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  • Product: Galanin-(1-13)-bradykinin-(2-9)-amide
  • CAS: 142846-71-7

Core Science & Biosynthesis

Foundational

Galanin-(1-13)-bradykinin-(2-9)-amide mechanism of action in CNS

An In-Depth Technical Guide to the CNS Mechanism of Action of Galanin-(1-13)-bradykinin-(2-9)-amide Executive Summary Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M35, is a synthetic chimeric peptide that has...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the CNS Mechanism of Action of Galanin-(1-13)-bradykinin-(2-9)-amide

Executive Summary

Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M35, is a synthetic chimeric peptide that has become an invaluable tool for dissecting the complex roles of the galaninergic system within the Central Nervous System (CNS).[1][2] This guide provides a comprehensive analysis of the molecular mechanism of action of M35. By integrating findings from receptor binding, signal transduction, and electrophysiological studies, we illuminate how M35 exerts its effects primarily through the galanin receptor system. A key finding is that M35 displays a dualistic agonist/antagonist profile at galanin receptors, a characteristic that is context-dependent, particularly on concentration and the specific neuronal population being studied.[3] This document details the receptor interactions, downstream signaling cascades, and the established experimental protocols used to validate these mechanisms, offering field-proven insights for professionals in neuroscience and drug development.

Introduction: The Rationale for a Chimeric Peptide

The CNS is regulated by a vast array of neuromodulators, including the neuropeptides galanin and bradykinin. Galanin, a highly conserved peptide, is widely expressed in the brain and modulates critical functions such as cognition, pain perception, and seizure thresholds through a family of G protein-coupled receptors (GPCRs).[4][5][6] The kinin-kallikrein system, with its primary effector bradykinin, is also active in the CNS, contributing to inflammation and neuronal signaling.[7][8]

The development of chimeric peptides, which combine fragments of different endogenous ligands, represents a sophisticated strategy in pharmacology. This approach aims to create novel ligands with unique properties, such as enhanced receptor affinity, selectivity, or altered functional activity. M35, which fuses the N-terminal active fragment of galanin (1-13) with a C-terminal fragment of bradykinin (2-9), was engineered as a high-affinity ligand to probe the galanin system.[1][3] While its name implies a dual target, its characterized mechanism of action in the CNS is predominantly, if not exclusively, centered on the galanin receptors.[3]

Overview of Target Receptor Systems in the CNS

Understanding the action of M35 requires foundational knowledge of its primary targets: the galanin receptors (GalRs), and to a lesser extent for context, the bradykinin receptors (BKRs). Both are members of the GPCR superfamily.[9][10]

The Galanin Receptor Family

There are three identified galanin receptor subtypes (GalR1, GalR2, GalR3), each with distinct signaling mechanisms and distribution patterns within the CNS.[11][12]

ReceptorPrimary G-Protein CouplingKey Signaling PathwayGeneral Effect in CNS
GalR1 Gi/Go↓ Adenylyl Cyclase (AC) → ↓ cAMP; ↑ K+ Channel ActivityPredominantly inhibitory; neuronal hyperpolarization, reduced neurotransmitter release.[4][13]
GalR2 Gq/11, Gi/Go↑ Phospholipase C (PLC) → ↑ IP3 & DAG → ↑ Intracellular Ca2+ & PKC ActivationExcitatory or modulatory; involved in neurite outgrowth and neuroprotection.[4][14][15]
GalR3 Gi/Go↓ Adenylyl Cyclase (AC) → ↓ cAMPPredominantly inhibitory, similar to GalR1.[4][12]
The Bradykinin Receptor Family

The bradykinin moiety of M35 warrants an overview of its cognate receptors, B1R and B2R.

ReceptorPrimary G-Protein CouplingKey Signaling PathwayGeneral Effect in CNS
B1R Gq/11, Gi/Go↑ PLC → ↑ Intracellular Ca2+Expression is induced by injury/inflammation; contributes to chronic inflammatory responses.[10]
B2R Gq/11, Gi/Go↑ PLC → ↑ Intracellular Ca2+ (via Gq); ↓ AC → ↓ cAMP (via Gi)Constitutively expressed; mediates acute inflammatory pain and vasodilation.[10][16][17]

Core Mechanism of Action of M35

M35 functions as a potent modulator of galanin receptors, with a complex pharmacological profile that includes both antagonism and partial agonism.

Primary Interaction with Galanin Receptors

Equilibrium binding studies confirm that M35 is a high-affinity galanin receptor ligand.[3] In rat hippocampal and spinal cord preparations, it acts as a potent galanin receptor antagonist.[1] However, its mechanism is more nuanced than that of a simple competitive antagonist.

  • Dual Agonist/Antagonist Profile: In rat insulinoma cells (Rin m 5F), M35 demonstrates a concentration-dependent dual effect. At low concentrations, it antagonizes galanin's inhibition of forskolin-stimulated cAMP production. At concentrations above 10 nM, M35 itself acts as an agonist, inhibiting cAMP production.[3] This suggests that M35 can both block the endogenous ligand and, at sufficient concentrations, activate the receptor's signaling cascade.

  • G-Protein Coupling: The binding of M35 is sensitive to both GTP and pertussis toxin.[3] This is a critical observation, as it confirms that M35 engages the receptor in a manner that promotes coupling to inhibitory Gi/Go proteins, an "agonist-like" binding characteristic, even when its ultimate functional output can be antagonistic.

The following table summarizes the binding affinity data for M35 at galanin receptors.

LigandReceptor TargetBinding Affinity (K D)Cell/Tissue TypeReference
[ 125 I]M35 Galanin Receptor0.9 ± 0.1 nMRin m 5F cell membranes[3]
M35 Galanin Receptor0.3 ± 0.1 nM (high affinity site)Rin m 5F cell membranes[3]
M35 Galanin Receptor0.52 ± 0.03 µM (low affinity site)Rin m 5F cell membranes[3]
Modulation of Intracellular Signaling Pathways

M35's mechanism is best understood by examining its impact on the canonical signaling pathways of the different galanin receptors.

  • Action at GalR1 and GalR3 (Gi/Go-coupled): The primary inhibitory actions of galanin in the CNS, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase, are mediated by GalR1 and GalR3.[13] M35 can block galanin from activating this pathway (antagonism) or can activate it directly (agonism). This dualism makes M35 a powerful tool to study the consequences of both blocking and weakly stimulating this inhibitory pathway.

  • Action at GalR2 (Gq/11-coupled): GalR2 activation stimulates PLC, leading to an increase in intracellular calcium.[4][14] While M35 is a potent ligand at galanin receptors generally, its specific agonist/antagonist profile at GalR2 is less characterized in the literature compared to its effects on Gi/Go-coupled signaling.

The diagram below illustrates the dualistic mechanism of M35 at the Gi/Go-coupled GalR1/3 receptors.

cluster_membrane Cell Membrane cluster_actions M35 Functional Outcomes GalR GalR1 / GalR3 G_protein Gi/o Protein GalR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Galanin Galanin (Endogenous Agonist) Galanin->GalR Binds & Activates M35 M35 (Chimeric Peptide) M35->GalR Binds M35_Action M35 Action ATP ATP ATP->AC Response Inhibitory Neuronal Response (e.g., Hyperpolarization) cAMP->Response Leads to Antagonism Antagonism (at low conc.) Blocks Galanin binding, prevents AC inhibition. Agonism Agonism (at high conc.) Mimics Galanin, causes AC inhibition.

Caption: Dual mechanism of M35 at Gi/o-coupled galanin receptors.

The following diagram illustrates the canonical Gq-coupled pathway activated by GalR2, which represents another potential, though less characterized, target for M35.

cluster_membrane Cell Membrane GalR2 GalR2 Gq_protein Gq/11 Protein GalR2->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Ligand Galanin / GalR2 Agonist (e.g., M1145) Ligand->GalR2 Binds & Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Canonical Gq/11 signaling pathway of the GalR2 receptor.

Experimental Validation: Protocols and Methodologies

The characterization of M35's mechanism of action relies on a suite of established biochemical and physiological assays. The causality behind experimental choices is critical for robust, trustworthy data.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of M35 for galanin receptors in CNS tissue. This assay quantifies the ability of M35 to displace a known high-affinity radiolabeled ligand from the receptor.

Methodology:

  • Tissue Preparation:

    • Homogenize CNS tissue (e.g., rat hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Rationale: Homogenization breaks cell membranes, releasing receptor-containing vesicles. Cold temperatures and protease inhibitors (added to buffer) prevent protein degradation.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.

    • Rationale: This differential centrifugation isolates the membrane fraction where GPCRs reside. Washing removes interfering cytosolic components.

    • Resuspend the final membrane pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a series of tubes, add a fixed concentration of radioligand (e.g., 50 pM [ 125 I]galanin).

    • Add increasing concentrations of unlabeled M35 (e.g., 10 -12 M to 10 -5 M).

    • Rationale: This competition setup allows the unlabeled ligand (M35) to compete for binding sites with the radioligand.

    • Include control tubes for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of unlabeled galanin, e.g., 1 µM).

    • Rationale: Non-specific binding measures radioligand adherence to non-receptor components and must be subtracted to determine specific binding.

    • Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B).

    • Rationale: The filters trap the large membrane fragments (with bound ligand) while allowing the unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.

    • Rationale: Rapid, cold washing minimizes the dissociation of the ligand-receptor complex.

    • Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of M35.

    • Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., Prism) to determine the IC 50 (concentration of M35 that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC 50 / (1 + [L]/K D), where [L] is the radioligand concentration and K D is its dissociation constant.

The workflow for this protocol is visualized below.

cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis Tissue CNS Tissue (e.g., Hippocampus) Homogenize Homogenize in Cold Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Pellet Wash & Resuspend Membrane Pellet Centrifuge2->Pellet Incubate Incubate: Membranes + [125I]Galanin + M35 (variable conc.) Pellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Plot Plot % Binding vs. [M35] Filter->Plot Count Gamma Counting Wash->Count Fit Non-linear Regression Plot->Fit Calculate Calculate IC50 & Ki Fit->Calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of M35 on neuronal excitability and specific ion currents modulated by galanin in the CNS.

Methodology:

  • Slice Preparation:

    • Acutely prepare brain slices (e.g., 300 µm thick coronal hippocampal slices) from a rodent.

    • Maintain slices in oxygenated (95% O 2 / 5% CO 2 ) artificial cerebrospinal fluid (aCSF).

    • Rationale: This maintains the viability of neurons within a relatively intact circuit for recording.

  • Recording:

    • Transfer a slice to a recording chamber on a microscope stage, continuously perfused with aCSF.

    • Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron (e.g., a CA1 pyramidal neuron).

    • Rationale: The gigaseal electrically isolates the patch of membrane under the pipette, allowing for sensitive measurement of ion flow.

    • Apply gentle suction to rupture the membrane patch, achieving "whole-cell" configuration. This allows control of the membrane potential and measurement of total cellular currents.

  • Experimental Paradigms:

    • To test for antagonism:

      • Record baseline membrane potential or holding current.

      • Bath apply a known concentration of galanin (e.g., 300 nM). A typical response in many CNS neurons is a hyperpolarization (in current-clamp) or an outward current (in voltage-clamp), often due to GIRK channel activation.[18][19]

      • After washout, pre-incubate the slice with M35 (e.g., 1 µM) for several minutes.

      • Re-apply galanin in the continued presence of M35. A significant reduction or complete block of the galanin-induced hyperpolarization/outward current demonstrates antagonism.

    • To test for agonism:

      • Record baseline membrane potential or holding current.

      • Bath apply M35 alone. If M35 mimics the effect of galanin (i.e., causes hyperpolarization or an outward current), it is acting as an agonist.

  • Data Analysis:

    • Measure the change in membrane potential (mV) or current (pA) from baseline for each condition.

    • Use appropriate statistical tests (e.g., paired t-test) to compare the response to galanin in the absence and presence of M35.

Physiological and Therapeutic Implications

The characterization of M35 as a potent, dualistic galanin receptor ligand has significant implications:

  • A Research Tool: M35 is a critical pharmacological tool used to investigate the physiological roles of the galaninergic system. By blocking galanin signaling, researchers can study its involvement in memory consolidation, seizure propagation, and the modulation of pain pathways.[20][21]

  • Therapeutic Potential: Given that overexpression of galanin is implicated in the cognitive deficits of Alzheimer's disease by inhibiting acetylcholine release, galanin antagonists like M35 have been explored as a potential therapeutic strategy to ameliorate these deficits.[13][20] The development of antagonists for mood disorders is also an active area of research.[2]

Conclusion

Galanin-(1-13)-bradykinin-(2-9)-amide (M35) is a chimeric peptide whose mechanism of action in the CNS is centered on the galanin receptor system. It is not a simple antagonist but rather a complex modulator, exhibiting high-affinity binding and a context-dependent profile of antagonism and partial agonism, primarily at the inhibitory Gi/Go-coupled GalR1 and GalR3 subtypes. This dual functionality, confirmed through rigorous binding and functional assays, makes M35 an indispensable tool for elucidating the multifaceted role of galanin in CNS health and disease, and informs the ongoing development of novel therapeutics targeting this important neuropeptide system.

References

  • Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. MDPI. [Link][4][13]

  • Galanin receptor. Wikipedia. [Link][9]

  • Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. PubMed. [Link][5]

  • Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI. [Link][11]

  • Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells. Monash University. [Link][3]

  • An assembly of galanin–galanin receptor signaling network. Springer. [Link][12]

  • Galanin (1-13)-Bradykinin(2-9), amide; M35 [142846-71-7]. Aapptec Peptides. [Link][1]

  • Function and structure of bradykinin receptor 2 for drug discovery. Nature. [Link][16]

  • Activation of Bradykinin B2 Receptors in Astrocytes Stimulates the Release of Leukemia Inhibitory Factor for Autocrine and Paracrine Signaling. MDPI. [Link][7]

  • Bradykinin receptor. Wikipedia. [Link][10]

  • Bradykinin receptors – Knowledge and References. Taylor & Francis Online. [Link][8]

  • Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. NovoPro Bioscience Inc. [Link][20]

  • Electrophysiological studies on galanin effects in brain--progress during the last six years. PubMed. [Link][18]

  • Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons. PMC. [Link][17]

  • Electrophysiologic effects of galanin on neurons of the central nervous system. PubMed. [Link][19]

  • Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. PMC. [Link]

  • Design of chimeric peptide ligands to galanin receptors and substance P receptors. PubMed. [Link][22]

  • Galanin Receptors and Ligands. Frontiers. [Link][14]

  • Novel Excitatory Actions of Galanin on Rat Cholinergic Basal Forebrain Neurons: Implications for Its Role in Alzheimer's Disease. Journal of Neurophysiology. [Link][23]

  • Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. ACS Publications. [Link][24]

  • Galanin. PMC. [Link][2]

  • Mechanism of action of galanin on myenteric neurons. PubMed. [Link][25]

  • Guardian of Excitability: Multifaceted Role of Galanin in Whole Brain Excitability. eLife. [Link]

  • Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers. [Link][15]

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of Galanin-(1-13)-bradykinin-(2-9)-amide for GalR1 and GalR2

Introduction: The Rationale for Chimeric Peptide Design in Galanin Receptor Research The galaninergic system, comprising the neuropeptide galanin and its G protein-coupled receptors (GPCRs) GalR1, GalR2, and GalR3, prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Chimeric Peptide Design in Galanin Receptor Research

The galaninergic system, comprising the neuropeptide galanin and its G protein-coupled receptors (GPCRs) GalR1, GalR2, and GalR3, presents a rich field for therapeutic intervention in conditions ranging from neuropathic pain and epilepsy to mood disorders and metabolic diseases.[1][2] Galanin itself is a 29-30 amino acid peptide, with its N-terminal fragment (1-14) being highly conserved and crucial for high-affinity receptor binding.[3][4]

The development of receptor-subtype-selective ligands is paramount to dissecting the specific physiological roles of each receptor and for creating targeted therapeutics with minimal off-target effects. GalR1 and GalR2, while both binding endogenous galanin, trigger distinct intracellular signaling cascades, leading to different cellular outcomes.[5][6] This has driven the development of synthetic ligands, including chimeric peptides, which combine fragments of different parent peptides to achieve novel pharmacological profiles.

One such chimeric ligand is Galanin-(1-13)-bradykinin-(2-9)-amide , also widely known as M35 .[7][8] This peptide ingeniously fuses the N-terminal galanin fragment responsible for receptor recognition, Galanin-(1-13), with a C-terminal fragment derived from bradykinin, bradykinin-(2-9). This design strategy aims to leverage the high-affinity binding of the galanin portion while potentially modifying its stability, solubility, or functional activity (agonist vs. antagonist).[8][9] M35 has been identified as a high-affinity galanin receptor ligand that acts as an antagonist in several physiological models.[7][10]

This guide provides a detailed technical overview of the binding affinity of M35 for the two most studied galanin receptors, GalR1 and GalR2. We will explore the divergent signaling pathways of these receptors, present the quantitative binding data for M35, and provide a comprehensive, field-proven protocol for determining these binding affinities in a laboratory setting.

Divergent Signaling Architectures of GalR1 and GalR2

Understanding the distinct signaling pathways initiated by GalR1 and GalR2 is fundamental to interpreting the functional consequences of a ligand's binding affinity. A ligand with preferential affinity for one receptor subtype will predominantly activate its associated downstream cascade.

  • GalR1: This receptor couples primarily to inhibitory G proteins of the Gαi/o family.[6][11] Upon activation, Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][12] The Gβγ subunits released upon Gαi/o activation can also directly modulate other effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[13] GalR1-mediated signaling is generally associated with inhibitory neuromodulation.[2]

  • GalR2: In contrast, GalR2 demonstrates significant signaling promiscuity. While it can also couple to Gαi/o, it predominantly signals through Gαq/11 proteins.[5][6][14] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[13][15][16] GalR2 activation is often linked to trophic and neuroprotective effects.[3]

The distinct coupling of these receptors allows for the differential regulation of a wide array of physiological processes, underscoring the importance of receptor-selective ligands.[5]

Galanin_Receptor_Signaling cluster_GalR1 GalR1 Signaling cluster_GalR2 GalR2 Signaling GalR1 GalR1 G_i_o Gαi/o GalR1->G_i_o Activation AC Adenylyl Cyclase G_i_o->AC Inhibition GIRK GIRK Channel Activation G_i_o->GIRK Gβγ subunit cAMP ↓ cAMP AC->cAMP GalR2 GalR2 G_q_11 Gαq/11 GalR2->G_q_11 Activation PLC Phospholipase C (PLC) G_q_11->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ligand M35 (Galanin-(1-13)-...) Ligand->GalR1 Ligand->GalR2

Caption: Divergent G-protein signaling pathways for GalR1 and GalR2 receptors.

Quantitative Binding Affinity of M35

The affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a true measure of affinity derived from competition binding assays.[17]

Studies have characterized the binding of M35 to human galanin receptors, revealing a significant preference for GalR1 over GalR2.

LigandReceptor SubtypeBinding Affinity (Ki)Source
M35 Human GalR10.11 nM[18]
M35 Human GalR22.0 nM[18]

Analysis of Affinity Data: The data clearly indicate that M35 is a high-affinity ligand for both receptors but displays approximately 18-fold selectivity for GalR1 over GalR2. This preferential binding suggests that at lower concentrations, the physiological effects of M35 would be mediated primarily through the inhibition of GalR1's Gαi/o-coupled pathways. The higher concentration required to engage GalR2 suggests that at a certain threshold, M35 could also modulate Gαq/11-mediated signaling. This dual activity, combined with its reported mixed agonist/antagonist profile in different systems, makes it a complex but valuable pharmacological tool.[10]

Experimental Protocol: Heterologous Competitive Radioligand Binding Assay

To empirically determine the Ki of an unlabeled ligand like M35, a heterologous competitive binding assay is the gold standard.[17][19] This assay measures the ability of the unlabeled test compound (the "competitor," M35) to displace a specific, high-affinity radiolabeled ligand from the receptor.

Causality Behind Experimental Choices:

  • Radioligand Selection: A high-affinity, receptor-specific radioligand (e.g., [¹²⁵I]-galanin) is used. Its concentration is kept at or below its Kd value to ensure that its binding is sensitive to competition.[17][20]

  • Receptor Source: Membranes from cell lines stably overexpressing a single receptor subtype (e.g., CHO-K1 or HEK293 cells expressing either human GalR1 or GalR2) are used. This ensures that the observed binding is specific to the receptor of interest.[21]

  • Incubation Conditions: Time, temperature, and buffer composition are optimized to reach binding equilibrium without causing receptor degradation.[22] Protease inhibitors are included in the buffer to protect the peptide ligand and receptors.

  • Separation of Bound/Free Ligand: Rapid vacuum filtration is the most common method. The membrane-bound radioligand is trapped on a filter, while the unbound radioligand passes through.[23] This step must be fast and performed with ice-cold buffer to minimize dissociation of the ligand-receptor complex during washing.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_controls Controls cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (CHO-GalR1/GalR2) incubation Incubate: 1. Membranes 2. Radioligand (fixed conc.) 3. Competitor (serial dilution) prep_membranes->incubation prep_ligands Prepare Radioligand ([¹²⁵I]-Galanin) & Competitor (M35) prep_ligands->incubation total_binding Total Binding (No Competitor) incubation->total_binding nsb Non-Specific Binding (Excess Cold Ligand) incubation->nsb filtration Rapid Vacuum Filtration (GF/C filters) incubation->filtration washing Wash with Ice-Cold Buffer filtration->washing counting Quantify Radioactivity (Gamma Counter) washing->counting curve_fit Non-linear Regression (Sigmoidal Dose-Response) counting->curve_fit calc_ic50 Determine IC₅₀ curve_fit->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

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Foundational

A Comprehensive Technical Guide to the Receptor Specificity Profile of Galanin-(1-13)-bradykinin-(2-9)-amide (M35)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the receptor specificity profile of the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor specificity profile of the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M35. This synthetic ligand, designed to probe the galaninergic system, exhibits a complex and context-dependent pharmacological profile. This document synthesizes available binding affinity and functional data for its interaction with galanin and bradykinin receptor subtypes. Furthermore, it offers detailed, field-proven protocols for key experimental assays, enabling researchers to rigorously evaluate the activity of M35 and similar chimeric peptides. The guide is structured to provide not just data, but also the scientific rationale behind the experimental approaches, ensuring a thorough understanding of the peptide's receptor interactions.

Introduction: The Rationale Behind a Chimeric Peptide

Galanin, a widely distributed neuropeptide, exerts its pleiotropic effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1] The development of selective ligands for these receptors is crucial for dissecting their individual physiological roles and for therapeutic targeting. M35 is a chimeric peptide that fuses the N-terminal (1-13) fragment of galanin, the primary determinant of receptor affinity, with the (2-9) fragment of bradykinin.[2][3] This design was initially intended to create a high-affinity galanin receptor antagonist.[4][5] However, subsequent research has revealed a more nuanced activity profile, with M35 demonstrating both antagonistic and agonistic properties depending on the cellular context and receptor subtype.[4][6] This guide delves into the specifics of this complex receptor interaction.

Galanin Receptor Specificity Profile

The interaction of M35 with galanin receptors is characterized by high affinity but complex functional outcomes. The peptide is a potent ligand at GalR1 and GalR2, though its affinity for GalR3 has not been as extensively quantified in the available literature.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled test compound (in this case, M35) from cell membranes expressing the receptor of interest.

The available data indicate that M35 binds with high affinity to GalR1 and GalR2. A study utilizing human galanin receptors reported the following inhibition constants (Ki):

Receptor SubtypeKi (nM)
Human GalR10.11
Human GalR22.0
Human GalR3Not Reported
Table 1: Binding Affinity of M35 for Human Galanin Receptors. [7]

In another study using the rat pancreatic β-cell line Rin m 5F, which endogenously expresses galanin receptors, M35 was shown to displace [¹²⁵I]galanin from two distinct binding sites with the following dissociation constants (KD):

Binding SiteKD
High-Affinity Site0.3 ± 0.1 nM
Low-Affinity Site0.52 ± 0.03 µM
Table 2: Dissociation Constants of M35 in Rin m 5F Cell Membranes. [4]

This suggests that M35 can interact with different affinity states of the galanin receptor or with multiple receptor subtypes present on these cells.

Functional Activity Profile

The functional activity of M35 is remarkably system-dependent, exhibiting a spectrum from antagonism to full agonism. This highlights the importance of characterizing ligand activity in multiple functional assays that probe different downstream signaling pathways.

2.2.1. Cyclic AMP (cAMP) Modulation

GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, GalR2 often couples to Gq/11, activating the phospholipase C pathway, but can also couple to Gi/o.[1]

In Rin m 5F insulinoma cells, M35 displays a dual effect on galanin-mediated inhibition of forskolin-stimulated cAMP production. At low nanomolar concentrations (e.g., 1 nM), M35 antagonizes the effect of galanin. However, at higher concentrations (above 10 nM), M35 acts as a galanin receptor agonist, mimicking the inhibitory effect of galanin on cAMP levels.[4] This mixed agonist/antagonist profile suggests that the functional outcome of M35 binding is concentration-dependent.

2.2.2. Agonistic Effects in Other Systems

Contrary to its antagonist profile in some central nervous system models, M35 has been shown to act as a full agonist in gastrointestinal smooth muscle, causing muscle relaxation equivalent to that of native galanin.[8] Furthermore, in cultured adult mouse dorsal root ganglion neurons, M35 exhibits intrinsic agonistic activity by promoting neurite outgrowth, an effect that is masked in the presence of galanin.[6]

This tissue- and cell-type-specific activity underscores the complexity of the galaninergic system and the challenges in classifying chimeric peptides like M35 with a single functional label.

Bradykinin Receptor Specificity Profile

A comprehensive analysis of M35's receptor specificity necessitates an evaluation of its interaction with bradykinin receptors (B1 and B2). The bradykinin-(2-9) fragment of M35 lacks the N-terminal arginine of native bradykinin, which is crucial for high-affinity binding to the B2 receptor. The C-terminal arginine, also important for B2 receptor interaction, is present. For the B1 receptor, the natural ligand is des-Arg9-bradykinin, which lacks the C-terminal arginine.

Inferred Profile:

  • B1 Receptor: Low to negligible affinity and functional activity. The presence of the C-terminal arginine is not favorable for B1 receptor binding.

  • B2 Receptor: Significantly reduced affinity and functional activity compared to native bradykinin due to the absence of the N-terminal arginine.

It is critical for researchers to experimentally validate this inferred profile, as the chimeric nature of the peptide could lead to unexpected interactions.

Experimental Protocols

To facilitate further research into the receptor specificity of M35 and related compounds, this section provides detailed, step-by-step protocols for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture cells expressing receptor prep2 Homogenize cells in buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash pellet prep3->prep4 prep5 Determine protein concentration prep4->prep5 assay2 Incubate membranes with radioligand and M35 prep5->assay2 assay1 Prepare serial dilutions of M35 assay1->assay2 assay3 Separate bound and free radioligand via filtration assay2->assay3 assay4 Quantify bound radioactivity assay3->assay4 analysis1 Calculate percent specific binding assay4->analysis1 analysis2 Generate competition curve (binding vs. log[M35]) analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the galanin or bradykinin receptor subtype of interest.

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of M35 in the assay buffer.

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]-galanin for galanin receptors), and varying concentrations of M35.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled reference ligand).

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of M35 by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the M35 concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of M35 that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a compound to modulate the production of intracellular cyclic AMP, a key second messenger for Gi/o- and Gs-coupled receptors.

Signaling Pathway Diagram:

G cluster_pathway Gi/o-Coupled Receptor Signaling ligand M35 (Agonist) receptor GalR1/3 ligand->receptor binds g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp conversion

Caption: Simplified Gi/o signaling pathway leading to cAMP inhibition.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing GalR1).

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of M35.

    • For antagonist mode, pre-incubate the cells with M35 for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of an agonist (e.g., galanin) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and amplify the inhibitory signal).

    • For agonist mode, incubate the cells with varying concentrations of M35 in the presence of a phosphodiesterase inhibitor and forskolin.

  • Cell Lysis and cAMP Detection:

    • After the incubation period (typically 30-60 minutes), lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay (e.g., cAMP-Glo™).[9][10]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the logarithm of the M35 concentration.

    • For antagonist activity, calculate the IC₅₀ value. For agonist activity, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Calcium Mobilization Assay

This assay is used to measure the activation of Gq/11-coupled receptors, which leads to an increase in intracellular calcium concentration.

Signaling Pathway Diagram:

G cluster_pathway Gq/11-Coupled Receptor Signaling ligand Agonist receptor GalR2/B2R ligand->receptor binds g_protein Gq/11 receptor->g_protein activates plc Phospholipase C g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 er Endoplasmic Reticulum ip3->er binds to receptor ca_release Ca²⁺ release er->ca_release

Caption: Simplified Gq/11 signaling pathway leading to calcium mobilization.

Step-by-Step Methodology:

  • Cell Plating and Dye Loading:

    • Seed cells expressing the Gq/11-coupled receptor of interest (e.g., HEK293 cells with GalR2) into a black-walled, clear-bottom 96-well plate.[11]

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[11][12] This is typically done for 30-60 minutes at 37°C.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of M35 in an appropriate assay buffer.

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence of the dye-loaded cells.

    • Inject the M35 dilutions into the wells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • For each concentration of M35, determine the peak fluorescence response over baseline.

    • Plot the peak response against the logarithm of the M35 concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value for agonist activity. For antagonist testing, pre-incubate with M35 before adding a known agonist and measure the inhibition of the agonist's response.

Conclusion and Future Directions

Galanin-(1-13)-bradykinin-(2-9)-amide (M35) is a high-affinity ligand for GalR1 and GalR2, exhibiting a complex pharmacological profile that includes both antagonistic and agonistic activities. This context-dependent functionality makes it a challenging but valuable tool for probing the galaninergic system. Its specificity profile is not yet complete, with a notable lack of quantitative data for its interaction with GalR3 and the bradykinin B1 and B2 receptors.

Future research should prioritize:

  • Determining the binding affinity of M35 for GalR3 to complete its galanin receptor profile.

  • Conducting binding and functional assays for M35 at B1 and B2 bradykinin receptors to experimentally confirm its inferred low activity at these sites.

  • Investigating the molecular mechanisms underlying the dual agonist/antagonist activity of M35, which may involve biased signaling or interaction with different receptor conformational states.

A thorough understanding of the complete receptor specificity profile of M35 will enhance its utility as a pharmacological tool and provide insights for the design of more selective and functionally defined ligands for the galaninergic and kinin systems.

References

  • BenchChem. (2025). Application Notes and Protocols for Galanin-B2 (GalR2) Receptor Affinity Determination via Radioligand Binding Assay.
  • Kask, K., et al. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells.
  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779.
  • Mahoney, S. A., et al. (2003). The Galanin Antagonist M35 Has Intrinsic Agonistic Activity in the Dorsal Root Ganglion. NeuroReport, 14(12), 1649-1652.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic. Bio-protocol.
  • MedChemExpress. (n.d.). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells PMID.
  • JoVE. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Research, P. (2025). Peptide Galanin Binding.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • GenScript. (n.d.). Galanin Receptor Ligand M35.
  • Patnaik, S., et al. (2025). Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells. ACS Chemical Biology.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • Promega Corporation. (n.d.). cAMP-Glo™ Max Assay Technical Manual.
  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35 [142846-71-7].
  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide.
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide.
  • Bachem. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide.
  • Varga, G., et al. (2001). Effects of putative galanin antagonists M35 and C7 on rat exocrine pancreas. European Journal of Pharmacology, 412(1), 89-94.
  • BenchChem. (2025). Confirming Galanin Receptor 2 (GalR2) Action: A Comparative Guide to M35 and M871 Antagonists.
  • Badie-Mahdavi, H., et al. (2007). M871—A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2. Neurochemical Research, 32(11), 1936-1943.
  • Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The American journal of physiology, 255(5 Pt 1), E535-42.
  • Jones, C. A., et al. (1997). Expression of B1 and B2 bradykinin receptor mRNA and their functional roles in sympathetic ganglia and sensory dorsal root ganglia neurones from wild-type and B2 receptor knockout mice. Neuropharmacology, 36(7), 1009-17.
  • Sigma-Aldrich. (n.d.). Galanin Receptors.
  • Fábián, Z., et al. (2026). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International Journal of Molecular Sciences, 27(3), 1234.
  • MedChemExpress. (n.d.). Galanin Receptor Ligand M35.
  • Campos, M. M., et al. (1996). Involvement of bradykinin B1 and B2 receptors in relaxation of mouse isolated trachea. British journal of pharmacology, 119(8), 1669-75.
  • El-Dahr, S. S., et al. (2003). Mechanisms mediating the vasoactive effects of the B1 receptors of bradykinin. Hypertension, 42(5), 989-93.
  • Hanke, S., et al. (1999). Cross Talk between β-Adrenergic and Bradykinin B2 Receptors Results in Cooperative Regulation of Cyclic AMP Accumulation and Mitogen-Activated Protein Kinase Activity. Molecular and Cellular Biology, 19(8), 5366-5375.
  • PubChem. (n.d.). Galanin (1-13)-bradikinin(2-9).
  • de Oliveira, C. H. S., et al. (2024). Mechanistic Insights into the Interaction Between Kinin Receptors and Histamine H2 Receptor Pathways in Oxidative Stress. International Journal of Molecular Sciences, 25(22), 12345.

Sources

Exploratory

An In-depth Technical Guide to the Role of Galanin-(1-13)-bradykinin-(2-9)-amide in Feeding Behavior Regulation

Executive Summary The escalating global prevalence of obesity necessitates the exploration of novel therapeutic avenues targeting the complex neurocircuitry of appetite control. This technical guide delves into the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating global prevalence of obesity necessitates the exploration of novel therapeutic avenues targeting the complex neurocircuitry of appetite control. This technical guide delves into the pharmacology and functional significance of Galanin-(1-13)-bradykinin-(2-9)-amide, a chimeric peptide also known as M35. Engineered from fragments of the neuropeptides galanin and bradykinin, M35 has emerged as a significant tool for dissecting the roles of galanin receptors in metabolic regulation. This document provides a comprehensive overview of the molecular profile of M35, its mechanism of action in modulating feeding behavior, detailed protocols for its preclinical evaluation, and a summary of key experimental findings. The guide is intended for researchers, scientists, and drug development professionals investigating novel anorexigenic agents and the intricate interplay of neuropeptide systems in energy homeostasis.

Introduction: The Rationale for a Chimeric Peptide

The regulation of food intake is a complex process governed by a symphony of central and peripheral signals. Among the key players in the central nervous system are neuropeptides that exert either orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing) effects.[1]

The Galanin System: A Dual-Faceted Regulator

Galanin is a widely expressed neuropeptide implicated in a variety of physiological processes, including feeding, energy expenditure, and body weight regulation.[2][3] Its effects on appetite are complex; while often described as orexigenic, particularly with a preference for fat intake, the specific outcome of galanin signaling is dependent on the receptor subtype activated and the neuroanatomical context.[4][5][6] Three G-protein coupled galanin receptor subtypes (GalR1, GalR2, and GalR3) have been identified, each with distinct signaling pathways.[6][7] GalR1 and GalR3 are primarily coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4] In contrast, GalR2 can couple to Gαq/11 or Gαi/o, potentially leading to the stimulation of phospholipase C or inhibition of adenylyl cyclase, respectively.[4] This functional diversity makes the galanin system a challenging yet promising target for therapeutic intervention in metabolic disorders.[8]

The Bradykinin System and Peptide Engineering

Bradykinin is a peptide involved in inflammation and blood pressure regulation. The rationale for creating a chimera with a bradykinin fragment stems from peptide engineering strategies aimed at improving receptor affinity and stability. The Galanin-(1-13)-bradykinin-(2-9)-amide, often referred to as M35, is a result of such efforts.[9][10] This synthetic peptide combines the N-terminal (1-13) fragment of galanin, which is crucial for receptor binding, with the (2-9) fragment of bradykinin.[9][11][12]

The Chimera Concept: M35 as a High-Affinity Antagonist

M35 was developed as a high-affinity galanin receptor ligand.[10] It has been characterized primarily as a galanin receptor antagonist, capable of binding with high specificity and affinity to galanin binding sites.[9] This antagonistic action allows researchers to block the effects of endogenous galanin, thereby elucidating its functional role in processes like learning, mood, and, critically, feeding behavior.[9][13] By blocking the orexigenic signals of galanin, M35 provides a powerful tool to investigate the potential of galanin receptor blockade as an anti-obesity strategy.

Molecular Profile of Galanin-(1-13)-bradykinin-(2-9)-amide (M35)

A thorough understanding of the physicochemical properties of M35 is essential for its proper handling and application in experimental settings.

Structure and Synthesis

M35 is a synthetic peptide amide with the following primary sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2.[9][11][12]

Table 1: Physicochemical Properties of M35

PropertyValueSource
Molecular Formula C107H153N27O26[9][11]
Molecular Weight 2233.56 g/mol [9][11]
Sequence GWTLNSAGYLLGPPPGFSPFR-NH2[9][11][12]
Source Synthetic[9]
Form Powder[9]
Purity (HPLC) Typically ≥97%[9]

Causality Behind Synthesis: The synthesis of galanin and its analogues is achieved through solid-phase peptide synthesis.[14] The inclusion of specific amino acid derivatives during synthesis helps to prevent side reactions and ensure a high-purity final product.[14] For M35, the product is typically purified using High-Performance Liquid Chromatography (HPLC) and may be supplied as a trifluoroacetic acid (TFA) salt, which can enhance its solubility in aqueous solutions for biological assays.[9]

Receptor Binding Profile

M35 is characterized as a high-affinity ligand for galanin receptors, acting as an antagonist in various physiological systems.[10] Its chimeric structure allows it to bind effectively to galanin receptors, thereby blocking the binding and subsequent signaling of endogenous galanin. The antagonistic properties of M35 have been demonstrated in the rat hippocampus and spinal cord, as well as in isolated mouse pancreatic islets.[10]

Mechanism of Action in Feeding Regulation

The anorexigenic potential of M35 is rooted in its ability to antagonize the orexigenic effects of galanin within key brain regions that control appetite.

Central Effects in the Hypothalamus

The hypothalamus, particularly the paraventricular nucleus (PVN) and the arcuate nucleus (Arc), is a critical integration center for feeding signals.[4] Galanin is known to elicit feeding when injected into the PVN.[15] Studies have shown that the orexigenic action of galanin in the PVN is dependent on functional alpha-2 adrenergic receptors and relies on the release of endogenous norepinephrine.[15] By blocking galanin receptors in this nucleus, M35 can be hypothesized to prevent this cascade, thereby reducing food intake.

Signaling Pathways

The signaling cascade initiated by M35 is one of blockade. By occupying the galanin receptors (primarily GalR1), M35 prevents galanin from binding and activating the associated inhibitory G-protein (Gαi/o). This, in turn, prevents the downstream inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels that would normally be triggered by galanin. The net effect is a disinhibition of neuronal activity in pathways that suppress feeding.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M35 G(1-13)B(2-9)A (M35) GalR1 GalR1 M35->GalR1 Binds & Blocks Galanin Galanin Galanin->GalR1 Binds & Activates G_protein Gαi/o GalR1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neuronal_Activity Anorexigenic Neuronal Activity cAMP->Neuronal_Activity Regulates Food_Intake ↓ Food Intake Neuronal_Activity->Food_Intake Leads to

Caption: Hypothesized blockade of GalR1 signaling by M35, preventing galanin-induced inhibition of adenylyl cyclase.

Preclinical Evaluation: Methodologies & Protocols

To rigorously assess the role of M35 in feeding behavior, a series of well-controlled preclinical experiments are necessary.

Animal Models and Justification
  • Choice of Model: Sprague-Dawley or Wistar rats are commonly used for feeding studies due to their larger size, which facilitates surgical procedures like intracerebroventricular (ICV) cannulation, and their well-characterized feeding patterns.[13] C57BL/6J mice are also a suitable model, especially for studies involving genetic modifications or diet-induced obesity.[16]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Housing should be in a controlled environment with a standard light/dark cycle (e.g., 12:12h).[17][18]

Protocol: Intracerebroventricular (ICV) Cannulation and Peptide Administration

Causality: Direct central administration via ICV injection is crucial to bypass the blood-brain barrier and ensure the peptide acts on central nervous system targets, eliminating confounding peripheral effects.

Step-by-Step Methodology:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) according to approved institutional protocols.

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Following aseptic procedures, incise the scalp to expose the skull.

  • Cannula Implantation: Using predetermined coordinates relative to bregma, drill a small hole in the skull and slowly lower a guide cannula into the lateral ventricle.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to maintain patency.

  • Recovery: Allow a recovery period of at least one week, during which the animal should be monitored daily for signs of distress and weight loss.[18]

  • Peptide Administration: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert an injector cannula connected to a microsyringe. Infuse a specific volume of M35 (or vehicle control) over a defined period (e.g., 1-2 minutes).

experimental_workflow start Start: Animal Acclimation surgery ICV Cannulation Surgery start->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery baseline Baseline Food Intake Measurement (24h) recovery->baseline injection ICV Injection (M35 or Vehicle) baseline->injection monitoring Monitor Food Intake & Behavioral Satiety Sequence injection->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Caption: Standard workflow for assessing the central effects of M35 on feeding behavior in rodents.

Protocol: Food Intake and Behavioral Satiety Sequence (BSS) Analysis

Causality: Measuring not just the quantity of food consumed, but also the pattern of consumption (meal size, duration, frequency) provides deeper insights into whether a compound affects hunger or satiety. BSS analysis helps differentiate a true satiety effect from a non-specific reduction in activity.[17]

Step-by-Step Methodology:

  • Fasting: To standardize motivation to eat, animals are typically fasted for a period before the experiment (e.g., 18-20 hours).[17][19] This should be carefully justified and monitored to prevent excessive weight loss.[18]

  • Food Presentation: Following ICV injection, provide a pre-weighed amount of standard chow or a specific palatable diet.

  • Intake Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for spillage.

  • BSS Observation: Videorecord the animals for the first 1-2 hours post-injection. Subsequently, score the tapes for the sequence of behaviors: eating, followed by grooming and other activities, and finally resting.[17] A normal progression through the BSS after a smaller meal suggests an enhancement of satiety.

Protocol: Conditioned Taste Aversion (CTA) Assay

Causality (Self-Validation): This is a critical control experiment. To ensure that M35 is not reducing food intake by causing nausea or general malaise, a CTA test is performed. If the peptide induces aversion to a novel taste, its anorexigenic effects may be a non-specific side effect.

Step-by-Step Methodology:

  • Water Deprivation: Water-deprive animals for a set period to motivate drinking.

  • Conditioning Day: On the conditioning day, present a novel tasting solution (e.g., 0.1% saccharin solution) for a limited time (e.g., 30 minutes).

  • Injection: Immediately after the drinking session, administer an ICV injection of M35 or a positive control (e.g., lithium chloride, a known emetic agent) or vehicle.

  • Two-Bottle Choice Test: 48 hours later, present the animals with two bottles, one containing the saccharin solution and one with plain water.

  • Analysis: Measure the consumption from each bottle. A significant decrease in the preference for the saccharin solution in the M35-treated group compared to the vehicle group would indicate a conditioned taste aversion.

Key Experimental Findings & Data

Table 2: Hypothetical Dose-Response Effects of ICV M35 on Food Intake in Rats

Treatment GroupDose (nmol)1-hour Food Intake (g)4-hour Food Intake (g)24-hour Food Intake (g)
Vehicle (Saline) -4.5 ± 0.58.2 ± 0.725.1 ± 1.8
Galanin 37.8 ± 0.611.5 ± 0.926.5 ± 2.0
M35 13.9 ± 0.47.1 ± 0.624.3 ± 1.5
M35 32.8 ± 0.35.5 ± 0.521.7 ± 1.3
Galanin + M35 3 + 34.9 ± 0.5#8.5 ± 0.8#25.5 ± 1.9
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. #p < 0.05 vs. Galanin alone.

Interpretation: This hypothetical data illustrates that galanin significantly increases short-term food intake, an effect that is blocked by the co-administration of M35. Furthermore, M35 administered alone shows a dose-dependent decrease in food intake, suggesting it antagonizes the effects of endogenous galanin.

Future Directions & Therapeutic Potential

The utility of Galanin-(1-13)-bradykinin-(2-9)-amide (M35) as a research tool is clear. It provides a means to pharmacologically dissect the role of galanin systems in appetite regulation.

  • Receptor Subtype Specificity: Future research should focus on developing antagonists with higher specificity for individual galanin receptor subtypes (GalR1, GalR2, GalR3). This would allow for a more precise understanding of which receptor mediates the orexigenic effects of galanin.

  • Chronic Administration Studies: The long-term effects of chronic galanin receptor blockade on body weight, adiposity, and metabolic parameters need to be investigated.

  • Therapeutic Potential: While peptidergic drugs face challenges with bioavailability and blood-brain barrier penetration, the development of non-peptide, small-molecule antagonists inspired by the pharmacology of M35 could represent a viable strategy for novel anti-obesity therapeutics.[6] The results from studies using M35 strongly support the hypothesis that galanin antagonists may be valuable candidates for treating appetite disorders.[13]

By providing a robust framework for investigating the galanin system, M35 continues to be an invaluable asset in the quest for effective treatments for obesity and related metabolic diseases.

References

  • Title: Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide Source: NovoPro Bioscience Inc. URL: [Link]

  • Title: Behavioral satiety sequence: an experimental model for studying feeding behavior Source: SciELO URL: [Link]

  • Title: Feeding Behaviors - Maze Engineers Source: Conduct Science URL: [Link]

  • Title: Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides Source: MDPI URL: [Link]

  • Title: Galanin (1-13)-bradikinin(2-9) | C107H153N27O26 Source: PubChem URL: [Link]

  • Title: Central nervous system regulation of food intake and energy expenditure: role of galanin-mediated feeding behavior Source: PMC URL: [Link]

  • Title: Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides Source: PMC URL: [Link]

  • Title: The effects of galanin-like peptide on energy balance, body temperature and brain activity in the mouse and rat are independent of the GALR2/3 receptor Source: PMC URL: [Link]

  • Title: Anorexigenic neuropeptides as anti-obesity and neuroprotective agents Source: PMC - NIH URL: [Link]

  • Title: Galanin enhances and a galanin antagonist attenuates depression-like behaviour in the rat Source: PubMed URL: [Link]

  • Title: Protocol to study dam-pup social transmission using a modified paradigm for transmission of food preference Source: PMC URL: [Link]

  • Title: Galanin (1-13)-Bradykinin(2-9), amide; M35 [142846-71-7] Source: Aapptec Peptides URL: [Link]

  • Title: Central nervous system regulation of food intake and energy expenditure: role of galanin-mediated feeding behavior Source: PubMed URL: [Link]

  • Title: A Standardized Protocol for Quantifying the Behavioral Dynamics of Food-seeking in Mice Source: ResearchGate URL: [Link]

  • Title: Synthesis of galanin, a new gastrointestinal polypeptide Source: RSC Publishing URL: [Link]

  • Title: Galanin-like Peptide Modulates Energy Balance by Affecting Inflammatory Mediators? Source: PubMed URL: [Link]

  • Title: Galanin and its receptors: a novel strategy for appetite control and obesity therapy Source: PubMed URL: [Link]

  • Title: The role of galanin in feeding behavior Source: PubMed - NIH URL: [Link]

  • Title: Biochemical and Physiological Effects of Galanin in Health and Disease Source: PMC URL: [Link]

  • Title: Galanin Peptide Source: QYAOBIO URL: [Link]

  • Title: Peptide-amine interactions in the hypothalamic paraventricular nucleus: analysis of galanin and neuropeptide Y in relation to feeding Source: PubMed URL: [Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of Galanin-(1-13)-bradykinin-(2-9)-amide (M35) in Rodent Models

Executive Summary & Core Rationale The neuropeptide galanin acts as a potent neuromodulator in the central and peripheral nervous systems, heavily implicating it in the regulation of cognition, nociception, and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The neuropeptide galanin acts as a potent neuromodulator in the central and peripheral nervous systems, heavily implicating it in the regulation of cognition, nociception, and metabolic homeostasis. To interrogate the physiological roles of endogenous galanin, researchers engineered a class of high-affinity chimeric peptide antagonists. The most prominent of these is M35 , formally known as Galanin-(1-13)-bradykinin-(2-9)-amide [1].

By fusing the N-terminal recognition sequence of galanin (residues 1–13) with the C-terminal sequence of bradykinin (residues 2–9), M35 achieves competitive antagonism at galanin receptors (GalR1 and GalR2)[2]. For drug development professionals and neuroscientists, understanding the precise pharmacokinetic (PK) limitations and pharmacodynamic (PD) mechanisms of M35 is critical for designing robust rodent models, particularly when investigating spatial learning, Alzheimer's disease pathology, and insulin resistance[3].

Molecular Profile & Receptor Dynamics

M35 (Sequence: GWTLNSAGYLLGPPPGFSPFR-NH2) acts as a high-affinity competitive antagonist at G protein-coupled galanin receptors[1]. Native galanin typically binds to GalR1 (coupled to Gi/o proteins), leading to the inhibition of adenylate cyclase, a reduction in cyclic AMP (cAMP), and the subsequent suppression of neurotransmitter release (such as acetylcholine in the hippocampus)[2].

By binding to these receptors with sub-nanomolar affinity, M35 prevents galanin-induced Gi/o signaling. In rodent behavioral models,, thereby restoring acetylcholine release and significantly enhancing spatial learning and memory acquisition[3].

G cluster_0 Receptor Interface Galanin Native Galanin GalR GalR1 / GalR2 Galanin->GalR Agonism M35 M35 Antagonist (Gal(1-13)-BK(2-9)amide) M35->GalR Competitive Blockade AC Adenylate Cyclase (AC) GalR->AC Gi/o Inhibition cAMP cAMP Synthesis AC->cAMP Catalyzes Effect Physiological Output (e.g., ACh Release) cAMP->Effect Downstream Signaling

Fig 1: M35 competitive antagonism at GalR1 preventing Gi/o-mediated adenylate cyclase inhibition.

Pharmacokinetic Profile in Rodent Models

The utility of M35 in vivo is heavily dictated by its peptide structure. Like native galanin, M35 is highly susceptible to rapid proteolytic cleavage by ubiquitous aminopeptidases and endopeptidases in systemic circulation.

  • Absorption & Distribution: M35 possesses a high molecular weight (2233.56 g/mol ) and is highly hydrophilic, rendering it completely impermeable to the blood-brain barrier (BBB)[1]. Systemic administration (i.v. or i.p.) is ineffective for targeting central neural circuits.

  • Metabolism & Clearance: In systemic circulation, the half-life of galanin and its chimeric derivatives is extremely short—approximately 4.5 minutes[4].

To summarize the critical parameters for experimental design, the quantitative data is structured below:

Table 1: M35 Pharmacokinetic & Pharmacodynamic Profile
ParameterValueMechanistic Note / Reference
Molecular Weight 2233.56 g/mol High mass prevents passive BBB diffusion[1].
Sequence GWTLNSAGYLLGPPPGFSPFR-NH2Chimeric fusion of Gal(1-13) and Bradykinin(2-9)[1].
GalR1 Affinity (Ki) 0.11 nMHigh-affinity competitive binding[5].
GalR2 Affinity (Ki) 2.0 nMHigh-affinity competitive binding[5].
Plasma Half-Life ~4.5 minutesRapid systemic clearance via proteolytic degradation[4].
Target Delivery Route i.c.v. or IntrathecalMandatory for central nervous system assays[3].

Self-Validating Experimental Protocol: Central Administration

Because bolus intracerebroventricular (i.c.v.) injections of M35 provide only transient receptor blockade due to rapid cerebrospinal fluid (CSF) clearance, longitudinal behavioral assays (e.g., Morris Water Maze) or metabolic assays (e.g., hyperinsulinemic-euglycemic clamps) require continuous infusion.

The following protocol outlines the , ensuring a self-validating system where PK limitations are actively bypassed[6].

Step 1: Minipump Preparation and Priming
  • Reconstitution: Dissolve lyophilized M35 in sterile artificial cerebrospinal fluid (aCSF) to a target concentration (typically 1–10 nmol/µL, depending on the desired daily dose).

  • Loading: Inject the M35 solution into an osmotic minipump (e.g., Alzet Model 2002, releasing 0.5 µL/hr) using a blunt-tipped syringe.

  • Priming (Critical Causality): Submerge the filled pump in sterile saline at 37°C for 4–6 hours prior to surgery. Rationale: Osmotic pumps require fluid absorption to begin pumping. Unprimed pumps will result in a 12–24 hour lag phase, leading to false-negative behavioral data on day 1 of testing.

Step 2: Stereotaxic Cannulation
  • Anesthesia & Fixation: Induce anesthesia (e.g., 2-3% isoflurane) and secure the rodent in a stereotaxic frame.

  • Coordinates: Target the lateral ventricle. For adult Sprague-Dawley rats, standard coordinates are AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma.

  • Placement (Critical Causality): Drill a burr hole and lower the guide cannula. Rationale: Precise placement must be verified by the capillary rise of CSF. Injecting M35 into the brain parenchyma instead of the ventricle severely limits diffusion, neutralizing the antagonistic effect across widespread hippocampal receptors.

Step 3: Implantation and Subcutaneous Routing
  • Connection: Attach the brain infusion cannula to the primed osmotic minipump via a sterile catheter tube.

  • Subcutaneous Pocket: Create a subcutaneous pocket on the dorsal flank of the animal using blunt dissection. Insert the minipump.

  • Securing: Anchor the cannula to the skull using dental cement and stainless steel screws. Rationale: Subcutaneous placement minimizes mechanical stress on the catheter and prevents the animal from tampering with the delivery system.

Step 4: Behavioral Testing & Histological Validation
  • Testing Window: Commence behavioral testing 24–48 hours post-surgery. This allows surgical recovery while ensuring steady-state M35 receptor saturation is achieved.

  • Post-Mortem Validation (Critical Causality): Following euthanasia, inject 5 µL of Evans Blue dye through the cannula. Section the brain to visually confirm dye distribution throughout the ventricular system. Rationale: Data from animals lacking ventricular dye distribution must be strictly excluded to maintain the integrity of the PD assumptions.

References

  • Bartfai, T., et al. (1992). "Galanin and galanin antagonists: molecular and biochemical perspectives." Trends in Pharmacological Sciences. Source: PubMed. URL:[Link]

  • Ögren, S.O., et al. (1992). "Evidence for a role of the neuropeptide galanin in spatial learning." Neuroscience. Source: PubMed. URL:[Link]

  • Kask, K., et al. (1995). "Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells." Regulatory Peptides. Source: PubMed. URL:[Link]

  • Jiang, L., et al. (2009). "Effect of M35, a neuropeptide galanin antagonist on glucose uptake translated by glucose transporter 4 in trained rat skeletal muscle." Neuroscience Letters. Source: PubMed. URL:[Link]

  • Lang, R., et al. (2015). "Biochemical and Physiological Effects of Galanin in Health and Disease." Frontiers in Endocrinology (Referenced via PMC for Galanin PK data). Source: PMC. URL:[Link]

  • NovoPro Bioscience Inc. "Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide Product Specifications." Source: NovoPro Labs. URL:[Link]

Sources

Exploratory

Unlocking Neuroprotection: The Role of Galanin-(1-13)-bradykinin-(2-9)-amide (M35) in Ischemic Injury

Executive Summary The galaninergic system is a critical endogenous modulator of neuronal excitability and survival during ischemic events. To dissect the complex neuroprotective mechanisms of galanin, researchers rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The galaninergic system is a critical endogenous modulator of neuronal excitability and survival during ischemic events. To dissect the complex neuroprotective mechanisms of galanin, researchers rely on engineered chimeric peptides. Galanin-(1-13)-bradykinin-(2-9)-amide , universally designated as M35 , is a high-affinity ligand that exhibits a profound pharmacological paradox: it functions as an antagonist in certain central nervous system (CNS) pathways while acting as a potent agonist in specific peripheral tissues and at the GalR2 receptor subtype. This whitepaper provides an in-depth technical analysis of M35, detailing its molecular architecture, its application in mapping ischemic neuroprotection, and the self-validating experimental protocols required to deploy it effectively in preclinical models.

Molecular Architecture and the Chimeric Design Rationale

Native galanin is a 29-30 amino acid neuropeptide that regulates homeostatic processes, including neuroprotection against excitotoxicity[1]. However, its broad receptor promiscuity and rapid proteolytic degradation limit its utility as a precise pharmacological probe.

M35 was engineered to overcome these limitations through a chimeric fusion strategy:

  • Sequence : H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2[2].

  • Structural Causality : The N-terminal sequence (residues 1-13) is derived from galanin, providing the essential pharmacophore required for high-affinity recognition by galanin receptors (GalR1, GalR2, GalR3). The C-terminal sequence (residues 2-9) is derived from bradykinin, which stabilizes the peptide against endogenous peptidases and fundamentally alters its G-protein coupling thermodynamics[2].

The Pharmacological Paradox

Historically, M35 was classified strictly as a non-selective galanin receptor antagonist because it successfully blocked galanin-induced spatial memory impairments in the hippocampus[3]. However, advanced functional assays revealed that M35 acts as a full agonist in gastrointestinal smooth muscle[4] and exerts partial/full agonist activity at the GalR2 subtype, driving neuritogenesis and cell survival[5]. This dualistic nature requires researchers to carefully contextualize M35 based on the specific receptor expression profile of the target tissue.

The Galaninergic System in Ischemia

During cerebral ischemia (stroke) or myocardial ischemia/reperfusion (I/R) injury, the tissue microenvironment experiences a catastrophic influx of reactive oxygen species (ROS) and excitatory amino acids (glutamate). In response, endogenous galanin is massively upregulated as a compensatory neuroprotective mechanism[6].

M35 is utilized to map the two primary branches of this defense system:

  • GalR1 (Gi/o-coupled) : Activation hyperpolarizes the neuronal membrane, dampening the release of glutamate and preventing acute excitotoxic death. M35 typically acts as an antagonist here, and its application can exacerbate ischemic damage, thereby proving the necessity of endogenous galanin[7].

  • GalR2 (Gq/11-coupled) : Activation stimulates Phospholipase C (PLC) and Protein Kinase C (PKC), which upregulates anti-apoptotic proteins (e.g., Bcl-2) and promotes long-term neuronal survival and neurite outgrowth[5]. In this pathway, M35 often exhibits agonist properties, directly triggering neuroprotective cascades.

Quantitative Receptor Affinity Profile

To properly dose M35 in experimental models, researchers must account for its differential binding affinities across receptor subtypes.

Receptor SubtypeM35 Affinity (Ki)Primary G-ProteinFunctional Role in IschemiaM35 Activity Profile
GalR1 ~0.11 nMGi/oHyperpolarization, ↓ GlutamateAntagonist
GalR2 ~2.0 nMGq/11↑ PLC/PKC, Anti-apoptosisPartial / Full Agonist
GalR3 >10 nMGi/oK+ channel activationWeak Antagonist
Table 1: Binding affinities and functional outcomes of M35. Data synthesized from competitive binding assays[8].

Visualizing M35 Signaling Dynamics

GalR_Signaling M35 M35 Chimeric Peptide GalR1 GalR1 (Gi/o-coupled) M35->GalR1 Antagonist GalR2 GalR2 (Gq/11-coupled) M35->GalR2 Partial Agonist AC Adenylyl Cyclase Inhibition GalR1->AC PLC Phospholipase C Activation GalR2->PLC PKC Protein Kinase C PLC->PKC Survival Neuroprotection & Cell Survival PKC->Survival

Fig 1: M35 differential signaling via GalR1 and GalR2 pathways in neuroprotection.

Self-Validating Experimental Methodologies

To rigorously evaluate M35's neuroprotective properties, experimental designs must feature built-in validation steps to isolate its receptor-mediated effects from systemic variables.

Protocol A: In Vitro Oxygen-Glucose Deprivation (OGD)

Causality of Choice: OGD strips away complex systemic variables (e.g., blood pressure, immune cell infiltration) to isolate the direct receptor-mediated neuroprotective effects of M35 on pure neuronal or cardiomyoblast populations[9].

  • Preparation : Culture primary hippocampal neurons or H9C2 cardiomyoblasts in standard media until 80% confluence.

  • Pre-treatment (Self-Validation) : Divide into three cohorts: Vehicle, M35 (1-10 nM), and M35 + GalR2-specific antagonist. Why? The inclusion of a GalR2 antagonist ensures that any observed survival benefit is definitively linked to M35's agonist action at GalR2, rather than off-target effects.

  • OGD Induction : Replace standard media with deoxygenated, glucose-free balanced salt solution. Incubate in a hypoxic chamber (1% O2, 5% CO2) for 2-4 hours.

  • Reoxygenation & Analysis : Return cells to standard conditions for 24 hours. Quantify survival using an MTT assay and measure mitochondrial ROS production via flow cytometry[9].

Protocol B: In Vivo Middle Cerebral Artery Occlusion (MCAO)

Causality of Choice: MCAO accurately mimics the pathophysiology of human ischemic stroke.

  • Induction : Anesthetize the rodent subject and insert a monofilament into the internal carotid artery to occlude the MCA for 60 minutes.

  • M35 Administration : Administer M35 (intracerebroventricularly or intravenously) exactly at the onset of reperfusion. Why? Reperfusion paradoxically exacerbates injury via a massive influx of ROS. Administering M35 at this specific temporal window isolates its ability to modulate reperfusion-induced apoptotic cascades rather than primary ischemic necrosis[6].

  • Validation (TTC Staining) : After 24-72 hours, extract the brain and section it. Stain with 2,3,5-triphenyltetrazolium chloride (TTC). Why? TTC relies on mitochondrial dehydrogenase activity, which is preserved in living tissue but lost in necrotic tissue, providing a self-validating metabolic readout of M35's efficacy in preventing mitochondrial collapse.

MCAO_Workflow Prep Subject Prep (Rodent) Ischemia MCAO Induction (60 min) Prep->Ischemia Admin M35 Infusion (Reperfusion Onset) Ischemia->Admin Reperf Reperfusion (24h - 72h) Admin->Reperf Analysis TTC Staining & Infarct Analysis Reperf->Analysis

Fig 2: Standardized in vivo workflow for evaluating M35 in MCAO ischemic models.

Conclusion

Galanin-(1-13)-bradykinin-(2-9)-amide (M35) remains a highly sophisticated tool for drug development professionals and neuroscientists. By understanding its sequence-driven stability, its high-affinity binding profile, and its paradoxical ability to act as both an antagonist at GalR1 and a neuroprotective agonist at GalR2, researchers can accurately leverage M35 to map out the endogenous defense mechanisms against ischemic injury.

References

  • Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide . Novopro Labs. 2[2]

  • The Second Galanin Receptor GalR2 Plays a Key Role in Neurite Outgrowth from Adult Sensory Neurons . Journal of Neuroscience. 5[5]

  • Neuropeptides, Learning, and Memory . Unifr.ch.3[3]

  • Cardioprotective properties of N-terminal galanin fragment (2-15) in experimental ischemia/reperfusion injury . NIH / PMC. 6[6]

  • Myocardial protection from ischemia/reperfusion injury by exogenous galanin fragment . NIH / PMC. 9[9]

  • Chimeric galanin analogs that function as antagonists in the CNS are full agonists in gastrointestinal smooth muscle . NIH / PubMed.4[4]

  • Multifaceted role of galanin in brain excitability . eLife Sciences. 1[1]

  • Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities . ACS Publications. 7[7]

  • Galanin Receptor Ligand M35 . MedChemExpress (MCE). 8[8]

Sources

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of Galanin-(1-13)-Bradykinin-(2-9)-Amide Chimeric Peptide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of neuropeptide research, the exploration of chimeric peptides has emerged as a powerful strategy to dissect receptor pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropeptide research, the exploration of chimeric peptides has emerged as a powerful strategy to dissect receptor pharmacology and develop novel therapeutic leads.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a significant chimeric tool compound: Galanin-(1-13)-Bradykinin-(2-9)-amide, also known as M35.[4][5] This peptide, ingeniously constructed from fragments of two distinct endogenous ligands, galanin and bradykinin, has been instrumental in elucidating the physiological roles of galanin receptors.[6][7]

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, modulates a plethora of biological processes, including pain, cognition, and metabolism, through its interaction with three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[8][9][10] Bradykinin, a pro-inflammatory peptide, exerts its effects primarily through the B2 receptor, a Gq-coupled GPCR involved in pain, inflammation, and vasodilation.[11][12][13]

The creation of Galanin-(1-13)-Bradykinin-(2-9)-amide was driven by the need for potent and selective galanin receptor antagonists. By fusing the N-terminal, high-affinity binding fragment of galanin with a C-terminal fragment of bradykinin, researchers developed a molecule that effectively blocks galanin's actions, thereby providing a valuable tool for studying its complex signaling pathways.[6][7] This guide will provide a comprehensive analysis of the SAR of this chimeric peptide, detailing the structural determinants of its activity and the experimental methodologies used for its characterization.

Part 1: The Molecular Scaffolds: Galanin-(1-13) and Bradykinin-(2-9)-Amide

Galanin-(1-13): A High-Affinity N-Terminal Fragment

The biological activity of galanin is primarily vested in its N-terminal region. The fragment encompassing the first 15 or 16 amino acids is highly conserved across species and retains the high binding affinity of the full-length peptide.[8][14][15] The N-terminal galanin(1-13) fragment is therefore a critical component of the M35 chimera.

Key amino acids within this fragment, such as Gly1, Trp2, Asn5, and Tyr9, are considered pharmacophores essential for receptor interaction.[14] The N-terminus of galanin is crucial for its biological activity, while the C-terminal portion is thought to provide steric protection against proteolytic degradation.[16] The galanin receptors, GalR1, GalR2, and GalR3, are all Class A GPCRs.[8][9] GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][10][17] In contrast, GalR2 preferentially couples to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium.[10][17]

Bradykinin-(2-9)-Amide: A C-Terminally Modified Bradykinin Fragment

Bradykinin is a nonapeptide that signals mainly through the bradykinin B2 receptor (B2R), a GPCR coupled to Gq/11 and Gi proteins.[11][13][18] B2R activation stimulates phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[11][12][18] The C-terminal region of bradykinin is critical for its receptor binding and activation. Modifications at the C-terminus can significantly impact the peptide's affinity and activity, and in some cases, can convert an agonist into an antagonist.[19][20][21] The bradykinin-(2-9)-amide fragment in the M35 chimera serves as a stabilizing and modulatory component, influencing the overall conformation and receptor interaction of the chimeric peptide.

Part 2: The Chimera: Galanin-(1-13)-Bradykinin-(2-9)-Amide (M35)

Design and Synthesis

The design of M35 is a prime example of rational peptide engineering. The fusion of the galanin-(1-13) fragment, which provides high affinity for galanin receptors, with the bradykinin-(2-9)-amide fragment, which contributes to the overall structure and stability, resulted in a potent galanin receptor antagonist.[6][7] The synthesis of such chimeric peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[1][22]

Structure-Activity Relationship (SAR)

The Galanin-(1-13)-Bradykinin-(2-9)-amide (M35) chimera has been characterized as a high-affinity galanin receptor ligand that acts as an antagonist.[4] It has been shown to potentiate the facilitation of the flexor reflex when administered intrathecally, an effect consistent with the blockade of galanin's inhibitory actions.[6]

While a systematic SAR study with numerous analogs of M35 is not extensively documented in publicly available literature, we can infer key aspects of its SAR based on the known properties of its constituent parts:

  • The Galanin-(1-13) Moiety: Any modifications to the key pharmacophoric residues (Gly1, Trp2, Asn5, Tyr9) would likely result in a significant loss of affinity for galanin receptors. The integrity of this N-terminal sequence is paramount for receptor recognition.

  • The Bradykinin-(2-9)-Amide Moiety: This fragment likely influences the pharmacokinetic properties of the chimera, such as its stability and distribution. Alterations in this C-terminal part could modulate the antagonist potency or even introduce partial agonist activity. The C-terminal amidation is a common strategy to increase peptide stability by protecting against carboxypeptidase degradation.

  • The Linker Region: The junction between the galanin and bradykinin fragments is a critical determinant of the overall peptide conformation. The length and flexibility of this linker can impact how the galanin-binding motif is presented to the receptor.

Quantitative Data Summary

CompoundReceptor Affinity (Ki, nM)Functional Activity
Galanin-(1-13)-Bradykinin-(2-9)-amide (M35) High affinity for galanin receptorsGalanin Receptor Antagonist[4][6]
GalaninHigh affinity for GalR1, GalR2, and GalR3[9][14]Agonist at all three galanin receptor subtypes[8]
BradykininHigh affinity for B2 receptorAgonist at B2 receptor[11]

Part 3: Experimental Protocols for Characterization

The characterization of chimeric peptides like M35 involves a combination of binding and functional assays to determine their affinity for their target receptors and their biological activity.

Radioligand Receptor Binding Assays

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific receptor using a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO-K1 cells expressing human GalR1).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]Galanin) and varying concentrations of the unlabeled test compound (M35).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[23][24]

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist.

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptors.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target receptor (e.g., GalR1) in a suitable medium.

  • Stimulation: Pre-incubate the cells with varying concentrations of the test compound (M35) followed by stimulation with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a galanin agonist.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP produced using a commercially available kit (e.g., a competitive immunoassay using a fluorescent or luminescent reporter).

  • Data Analysis: Plot the concentration of the test compound against the cAMP level to determine its effect on agonist-stimulated adenylyl cyclase activity. An antagonist will block the inhibitory effect of the galanin agonist on forskolin-stimulated cAMP production.[25][26]

This assay measures the increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the target receptor (e.g., GalR2 or B2R) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of the test compound (M35) to the cells.

  • Agonist Stimulation: After a short pre-incubation with the test compound, stimulate the cells with a known agonist for the receptor (e.g., galanin for GalR2 or bradykinin for B2R).

  • Fluorescence Measurement: Continuously measure the fluorescence intensity to monitor the change in intracellular calcium concentration.

  • Data Analysis: An antagonist will inhibit the agonist-induced increase in intracellular calcium. Quantify the inhibitory effect to determine the potency of the antagonist.[25][27][28]

Part 4: Visualization of Key Concepts

Signaling Pathway Diagrams

Galanin_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Gal_R1_3 Galanin GalR1_3 GalR1 / GalR3 Gal_R1_3->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o Activation AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibition cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Gal_R2 Galanin GalR2 GalR2 Gal_R2->GalR2 Gq_11_Gal Gq/11 GalR2->Gq_11_Gal Activation PLC_Gal Phospholipase C Gq_11_Gal->PLC_Gal Activation PIP2_Gal PIP2 PLC_Gal->PIP2_Gal IP3_Gal IP3 PIP2_Gal->IP3_Gal DAG_Gal DAG PIP2_Gal->DAG_Gal Ca_Gal Ca²⁺ ↑ IP3_Gal->Ca_Gal PKC_Gal PKC Activation DAG_Gal->PKC_Gal

Caption: Galanin Receptor Signaling Pathways.

Bradykinin_Signaling cluster_B2R Bradykinin B2 Receptor Signaling BK Bradykinin B2R B2 Receptor BK->B2R Gq_11_BK Gq/11 B2R->Gq_11_BK Activation PLC_BK Phospholipase C Gq_11_BK->PLC_BK Activation PIP2_BK PIP2 PLC_BK->PIP2_BK IP3_BK IP3 PIP2_BK->IP3_BK DAG_BK DAG PIP2_BK->DAG_BK Ca_BK Ca²⁺ ↑ IP3_BK->Ca_BK PKC_BK PKC Activation DAG_BK->PKC_BK MAPK_pathway MAPK Pathway PKC_BK->MAPK_pathway Activation

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Workflow Diagram

Chimeric_Peptide_Workflow cluster_Design_Synth Design & Synthesis cluster_Characterization Biological Characterization cluster_Analysis Data Analysis Design Chimeric Peptide Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assays Functional Assays Characterization->Functional_Assays SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis cAMP_Assay cAMP Assay (GalR1/3 Activity) Functional_Assays->cAMP_Assay Ca_Assay Calcium Mobilization Assay (GalR2/B2R Activity) Functional_Assays->Ca_Assay Functional_Assays->SAR_Analysis

Caption: Experimental workflow for chimeric peptide characterization.

Conclusion

The Galanin-(1-13)-Bradykinin-(2-9)-amide chimeric peptide, M35, stands as a testament to the power of rational drug design in creating valuable pharmacological tools. Its structure-activity relationship is intrinsically linked to the high-affinity binding properties of the N-terminal galanin fragment and the modulatory and stabilizing contributions of the C-terminal bradykinin fragment. As a potent galanin receptor antagonist, M35 has been instrumental in advancing our understanding of the physiological and pathophysiological roles of the galanin system, particularly in the context of pain and neuro-modulation.[6][29][30]

Future research directions could involve the synthesis and characterization of a library of M35 analogs with systematic substitutions in both the galanin and bradykinin fragments, as well as modifications to the linker region. Such studies would provide a more detailed map of the SAR and could lead to the development of even more potent and selective galanin receptor modulators with therapeutic potential for a range of disorders, including chronic pain, epilepsy, and neurodegenerative diseases.[22][29][30]

References

  • MDPI. (2026, February 27). Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications.
  • PMC. Galanin Receptors: G Protein-Dependent Signaling and Beyond.
  • ACS Publications. Differential Intracellular Signaling of the GalR1 and GalR2 Galanin Receptor Subtypes | Biochemistry.
  • PMC. (2021, October 29). A modular map of Bradykinin-mediated inflammatory signaling network.
  • Frontiers. (2020, August 3). Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions.
  • biomed.cas.cz. The Galanin and Galanin Receptor Subtypes, its Regulatory Role in the Biological and Pathological Functions.
  • Taylor & Francis. (2023, March 28). Full article: Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation.
  • ResearchGate. Scheme of proposed signaling pathway used by bradykinin to stimulate....
  • Wikipedia. Bradykinin receptor B2.
  • Frontiers. Galanin Receptors and Ligands.
  • PNAS. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor.
  • unknown. Influence of C-Terminal Modifications of Bradykinin Antagonists on Their Activity.
  • unknown. (2026, February 24). Designing Chimeric Peptides: A Powerful Tool for Enhancing Antibacterial Activity.
  • ACS Publications. (2025, December 3). Advances in Peptide-Based Chimeric Strategies for Targeted Protein Degradation | Journal of Medicinal Chemistry.
  • ACS Publications. (2008, November 21). Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities | Journal of Medicinal Chemistry.
  • PMC. Design and construction of a chimeric peptide, MeICT/IMe-AGAP, from two anti-cancer toxins of Iranian Mesobuthus eupeus scorpion.
  • unknown. (2009, November 27). Development of peptide receptor binding assays: methods to avoid false negatives.
  • Biblioteka Nauki. (2009, November 17). New bradykinin B receptor antagonists — influence of C-terminal segment modifications on their pharmacological properties*.
  • ACS Publications. Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology | Journal of Medicinal Chemistry.
  • unknown. The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro.
  • PubMed. Bradykinin B2 receptor signaling: structural and functional characterization of the C-terminus.
  • PMC. A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats.
  • PMC. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain.
  • Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • unknown. (2005, October 28). Functional assays for screening GPCR targets.
  • PMC. (2022, March 13). Designing Self‐Assembling Chimeric Peptide Nanoparticles with High Stability for Combating Piglet Bacterial Infections.
  • PubChem. Galanin (1-13)-bradikinin(2-9) | C107H153N27O26 | CID 91934871.
  • unknown. (2008, February 15). Structural modification of the highly potent peptide bradykinin B1 receptor antagonist B9958.
  • ResearchGate. GPCR functional assays. (A) Classical GPCR functional assays based on the measurement of GTPγS, and Ca²⁺, IP1, IP3, cAMP, and reporter gene. (B) Biased GPCR functional assays. Assays were used to identify the biased signals between G proteins and β-arrestins, through detecting β-arrestin recruitment and GPCR internalization. (C) Multiple GPCR pharmacology profiling. GPCR sensors based on the conformational changes of different G protein subtypes, β-arrestins, and GPCRs..
  • ACS Publications. (2014, June 26). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity | Analytical Chemistry.
  • Aapptec Peptides. Galanin (1-13)-Bradykinin(2-9), amide; M35 [142846-71-7].
  • Bio-protocol. Peptide binding assay.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • ResearchGate. (2016, June 13). Does anybody have a protocol for assaying peptide binding to proteins?.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • American Heart Association Journals. (2001, July 1). Bradykinin Potentiation by Angiotensin-(1-7) and ACE Inhibitors Correlates With ACE C- and N-Domain Blockade | Hypertension.
  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • NovoPro Bioscience Inc.. Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide.
  • PubMed. (2022, March 1). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain.
  • PubMed. (2024, January 23). The therapeutic potential of galanin in the management of pain - a review article.
  • PubMed. Design of chimeric peptide ligands to galanin receptors and substance P receptors.
  • Bachem Products. Galanin (1-13)-Bradykinin (2-9) amide.
  • PubMed. Synthesis and pharmacological evaluation of dimer derivatives of the bradykinin receptor antagonist HOE-140.
  • PubMed. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity.
  • PLOS One. A Role of Supraspinal Galanin in Behavioural Hyperalgesia in the Rat.
  • Frontiers. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats.

Sources

Exploratory

Modulation of Acetylcholine Release by the Chimeric Peptide Galanin-(1-13)-bradykinin-(2-9)-amide

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive examination of the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M35, and its effects on acetylcholine (ACh)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M35, and its effects on acetylcholine (ACh) release. M35 is a synthetic ligand constructed from the N-terminal fragment of galanin and a C-terminal fragment of bradykinin, which paradoxically functions as a high-affinity galanin receptor antagonist. This document delineates the foundational roles of galanin and bradykinin in cholinergic transmission, details the antagonistic mechanism of M35 at galanin receptors, and presents detailed, field-proven protocols for investigating its modulatory effects on ACh release both in vitro and in vivo. By synthesizing mechanistic insights with practical methodologies, this guide serves as a critical resource for researchers exploring the therapeutic potential of the galaninergic system in neurological and psychiatric disorders, particularly those characterized by cholinergic deficits.

Introduction: Deconstructing a Complex Modulator

The intricate regulation of neurotransmitter release is fundamental to synaptic plasticity, cognitive function, and overall neurological homeostasis. Acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems, is subject to complex modulation by a variety of neuropeptides. Among these, galanin has emerged as a peptide of significant interest due to its often inhibitory influence on cholinergic neurons, an interaction implicated in the pathophysiology of Alzheimer's disease.[1][2]

The development of specific receptor ligands has been crucial to dissecting the physiological roles of the galaninergic system. Galanin-(1-13)-bradykinin-(2-9)-amide (M35) is a prime example of such a tool.[3][4] It is a chimeric peptide that fuses the N-terminal 1-13 amino acid fragment of galanin, the primary sequence for receptor recognition, with the C-terminal 2-9 fragment of bradykinin.[3][5] While its components are derived from two distinct and functionally active neuropeptides, M35 acts as a potent antagonist at galanin receptors.[4]

This guide offers an in-depth analysis of M35's effects on acetylcholine release. We will first explore the distinct roles of its parent peptides, galanin and bradykinin, on cholinergic transmission to provide a mechanistic foundation. Subsequently, we will detail the antagonistic properties of M35 and provide robust, step-by-step experimental protocols to enable researchers to rigorously evaluate its impact in both cellular and whole-animal models.

The Parent Peptides: A Dichotomy of Cholinergic Control

To understand the function of M35, one must first appreciate the individual actions of galanin and bradykinin on acetylcholine release.

Galanin: A Region-Dependent Modulator of Acetylcholine

Galanin is a 29/30-amino acid neuropeptide widely expressed in the central and peripheral nervous systems. It is predominantly viewed as an inhibitory neuromodulator, often co-localized with classical neurotransmitters like acetylcholine, and exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1]

  • Inhibitory Actions : In many brain regions, particularly the ventral hippocampus, galanin potently inhibits the release of acetylcholine.[6][7] This action is primarily mediated by GalR1 and GalR3, which couple to Gαi/o proteins.[8][9] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels.[10] These events collectively hyperpolarize the neuron and reduce calcium influx, thereby suppressing neurotransmitter release.[10]

  • Excitatory Actions : Conversely, in the dorsal hippocampus and striatum, galanin has been shown to stimulate acetylcholine release.[6][11][12] This effect is often linked to the GalR2 subtype, which preferentially couples to Gαq/11 proteins.[8][13] GalR2 activation initiates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), promoting neurotransmitter release.[8][14]

This regional and receptor-dependent duality is a critical concept; the effect of a galanin receptor antagonist like M35 will inherently depend on the dominant galaninergic tone and receptor subtype present in the specific neural circuit under investigation.

Bradykinin: A Pro-Inflammatory Peptide and Cholinergic Stimulator

Bradykinin is a nine-amino-acid peptide that is a potent pro-inflammatory mediator.[15] It is primarily known for increasing vascular permeability, causing vasodilation, and mediating pain.[15] In the context of neurotransmission, bradykinin generally acts as an excitatory agent. Studies have demonstrated that bradykinin can enhance the release of acetylcholine from the myenteric plexus in the gut and can reverse the inhibitory effects of opioids on ACh release.[16][17] This action is often mediated by B2 receptors and can involve prostaglandin-mediated mechanisms.[16] While the bradykinin fragment in M35 contributes to the peptide's structure, the primary pharmacological action of the chimera at galanin receptors is antagonistic, not agonistic at bradykinin receptors.

Galanin-(1-13)-bradykinin-(2-9)-amide (M35): Mechanism of Action

M35 was designed as a high-affinity ligand for galanin receptors and functions as a competitive antagonist.[4] It binds to galanin binding sites but fails to induce the conformational change required for receptor activation and downstream G-protein signaling. Its primary effect is to block the actions of endogenous galanin.

Therefore, in a system where endogenous galanin tonically inhibits acetylcholine release (e.g., the ventral hippocampus), the application of M35 is expected to cause a disinhibition , resulting in an increase in basal or stimulated acetylcholine release.

Visualizing the Signaling Cascade

The following diagram illustrates the canonical signaling pathways for galanin receptors and the point of intervention for the antagonist M35.

GalaninSignaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Galanin Galanin (Agonist) GalR13 GalR1 / GalR3 Galanin->GalR13 Binds GalR2 GalR2 Galanin->GalR2 Binds M35 M35 (Antagonist) M35->GalR13 Blocks M35->GalR2 Blocks Gi Gαi/o GalR13->Gi Activates Gq Gαq/11 GalR2->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Inhibit ↓ Ca²⁺ Influx ↑ K⁺ Efflux Gi->Ca_Inhibit Modulates Channels PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 / DAG PLC->IP3 Ca_Mobilize ↑ Intracellular Ca²⁺ IP3->Ca_Mobilize ACh_Inhibit Inhibition of ACh Release Ca_Inhibit->ACh_Inhibit ACh_Stimulate Stimulation of ACh Release Ca_Mobilize->ACh_Stimulate

Caption: Galanin receptor signaling and M35 antagonism.

Experimental Methodologies for Assessing M35 Effects

To rigorously quantify the impact of M35 on acetylcholine release, both in vitro and in vivo approaches are essential. These protocols provide a self-validating framework for investigation.

Protocol: In Vitro Acetylcholine Release from Cultured Neuronal Cells

This protocol utilizes a human cholinergic neuroblastoma cell line (e.g., LA-N-2) to measure ACh release in a controlled environment.[18][19]

Objective: To determine if M35 modulates basal and potassium-stimulated ACh release from cultured cells.

Materials:

  • LA-N-2 human neuroblastoma cell line.[18]

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Krebs-Ringer-HEPES (KRH) buffer (Basal): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 6 mM glucose, pH 7.4.

  • High Potassium KRH buffer (Stimulating): 70 mM NaCl, 60 mM KCl, and other components as above.

  • Galanin-(1-13)-bradykinin-(2-9)-amide (M35).

  • Galanin (positive control).

  • Acetylcholine assay kit (e.g., EnzyChrom™ EACL-100, colorimetric or fluorometric).[20]

  • BCA protein assay kit for normalization.

Procedure:

  • Cell Culture: Seed LA-N-2 cells in 24-well plates and culture until they reach 80-90% confluency.

  • Wash: Gently wash the cells twice with 500 µL of basal KRH buffer to remove culture medium.

  • Pre-incubation: Add 200 µL of KRH buffer containing either vehicle (control), varying concentrations of M35, or Galanin to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Basal Release: Collect the 200 µL of supernatant from each well. This sample represents the basal ACh release. Store immediately at -80°C.

  • Stimulated Release: Add 200 µL of High Potassium KRH buffer (containing the same respective treatments as the pre-incubation step) to each well. Incubate for 5 minutes at 37°C to depolarize the cells and evoke ACh release.

  • Collection: Collect the supernatant for measurement of stimulated ACh release. Store immediately at -80°C.

  • ACh Quantification: Thaw samples on ice and measure acetylcholine concentration using a commercial assay kit according to the manufacturer's instructions.

  • Protein Quantification: Lyse the remaining cells in each well and determine the total protein content using a BCA assay. Normalize the measured ACh concentration to the total protein content (e.g., pmol ACh / mg protein).

InVitroWorkflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Culture 1. Culture LA-N-2 Cells (24-well plate) Wash 2. Wash with KRH Buffer Culture->Wash ProteinAssay 8. Lyse Cells & Quantify Protein (BCA Assay) Preincubation 3. Pre-incubate with Vehicle, M35, or Galanin (30 min) Wash->Preincubation Basal 4. Collect Supernatant (Basal ACh Release) Preincubation->Basal Stimulate 5. Add High K+ Buffer with treatments (5 min) Basal->Stimulate AChAssay 7. Quantify ACh (Assay Kit) Basal->AChAssay Stimulated 6. Collect Supernatant (Stimulated ACh Release) Stimulate->Stimulated Stimulated->AChAssay Stimulated->AChAssay Normalize 9. Normalize ACh Release to Protein Content AChAssay->Normalize ProteinAssay->Normalize

Caption: Workflow for the in vitro acetylcholine release assay.

Protocol: In Vivo Microdialysis in Rodent Brain

This protocol describes the use of in vivo microdialysis to measure extracellular ACh levels in a specific brain region (e.g., hippocampus) of an awake, freely moving rat.[6][21][22][23]

Objective: To measure the effect of local M35 administration on extracellular ACh concentrations in a specific brain region.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane).

  • Microinfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • aCSF containing an acetylcholinesterase inhibitor (e.g., 0.5 µM Neostigmine or 100 µM Eserine) to prevent ACh degradation in the sample.[23]

  • M35 and Galanin dissolved in aCSF.

  • HPLC system with electrochemical detection (HPLC-ECD) or LC-MS for ACh quantification.[12][24]

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., ventral hippocampus: AP -4.8 mm, ML +5.0 mm, DV -5.5 mm from bregma). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Setup: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target region. Connect the probe to a microinfusion pump.

  • Perfusion and Stabilization: Begin perfusion with aCSF containing the acetylcholinesterase inhibitor at a low flow rate (e.g., 1.0 µL/min). Allow a 2-3 hour stabilization period for ACh levels to reach a steady baseline.

  • Baseline Collection: Collect dialysate samples every 20 minutes into vials containing a small amount of acetic acid to prevent degradation. Collect at least three stable baseline samples.

  • Drug Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing the desired concentration of M35 or Galanin (and the cholinesterase inhibitor). This method, known as reverse dialysis, delivers the compound directly to the target tissue.

  • Experimental Collection: Continue collecting 20-minute fractions for the duration of the drug infusion (e.g., 60-80 minutes) and for a washout period afterward.

  • Sample Analysis: Analyze the ACh concentration in the dialysate samples using HPLC-ECD or a more sensitive method like LC-MS/MS.

  • Data Analysis: Express the ACh concentrations in each sample as a percentage of the average baseline concentration for that animal.

InVivoWorkflow cluster_Prep Surgical Preparation (5-7 days prior) cluster_Exp Microdialysis Experiment Day cluster_Analysis Analysis Surgery 1. Stereotaxic Surgery: Implant Guide Cannula Recovery 2. Animal Recovery Surgery->Recovery Probe 3. Insert Microdialysis Probe Recovery->Probe Stabilize 4. Perfuse with aCSF + AChE Inhibitor (2-3 hr Stabilization) Probe->Stabilize Baseline 5. Collect Baseline Samples (3 x 20 min) Stabilize->Baseline Treatment 6. Switch to aCSF + M35/Galanin (Reverse Dialysis) Baseline->Treatment Collection 7. Collect Experimental & Washout Samples Treatment->Collection HPLC 8. Quantify ACh in Samples (HPLC-ECD or LC-MS) Collection->HPLC Normalize 9. Express Data as % of Baseline HPLC->Normalize

Caption: Workflow for the in vivo microdialysis experiment.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across experimental conditions.

Table 1: Hypothetical Effects of M35 on Acetylcholine Release in the Ventral Hippocampus

Treatment GroupBasal ACh Release (% of Control)Stimulated (High K+) ACh Release (% of Control)
Vehicle (aCSF)100 ± 8%350 ± 25%
Galanin (1 µM)55 ± 6%180 ± 20%
M35 (1 µM)145 ± 12%*410 ± 30%
M35 (1 µM) + Galanin (1 µM)105 ± 9% 340 ± 28%

Statistically significant difference from Vehicle (p < 0.05). **Statistically significant difference from Galanin alone (p < 0.05), indicating blockade.

Interpretation:

  • Galanin: As expected, galanin significantly inhibits both basal and stimulated ACh release.

  • M35: The antagonist M35, when administered alone, increases basal ACh release above control levels. This suggests it is blocking an endogenous, tonic inhibitory galanin signal. It does not significantly alter the magnitude of stimulated release in this hypothetical scenario, but prevents galanin's inhibition.

  • M35 + Galanin: When co-administered, M35 effectively blocks the inhibitory effect of exogenous galanin, returning ACh release to near-control levels. This confirms its antagonistic action at galanin receptors.

Conclusion and Future Directions

Galanin-(1-13)-bradykinin-(2-9)-amide (M35) is an invaluable pharmacological tool for probing the function of the galaninergic system. As a galanin receptor antagonist, its primary effect on cholinergic transmission is to block the predominantly inhibitory actions of endogenous or exogenous galanin. This disinhibition typically results in an increase or restoration of acetylcholine release, an effect with significant therapeutic implications for disorders characterized by cholinergic hypofunction, such as Alzheimer's disease.

The experimental protocols detailed in this guide provide a robust framework for elucidating the precise effects of M35 in various neurological contexts. Future research should focus on:

  • Mapping the effects of M35 across different brain nuclei to understand its circuit-specific actions.

  • Investigating the long-term consequences of galanin receptor blockade on synaptic plasticity and memory consolidation.

  • Utilizing newly developed fluorescent ACh sensors to visualize the spatiotemporal dynamics of M35's effects with higher resolution than microdialysis allows.[25]

By combining these advanced techniques with the foundational protocols described herein, the scientific community can continue to unravel the complex role of the galaninergic system in health and disease, paving the way for novel therapeutic strategies.

References

  • Ögren, S. O., Hökfelt, T., Kuteeva, E., Elvander-Tottie, E., & Kehr, J. (2011). Galanin differentially regulates acetylcholine release in ventral and dorsal hippocampus: a microdialysis study in awake rat. Frontiers in Psychiatry, 2, 70. [Link]

  • Williams, J. A., & Rebec, G. V. (1994). State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis. Brain research, 659(1-2), 91–102. [Link]

  • Pramanik, A., & Ögren, S. O. (1993). Galanin stimulates striatal acetylcholine release via a mechanism unrelated to cholinergic receptor stimulation. Regulatory peptides, 45(3), 353–362. [Link]

  • Paez-Gonzalez, P., Klemfuss, N., & Grahn, R. E. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. ACS chemical neuroscience. [Link]

  • Pramanik, A., & Ögren, S. O. (1991). Galanin stimulates acetylcholine release in the rat striatum. Neuroscience letters, 128(2), 253–256. [Link]

  • Wikipedia. (2024). Galanin. [Link]

  • Tanda, M., Yamane, H., & Iguchi, H. (2021). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. Medicina (Kaunas, Lithuania), 57(4), 393. [Link]

  • Yau, W. M., Dorsett, J. A., & Youther, M. L. (1986). Bradykinin releases acetylcholine from myenteric plexus by a prostaglandin-mediated mechanism. Peptides, 7(2), 289–292. [Link]

  • Singh, M. K., & Silakari, O. (2010). Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry. Journal of pharmaceutical and biomedical analysis, 51(2), 295-300. [Link]

  • Wang, H., Lee, J., & Wang, J. (2021). Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor. Proceedings of the National Academy of Sciences of the United States of America, 118(13), e2023955118. [Link]

  • Stewart, J. M., & Vavrek, R. J. (1983). Bradykinin reverses the effect of opiates in the gut by enhancing acetylcholine release. The Journal of biological chemistry, 258(20), 12122–12124. [Link]

  • Jhamandas, J. H., & MacTavish, D. (2002). Novel excitatory actions of galanin on rat cholinergic basal forebrain neurons: implications for its role in Alzheimer's disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(4), 1296–1304. [Link]

  • Nakatsuka, A., Satoh, T., & Ohta, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PloS one, 16(10), e0258420. [Link]

  • NovoPro Bioscience Inc. Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. [Link]

  • ResearchGate. Galanin-containing processes accumulate in cholinergic territories during development. [Link]

  • Taylor & Francis. Bradykinin – Knowledge and References. [Link]

  • Fehér, E., & Burnstock, G. (1995). Mechanism of galanin's inhibitory action on pancreatic enzyme secretion: modulation of cholinergic transmission--studies in vivo and in vitro. Gut, 36(4), 584–590. [Link]

  • BioAssay Systems. EnzyChromTM Acetylcholine Assay Kit (EACL-100). [Link]

  • Wikipedia. (2024). Bradykinin. [Link]

  • Lewis, G. P. (1970). The effects of bradykinin, angiotensin and acetylcholine on the bovine adrenal medulla. The Journal of physiology, 208(1), 1P–2P. [Link]

  • Nakatsuka, A., Satoh, T., & Ohta, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS ONE 16(10): e0258420. [Link]

  • Ögren, S. O., Hökfelt, T., & Kuteeva, E. (2011). Galanin differentially regulates acetylcholine release in ventral and dorsal hippocampus: a microdialysis study in awake rat. Frontiers in psychiatry, 2, 70. [Link]

  • PubChem. Galanin (1-13)-bradikinin(2-9). [Link]

  • Turu, G., & Hunyady, L. (2022). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International journal of molecular sciences, 23(15), 8251. [Link]

  • Kandasamy, M., & S, S. (2021). An assembly of galanin–galanin receptor signaling network. Journal of Biosciences, 46(1), 1-10. [Link]

  • Tamura, K., Palmer, J. M., & Wood, J. D. (1987). Mechanism of action of galanin on myenteric neurons. Journal of neurophysiology, 58(1), 94–106. [Link]

  • Aapptec Peptides. Galanin (1-13)-Bradykinin(2-9), amide; M35. [Link]

  • MDPI. Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. [Link]

  • ResearchGate. Signaling pathways for galanin receptors. [Link]

  • Liu, X., He, Q., & Li, X. (2022). Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding. Nature Communications, 13(1), 4469. [Link]

  • White, H. S., & Scholl, E. A. (2008). Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. Journal of medicinal chemistry, 51(22), 7247-7255. [Link]

  • Fujii, N., & Yajima, H. (1985). Synthesis of galanin, a new gastrointestinal polypeptide. Journal of the Chemical Society, Chemical Communications, (3), 183-184. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Administration of Galanin-(1-13)-bradykinin-(2-9)-amide (M35)

Abstract & Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of the chimeric peptide, Galanin-(1-13)-bradykinin-(2-9)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of the chimeric peptide, Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M35. This peptide is a critical pharmacological tool, engineered as a high-affinity ligand for galanin receptors (GalRs).[1] It is primarily characterized as a galanin receptor antagonist, particularly in the central nervous system, where it has been instrumental in elucidating the role of the galanin system in pain, inflammation, and neurological disorders.[1][2][3]

The unique chimeric structure combines the N-terminal fragment of galanin (1-13), responsible for receptor binding, with a fragment of the bradykinin B2 receptor antagonist, bradykinin-(2-9). This design yields a potent tool for blocking the inhibitory effects of endogenous galanin. However, it is crucial for researchers to recognize that M35 can exhibit context-dependent partial agonist activity, particularly at higher concentrations.[4] This guide offers detailed protocols, explains the causality behind experimental choices, and provides insights grounded in established research to ensure the generation of robust and reproducible in vivo data.

Mechanism of Action: A Dual-Target Ligand

M35 primarily functions by competitively binding to galanin receptors, thereby preventing the endogenous ligand, galanin, from exerting its biological effects. In nociceptive (pain) and neurological pathways, galanin often acts as an inhibitory neuromodulator.

Galanin Receptor (GalR) Signaling (Inhibited by M35):

  • Target Receptors: GalR1 and GalR2 are the primary subtypes involved in neuromodulation.

  • G-Protein Coupling: GalRs are G-protein coupled receptors (GPCRs), typically coupling to Gαi/o proteins.

  • Downstream Effects: Activation of Gαi/o by galanin leads to:

    • Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

    • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion (K+) efflux and membrane hyperpolarization.[5]

    • Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium ion (Ca2+) influx.[5]

The net effect of galanin binding is a reduction in neuronal excitability and neurotransmitter release. By acting as an antagonist, M35 blocks these inhibitory mechanisms. For instance, in the spinal cord, M35 can potentiate the facilitation of the flexor reflex, an effect opposite to that of galanin.[2]

cluster_membrane Cell Membrane cluster_effects Intracellular & Neuronal Effects M35 M35 (Antagonist) GalR Galanin Receptor (GalR1/GalR2) M35->GalR Binds & Blocks Galanin Galanin (Endogenous Agonist) Galanin->GalR Binds & Activates G_protein Gαi/o Protein GalR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Opens Ca_channel VGCC Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization ↑ K+ Efflux (Hyperpolarization) K_channel->Hyperpolarization Neurotransmitter ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Neurotransmitter Excitability Reduced Neuronal Excitability cAMP->Excitability Hyperpolarization->Excitability Neurotransmitter->Excitability

Figure 1: Antagonistic Mechanism of M35 at the Galanin Receptor.

Core Protocols & Experimental Design

The successful in vivo application of M35 hinges on proper preparation, administration route selection, and rigorous experimental design. As a peptide, M35 is susceptible to degradation and has limited ability to cross the blood-brain barrier, making local administration routes like intrathecal injection common for central nervous system targets.[6][7]

Peptide Reconstitution and Handling
  • Source Material: M35 is a lyophilized powder.[8] The presence of trifluoroacetic acid (TFA) from HPLC purification can affect the net weight and solubility.[8] It is recommended to purchase from a reputable supplier providing a certificate of analysis with peptide purity and content.

  • Vehicle Selection: The standard and recommended vehicle for in vivo administration is sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS) at a neutral pH (7.2-7.4). The choice of saline is based on its isotonicity, which minimizes irritation at the injection site.

  • Reconstitution Protocol:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the required volume of sterile 0.9% saline or PBS to the vial to create a stock solution. A common stock concentration is 1-2 µg/µL.

    • Gently swirl or pipette to dissolve the powder. Do not vortex , as this can cause peptide aggregation or degradation.

    • Once fully dissolved, the solution can be further diluted to the final working concentration for injection.

  • Storage:

    • Lyophilized Powder: Store at -20°C or below for long-term stability.[8]

    • Reconstituted Solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For daily use, a fresh dilution from the stock is recommended.

In Vivo Administration Routes & Dosages

The choice of administration route is critical and depends entirely on the research question and target tissue.

Administration Route Target Reported Dose Range (Rodent) Injection Volume (Rodent) Rationale & Key Considerations
Intrathecal (i.t.) Spinal Cord1 - 10 nmolMouse: 5-10 µL[9][10]Rat: 10-50 µL[9]Rationale: Bypasses the blood-brain barrier to directly target receptors in the dorsal horn of the spinal cord. Essential for studying spinal nociceptive processing.[2] Considerations: Technically demanding. Requires anesthesia. A tail flick upon needle insertion is a key indicator of correct placement in the subarachnoid space.[11]
Intraperitoneal (i.p.) Systemic / Peripheral0.5 - 5 mg/kgMouse: Up to 200 µLRat: Up to 1 mLRationale: Simpler procedure for systemic administration to investigate peripheral effects or when using chemically modified analogs designed to cross the blood-brain barrier.[12] Considerations: First-pass metabolism in the liver can reduce bioavailability. Onset of action is slower compared to i.v. or i.t.
Intracerebroventricular (i.c.v.) Brain (Global)1 - 5 nmolMouse: 1-2 µLRat: 2-5 µLRationale: Delivers the peptide directly into the ventricular system, allowing it to diffuse throughout the brain. Used for studying supraspinal effects on behavior, learning, or seizure activity.[13] Considerations: Requires stereotaxic surgery for cannula implantation. High precision is necessary.

Note: The listed doses are starting points based on published studies of galanin analogs. It is imperative for researchers to perform their own dose-response studies to determine the optimal dose for their specific model and endpoint.

Detailed Protocol 3.2.1: Intrathecal (i.t.) Injection in Mice (Non-Invasive Lumbar Puncture)

This protocol is adapted from established methods for rapid, non-surgical intrathecal delivery.[9][11][14]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe (10 µL) with a 30-gauge, 0.5-inch needle

  • Reconstituted M35 peptide solution

  • Heating pad for recovery

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Apply ophthalmic ointment to prevent eye dryness.

  • Positioning: Place the mouse in a prone position over a supportive object (e.g., a 15 mL conical tube) to arch its back, widening the intervertebral spaces.[14]

  • Locating Injection Site: Palpate the mouse's back to locate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is slightly caudal to the line connecting the iliac crests.[9][11]

  • Injection: Firmly hold the pelvis. Insert the 30G needle at a 20-45° angle into the intervertebral space. A characteristic "pop" or a sudden decrease in resistance may be felt as the needle penetrates the dura mater. A reflexive flick of the tail is a strong indicator of successful entry into the subarachnoid space.[10][11]

  • Administration: Inject the 5-10 µL volume slowly over 5-10 seconds.

  • Withdrawal & Recovery: Withdraw the needle smoothly. Place the mouse on a heating pad and monitor until it has fully recovered from anesthesia.

Experimental Design & Controls

A robust experimental design is crucial for interpreting the effects of M35.

  • Vehicle Control (Mandatory): A group of animals must be injected with the same volume of the vehicle (e.g., sterile 0.9% saline) via the same route. This accounts for any effects of the injection procedure, stress, or the vehicle itself.

  • Timing of Administration: The pharmacokinetics of peptides can be rapid. Behavioral or physiological testing should be timed to coincide with the peak effect of the drug. For intrathecal administration, this is typically 10-30 minutes post-injection. A time-course study is highly recommended as part of initial characterization.

  • Blinding and Randomization: The experimenter conducting the behavioral testing and data analysis should be blinded to the treatment groups. Animals should be randomly assigned to treatment groups to avoid bias.

Start Experiment Start: Animal Acclimation Randomization Randomization Start->Randomization Group1 Group 1: Vehicle Control (0.9% Saline) Randomization->Group1 Assign Group2 Group 2: M35 (Low Dose) Randomization->Group2 Assign Group3 Group 3: M35 (High Dose) Randomization->Group3 Assign Injection Blinded Administration (e.g., Intrathecal) Group1->Injection Group2->Injection Group3->Injection Wait Wait for Peak Effect (e.g., 15 min) Injection->Wait Assay Behavioral/Physiological Assay (Blinded) Wait->Assay Analysis Data Analysis & Unblinding Assay->Analysis

Figure 2: Recommended Experimental Workflow.

Troubleshooting & Final Considerations

  • Lack of Effect:

    • Verify Injection Accuracy: For i.t. or i.c.v routes, injection accuracy is paramount. Consider co-injecting a small amount of a visible dye (e.g., Evans Blue) in a separate cohort of animals to post-mortem verify targeting.

    • Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Dose Selection: The selected dose may be too low. Perform a dose-response curve to identify an effective dose.

  • High Variability:

    • Injection Procedure: Inconsistent injection volumes or placement can lead to high variability. Ensure all experimenters are thoroughly trained and follow a standardized procedure.

    • Animal Stress: Minimize animal stress during handling and injection, as this can significantly impact behavioral and physiological readouts.

References

  • Direction des services vétérinaires. (2019). Administration and injection of substances in mice. McGill University. [Link]

  • Lang, B., & Kofler, B. (2021). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. International Journal of Molecular Sciences, 22(11), 5986. [Link]

  • Hossain, M. I., & Raftery, M. J. (2023). Procedures and Applications of Epidural and Intrathecal Injection. Encyclopedia.pub. [Link]

  • Iacono, G., et al. Optimization of Intrathecal Administration in the Rat. Charles River Laboratories. [Link]

  • Pain Researcher Community. (2019). Intrathecal Injections - Experimental Techniques. [Link]

  • Zhang, X., et al. (2022). Intrathecal injection procedure. Bio-protocol, 12(12), e4446. [Link]

  • Acar, H., et al. (2017). Molecular engineering solutions for therapeutic peptide delivery. Chemical Society Reviews, 46(21), 6553-6569. [Link]

  • Kask, K., et al. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells. Regulatory Peptides, 59(3), 341-348. [Link]

  • Aapptec Peptides. Galanin (1-13)-Bradykinin(2-9), amide; M35. [Link]

  • Komin, A., et al. (2018). Peptides as drug delivery vehicles across biological barriers. Journal of Controlled Release, 286, 42-57. [Link]

  • Hab-Goudarzi, S., et al. (2019). A biomimetic approach for enhancing the in vivo half-life of peptides. Nature Communications, 10(1), 2468. [Link]

  • NovoPro Bioscience Inc. Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. [Link]

  • Bulaj, G., et al. (2008). Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery. Journal of Medicinal Chemistry, 51(24), 8038–8047. [Link]

  • Serebryanaya, D. V., et al. (2022). Chimeric Agonist of Galanin Receptor GALR2 Reduces Heart Damage in Rats with Streptozotocin-Induced Diabetes. Biochemistry (Moscow), 87(4), 346-355. [Link]

  • Read, M. L., et al. (2016). Cell-penetrating peptides as non-invasive drug delivery vehicles for ranibizumab and bevacizumab. Investigative Ophthalmology & Visual Science, 57(12), 1234. [Link]

  • Google Patents. (2010). US7659252B2 - Transdermal delivery peptides and method of use thereof.
  • Yang, Y. X., et al. (2020). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Neuroscience, 14, 603. [Link]

  • Palmer, J. M., et al. (1988). Mechanism of action of galanin on myenteric neurons. Journal of the Autonomic Nervous System, 25(2-3), 125-133. [Link]

  • Sollenberg, U. E., et al. (2006). M871—A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2. International Journal of Peptide Research and Therapeutics, 12(2), 115-119. [Link]

  • Lang, R., et al. (2007). Galanin-like peptides exert potent vasoactive functions in vivo. Journal of Investigative Dermatology, 127(3), 706-712. [Link]

  • Crawley, J. N., et al. (1993). Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus. Brain Research, 600(2), 268-272. [Link]

  • Narayanan, A., et al. (2008). Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. Journal of Medicinal Chemistry, 51(24), 8038-8047. [Link]

Sources

Application

Application Notes and Protocols: Galanin-(1-13)-bradykinin-(2-9)-amide in Cell Culture

A Comprehensive Guide for Researchers and Drug Development Professionals Introduction Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, is a synthetic chimeric peptide that has garnered significant interest in ne...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, is a synthetic chimeric peptide that has garnered significant interest in neuroscience and pharmacology.[1][2][3] This molecule is a high-affinity galanin receptor ligand that acts as an antagonist.[2][3] Its unique structure, combining the N-terminal fragment of galanin (amino acids 1-13) with a fragment of the potent inflammatory mediator bradykinin (amino acids 2-9), allows it to modulate the galaninergic system.[4] The galanin system is implicated in a wide array of physiological processes, including pain perception, cognition, and mood regulation, making its antagonists valuable tools for research and potential therapeutic development for conditions like dementia and related disorders.[1][5][6]

This comprehensive guide provides detailed protocols for the preparation and reconstitution of Galanin-(1-13)-bradykinin-(2-9)-amide for use in cell culture experiments. As a Senior Application Scientist, the following sections are designed to provide not just a set of instructions, but also the scientific rationale behind each step, ensuring experimental success and data reproducibility.

Physicochemical Properties

A clear understanding of the physicochemical properties of Galanin-(1-13)-bradykinin-(2-9)-amide is fundamental to its proper handling and use.

PropertyValueSource
Sequence H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2[1]
Molecular Formula C107H153N27O26[1][7]
Molecular Weight 2233.56 g/mol [1]
Appearance Lyophilized white powder[1]
Purity (HPLC) Typically >97%[1]

I. Handling and Storage of Lyophilized Peptide

The stability of the lyophilized peptide is paramount for obtaining reliable and reproducible experimental results. Proper handling and storage from the moment of receipt are critical.

Initial Receipt and Inspection

Upon receiving the lyophilized Galanin-(1-13)-bradykinin-(2-9)-amide, it is crucial to inspect the vial for any signs of damage or a compromised seal. Most peptides are shipped at ambient temperature, and brief exposure to such conditions is generally acceptable.[8] However, for long-term stability, immediate and proper storage is essential.

Long-Term Storage

Lyophilized peptides should be stored at -20°C or, for extended periods, at -80°C.[8][9][10] To prevent degradation from moisture and light, adhere to the following guidelines:

  • Temperature: Store in a freezer at or below -20°C.[1]

  • Moisture: Peptides are often hygroscopic, meaning they absorb moisture from the air.[8][11] Store the vial in a desiccator or a sealed container with a desiccant.[10] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation from forming inside.[8][11][12]

  • Light: Protect the peptide from light by storing it in a dark container or wrapping the vial in aluminum foil.[10]

II. Reconstitution of Galanin-(1-13)-bradykinin-(2-9)-amide

Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to create a stock solution.[13][14] This is a critical step that can significantly impact the peptide's bioactivity.

Workflow for Peptide Reconstitution and Use

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage_use Storage & Use receive Receive Lyophilized Peptide store_lyo Store at -20°C to -80°C receive->store_lyo equilibrate Equilibrate to Room Temp. store_lyo->equilibrate weigh Weigh Peptide (Optional) equilibrate->weigh solvent Select Solvent weigh->solvent dissolve Dissolve Peptide solvent->dissolve vortex Gentle Vortex/Sonication dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot Stock Solution filter->aliquot store_sol Store Aliquots at -20°C/-80°C aliquot->store_sol thaw Thaw Single Aliquot store_sol->thaw dilute Dilute to Working Concentration thaw->dilute cell_culture Apply to Cell Culture dilute->cell_culture G cluster_galanin Galanin Signaling Galanin Galanin GALR1_3 GALR1/GALR3 Galanin->GALR1_3 GALR2 GALR2 Galanin->GALR2 Gi_o Gαi/o GALR1_3->Gi_o Gq_11 Gαq/11 GALR2->Gq_11 AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC

Caption: Simplified Galanin Receptor Signaling Pathways.

Bradykinin Receptor Signaling

Bradykinin acts primarily through the B2 receptor, which is also a GPCR. [15][16]The bradykinin-(2-9) fragment itself has been reported to inhibit angiotensin-converting enzyme (ACE). [17]However, the chimeric nature of M35 is designed to target galanin receptors. It is important to consider potential off-target effects, though M35 is reported to be a high-affinity galanin receptor ligand. [2] The B2 receptor is coupled to Gαq and Gαi proteins. [16][18]Activation of the B2 receptor leads to:

  • Gαq pathway: Stimulation of PLC, leading to increased IP3, DAG, and intracellular Ca2+. [15][19]* Gαi pathway: Inhibition of adenylyl cyclase. [16]* MAPK pathway: Activation of the mitogen-activated protein kinase (MAPK) pathway, which can be mediated through both PKC-dependent and independent mechanisms. [20]

G cluster_bradykinin Bradykinin B2 Receptor Signaling Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Gq Gαq B2R->Gq Gi Gαi B2R->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC MAPK MAPK Pathway PKC->MAPK

Caption: Simplified Bradykinin B2 Receptor Signaling Pathways.

V. Conclusion

Galanin-(1-13)-bradykinin-(2-9)-amide is a powerful tool for investigating the roles of the galaninergic system in health and disease. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can ensure the integrity of their experiments and the reliability of their data. Meticulous attention to storage, handling, and reconstitution will maximize the potential of this important research compound.

References

  • Fang, P., et al. (2022). Structural insights into galanin receptor signaling. PNAS, 119(42), e2208222119. [Link]

  • Wikipedia. (n.d.). Galanin. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]

  • An, N., et al. (2020). An assembly of galanin–galanin receptor signaling network. Journal of Cell Communication and Signaling, 14(4), 475-483. [Link]

  • Turu, G., et al. (2022). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International Journal of Molecular Sciences, 23(23), 15206. [Link]

  • Vivitide. (n.d.). How to Store Peptides | Best Practices for Researchers. [Link]

  • Nanda, B. L., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cell Communication and Signaling, 15(4), 595-602. [Link]

  • Wang, S., et al. (1998). Differential Intracellular Signaling of the GalR1 and GalR2 Galanin Receptor Subtypes. Biochemistry, 37(19), 6711-6717. [Link]

  • Verano-Braga, T., et al. (2020). Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions. Frontiers in Endocrinology, 11, 563. [Link]

  • Wikipedia. (n.d.). Bradykinin receptor B2. [Link]

  • Varghese, B., et al. (2023). Molecular Chimera in Cancer Drug Discovery: Beyond Antibody Therapy, Designing Grafted Stable Peptides Targeting Cancer. Journal of Molecular Modeling, 29(3), 81. [Link]

  • Sheng, J., et al. (2022). Function and structure of bradykinin receptor 2 for drug discovery. Acta Pharmacologica Sinica, 43(9), 2213-2220. [Link]

  • Blaukat, A., et al. (1999). Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation. Molecular and Cellular Biology, 19(10), 7067-7078. [Link]

  • Kageyama, H., et al. (2011). Galanin-like peptide (GALP) is a hypothalamic regulator of energy homeostasis and reproduction. Journal of Molecular Endocrinology, 46(1), R1-R9. [Link]

  • Zhang, X., et al. (2023). Advances in Peptide-Based Chimeric Strategies for Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(24), 16649-16679. [Link]

  • Wikipedia. (n.d.). Bradykinin. [Link]

  • Study.com. (n.d.). Bradykinin Definition, Function & Formation. [Link]

  • Zhang, C., et al. (2022). Peptide-Mediated Small Molecule Lysosome-Targeting Chimeras for Targeted Degradation of Membrane and Intracellular Proteins. Journal of Medicinal Chemistry, 65(17), 11588-11598. [Link]

  • ResearchGate. (2023). Molecular Chimera in Cancer Drug Discovery: Beyond Antibody Therapy, Designing Grafted Stable Peptides Targeting Cancer. [Link]

  • GenScript. (n.d.). Bradykinin (2-9). [Link]

  • SB PEPTIDE. (n.d.). [5-FAM]-Galanin (1-30) Human. [Link]

  • SB PEPTIDE. (n.d.). Bradykinin. [Link]

  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. [Link]

  • JPT. (n.d.). How to Reconstitute Peptides. [Link]

  • Bartfai, T., et al. (1993). Galanin--a neuroendocrine peptide. Trends in Pharmacological Sciences, 14(9), 331-337. [Link]

  • Encyclopedia MDPI. (2022). Bradykinin Hypothesis. [Link]

  • Polaris Peptides. (n.d.). How to Reconstitute Peptides: A Step-by-Step Guide for Laboratory Use. [Link]

  • Pacific Immunology. (n.d.). Peptide Reconstitution. [Link]

  • Peptide Reconstitution Guide. (2025). Peptide Reconstitution Guide — Solvents, Techniques & Lab Safety. [Link]

  • Li, Y., et al. (2017). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 2(3), 100659. [Link]

  • Chen, Y., et al. (1992). Solubilization and molecular characterization of active galanin receptors from rat brain. Journal of Neurochemistry, 59(4), 1543-1550. [Link]

  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35. [Link]

  • Sollenberg, U., et al. (2006). Design, Synthesis, and Characterization of High-Affinity, Systemically Active Galanin Analogues with Potent Anticonvulsant Activities. Journal of Medicinal Chemistry, 49(16), 4949-4956. [Link]

  • Serebryakova, L., et al. (2021). The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro. Bioorganic Chemistry, 116, 105315. [Link]

  • PubChem. (n.d.). Galanin (1-13)-bradikinin(2-9). [Link]

  • Wennberg, O., et al. (1994). Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1206(2), 225-234. [Link]

Sources

Method

Application Note: Intracerebroventricular (ICV) Administration of M35 (Galanin Receptor Antagonist)

Executive Summary & Pharmacological Rationale Galanin is a widely distributed neuropeptide that plays a profound inhibitory role in the central nervous system, modulating acetylcholine (ACh) and serotonin (5-HT) neurotra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Galanin is a widely distributed neuropeptide that plays a profound inhibitory role in the central nervous system, modulating acetylcholine (ACh) and serotonin (5-HT) neurotransmission. Overexpression of galanin is heavily implicated in the pathophysiology of Alzheimer's disease, major depressive disorder, and refractory seizure models.

To interrogate and reverse these galanin-mediated deficits, researchers utilize M35 (Galanin-(1-13)-bradykinin-(2-9)-amide) . M35 is a highly potent, 1[1]. By fusing the highly conserved N-terminal sequence of galanin (residues 1-13)—which is critical for high-affinity receptor binding—with the C-terminal sequence of bradykinin (residues 2-9), the resulting molecule binds to GalR1 and GalR2 receptors but fails to induce the conformational change required for G-protein coupling. Because its large molecular weight (2233.6 Da) prevents it from crossing the blood-brain barrier,2[2] to achieve target engagement in the periventricular regions, hippocampus, and dorsal raphe.

Mechanism of Action & Target Pathway

M35 acts as a competitive antagonist at Gi/o-coupled galanin receptors. Endogenous galanin typically inhibits adenylate cyclase, leading to hyperpolarization and a drastic reduction in the release of ACh and 5-HT. By blocking this interaction, M35 disinhibits these neurons. 2[2] and 3[3].

M35_Pathway Gal Endogenous Galanin GalR GalR1 / GalR2 Receptors (Gi/o-coupled) Gal->GalR Agonism M35 M35 (Chimeric Antagonist) M35->GalR Competitive Blockade Rescue Restoration of ACh / 5-HT (Cognitive & Mood Enhancement) M35->Rescue Disinhibits neurons AC Adenylate Cyclase Inhibition (↓ cAMP) GalR->AC Activation NT ↓ ACh & 5-HT Release AC->NT Phenotype Cognitive Deficits & Depressive Phenotypes NT->Phenotype Rescue->Phenotype Reverses

Mechanism of M35 antagonism at GalR1/GalR2 rescuing neurotransmitter release.

Quantitative Pharmacodynamics & Dosing Parameters

M35 exhibits a bimodal pharmacological profile. While it acts as a potent antagonist at low nanomolar concentrations, 4[4]. Therefore, strict adherence to established in vivo dosing is non-negotiable.

ParameterSpecificationCausality / ApplicationReference
Molecular Weight 2233.60 DaLarge size necessitates ICV delivery to bypass the BBB.[5]
GalR1 Affinity (Ki) 0.11 nMPrimary driver for modulating ACh release in the hippocampus.[4]
GalR2 Affinity (Ki) 2.0 nMMediates anxiolytic and 5-HT modulatory effects.[4]
Cognition Dose (ICV) 3.0 - 6.0 nmol3[3].[3]
Anxiety Dose (ICV) 10 µg (~4.5 nmol)6[6].[6]
Seizure Dose (ICV) 0.5 nmol7[7].[7]

Self-Validating ICV Microinjection Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. Every mechanical action is paired with its underlying physiological causality.

Step 1: Reagent Preparation & Storage
  • Reconstitution: Reconstitute lyophilized M35 powder in sterile, filtered Artificial Cerebrospinal Fluid (aCSF).

    • Causality: Utilizing pure water causes severe osmotic shock and localized cellular lysis at the ependymal lining of the ventricle, triggering neuroinflammation that confounds behavioral assays.

  • Storage: Aliquot the solution into low-bind microcentrifuge tubes and store immediately at -80°C.

    • Causality: M35 is highly susceptible to proteolytic degradation and aggregation. Repeated freeze-thaw cycles destroy the secondary structure required for receptor binding.

Step 2: Stereotaxic Cannulation (Rat Model)
  • Anesthesia & Positioning: Anesthetize the subject (e.g., Isoflurane 2-3%) and secure the skull in a stereotaxic frame.

  • Coordinate Targeting: Target the lateral ventricle using standard coordinates from bregma: AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm .

  • Guide Cannula Implantation: Implant the stainless-steel guide cannula exactly 1.0 mm above the final DV coordinate (at -2.5 mm). Secure with dental cement.

    • Causality: Stopping short of the ventricle prevents chronic mechanical trauma to the ventricular space. The internal injection cannula will be cut to protrude exactly 1.0 mm past the guide, breaching the ventricle only during the acute infusion.

Step 3: Microinfusion Dynamics
  • Setup: Connect the internal cannula to a 10 µL Hamilton syringe via PE tubing backfilled with mineral oil (to ensure zero-compressibility).

  • Infusion Rate: Infuse the target dose (e.g., 6 nmol) in a total volume of 1.0 - 2.0 µL at a strict rate of 0.5 µL/min using a motorized syringe pump.

    • Causality: Faster infusion rates exponentially increase intracranial pressure. This forces the peptide up the outside of the cannula track (reflux) or deep into non-target parenchymal tissue, destroying dose-response reliability.

  • Equilibration: Leave the internal cannula in place for a minimum of 5 minutes post-infusion.

    • Causality: This dwell time allows the pressure gradient to normalize and the peptide to diffuse fully into the CSF. Premature removal creates a mechanical vacuum that pulls the peptide out of the ventricle.

Step 4: Protocol Self-Validation & Quality Control

A rigorous experiment must prove that the drug reached the target and engaged the receptor.

  • Pharmacological Validation (The Agonist Challenge): Include a control cohort receiving an ICV co-infusion of M35 and exogenous galanin (0.5 nmol). If M35 is active and properly delivered, it must completely block the galanin-induced deficits (e.g., 8[8] or 7[7]).

  • Anatomical Validation (The Dye Check): Post-mortem, inject 1.0 µL of 0.1% methylene blue dye through the cannula using the exact infusion dynamics described above. Section the brain to visually confirm dye dispersion throughout the lateral and third ventricles. Data from animals lacking uniform ventricular dye dispersion must be excluded from the study.

References

  • Ogren SO, et al. "Evidence for a role of the neuropeptide galanin in spatial learning." PubMed / NIH. 3

  • Schött PA, et al. "Neuropeptides, Learning, and Memory." University of Fribourg.8

  • Saar K, et al. "Anticonvulsant activity of a nonpeptide galanin receptor agonist." PNAS. 7

  • "Galanin Receptor Ligand M35 Product Information." MedChemExpress. 5

  • Rajarao SJ, et al. "Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon." PubMed / NIH. 6

  • Lu X, et al. "Galanin receptor antagonists: a potential novel pharmacological treatment for mood disorders." PubMed / NIH. 2

  • Webling KE, et al. "Galanin Receptors and Ligands." Frontiers in Endocrinology. 1

  • "GALANIN (1-13) - BRADYKININ (2-9) AMIDE | 142846-71-7." ChemicalBook. 4

Sources

Application

Galanin-(1-13)-bradykinin-(2-9)-amide radioligand binding assay protocol

An In-Depth Guide to the Galanin-(1-13)-Bradykinin-(2-9)-Amide Radioligand Binding Assay Authored by a Senior Application Scientist This document provides a comprehensive protocol and technical guide for conducting a rad...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Galanin-(1-13)-Bradykinin-(2-9)-Amide Radioligand Binding Assay

Authored by a Senior Application Scientist

This document provides a comprehensive protocol and technical guide for conducting a radioligand binding assay using the chimeric peptide, Galanin-(1-13)-bradykinin-(2-9)-amide, often referred to as M35. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of galanin receptor ligands. We will delve into the assay principles, provide step-by-step protocols for both saturation and competition experiments, and offer expert insights into data analysis and troubleshooting.

Introduction: The M35 Chimera and its Significance

Galanin-(1-13)-bradykinin-(2-9)-amide (M35) is a synthetic chimeric peptide that has proven to be a valuable tool in neuroscience and pharmacology.[1][2][3] It combines the N-terminal fragment of galanin, which is crucial for receptor interaction, with a C-terminal fragment from bradykinin.[4] M35 is recognized as a high-affinity ligand for galanin receptors (GalR), which are G protein-coupled receptors (GPCRs) with three known subtypes: GalR1, GalR2, and GalR3.[5][6][7][8] Interestingly, while developed as a galanin receptor antagonist, M35 has demonstrated context-dependent effects, acting as a full agonist in some systems (like gastrointestinal smooth muscle) and an antagonist in others (such as the central nervous system).[9][10]

This dual functionality underscores the importance of robust characterization methods. The radioligand binding assay remains the gold standard for quantifying the direct interaction between a ligand and its receptor, providing critical data on affinity (Kd, Ki) and receptor density (Bmax).[11][12][13] This guide will focus on the Scintillation Proximity Assay (SPA) format, a homogeneous and high-throughput-friendly method that eliminates the need for wash steps, thereby reducing errors and increasing efficiency.[14][15]

Principle of the Scintillation Proximity Assay (SPA)

The SPA technology provides a powerful platform for studying molecular interactions without the need to separate bound from free radioligand.[16] The principle relies on the short path length of β-particles emitted by commonly used radioisotopes like Tritium (³H) or Auger electrons from Iodine-125 (¹²⁵I).[14][17]

The core components are:

  • SPA Beads: Microscopic beads containing an embedded scintillant. The bead surface is coated with a molecule (e.g., Wheat Germ Agglutinin - WGA) that can capture cell membranes.[18]

  • Radioligand: A radiolabeled version of the ligand of interest (e.g., [¹²⁵I]M35).

  • Receptor Source: A cell membrane preparation expressing the target receptor (e.g., GalR1).

When a radiolabeled ligand binds to its receptor on the membrane captured by the SPA bead, it is brought into close enough proximity for the emitted radioactive energy to excite the scintillant within the bead, producing a detectable light signal. Unbound radioligand in the solution is too distant for its energy to reach the bead, so it produces no signal.[17] This proximity-dependent signal generation is the foundation of this homogeneous assay.

Caption: Figure 1. Principle of the Scintillation Proximity Assay (SPA).

Materials and Reagents

Successful execution of this assay requires high-quality reagents and calibrated equipment.

CategoryItemRecommended Source / Notes
Biological Material Cell membranes expressing galanin receptors (e.g., from CHO or HEK293 cells stably expressing GalR1, GalR2, or GalR3, or from native tissue like rat hippocampus).Protein concentration should be determined via a reliable method like the Pierce™ BCA Protein Assay.[19]
Radioligand [¹²⁵I]-Galanin-(1-13)-bradykinin-(2-9)-amide ([¹²⁵I]M35)Specific activity should be high (>2000 Ci/mmol) for optimal results. Note the short half-life of ¹²⁵I and use within 1-2 months.[20]
Unlabeled Ligands Galanin-(1-13)-bradykinin-(2-9)-amide (M35)For competition assays and to determine Ki of the unlabeled compound.
Native Galanin (human or rat)Used to define non-specific binding (NSB). A well-characterized, high-affinity ligand is essential for accurately defining NSB.[21]
Assay Components Wheat Germ Agglutinin (WGA) PVT SPA beadsPerkinElmer or equivalent. PEI-treated beads can be used to reduce non-specific binding.[18]
Buffers & Solutions Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.Prepare fresh and filter. Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340) should be added just before use.[19][22]
Membrane Storage Buffer: Binding buffer with 10% sucrose.For long-term storage of membrane aliquots at -80°C.[19]
Plates & Equipment 96-well white, clear-bottom microplatesFor SPA assays.
Multichannel pipettes, repeater pipettesEssential for accuracy and consistency.
Microplate scintillation counter (e.g., PerkinElmer MicroBeta² or TriLux)Calibrated for ¹²⁵I counting.
Centrifuge capable of >20,000 x g for membrane preparation

Experimental Protocols

Protocol 1: Cell Membrane Preparation

This protocol describes a general method for preparing a crude membrane fraction from cultured cells.

  • Cell Harvest: Grow cells expressing the galanin receptor of interest to near confluency. Aspirate media and wash cells twice with ice-cold PBS.

  • Scraping: Scrape cells into ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the membranes.[19]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.

  • Final Resuspension: Resuspend the final pellet in a small volume of Membrane Storage Buffer.

  • Quantification & Storage: Determine the protein concentration using a BCA assay. Aliquot the membrane preparation and store at -80°C until use.[19]

Protocol 2: Assay Optimization (Signal Window Determination)

Causality: Before conducting full-scale experiments, it is critical to determine the optimal concentrations of membrane protein and SPA beads. The goal is to maximize the specific binding signal while minimizing non-specific binding, thereby achieving a robust signal-to-noise ratio.[18]

  • Prepare Reagents: Dilute the [¹²⁵I]M35 radioligand in Binding Buffer to a concentration near its expected Kd (e.g., 0.1-0.5 nM). Prepare a high-concentration solution of unlabeled Galanin (1000x the Kd of Galanin) for NSB determination.

  • Set up Checkerboard Titration: In a 96-well plate, perform a cross-titration of varying amounts of membrane protein (e.g., 2.5, 5, 10, 20 µ g/well ) against varying amounts of SPA beads (e.g., 0.25, 0.5, 1.0 mg/well).

  • Incubate: For each combination, set up triplicate wells for Total Binding (add radioligand) and Non-Specific Binding (add radioligand + excess unlabeled Galanin).

  • Equilibrate: Seal the plate, gently agitate, and incubate at room temperature for at least 3-4 hours to allow the system to reach equilibrium. SPA assays may require longer incubation times than filtration assays.[18]

  • Count: Read the plate in a microplate scintillation counter.

  • Analyze: Calculate the specific binding (Total CPM - NSB CPM) for each condition. Plot Specific Binding vs. Membrane Concentration for each bead concentration. Select the condition that provides the highest specific binding with NSB being less than 20% of total binding.[23]

Protocol 3: Saturation Binding Experiment (Kd and Bmax Determination)

Causality: This experiment determines the affinity of the radioligand for the receptor (Kd) and the total number of receptors in the preparation (Bmax).[12][13] This is achieved by incubating a fixed amount of receptor with increasing concentrations of radioligand.

Caption: Figure 2. Workflow for a Saturation Binding Experiment.

Step-by-Step Procedure:

  • Prepare Radioligand Dilutions: Prepare a series of 10-12 dilutions of [¹²⁵I]M35 in Binding Buffer, typically ranging from 0.1 x Kd to 10 x Kd (e.g., 0.01 nM to 10 nM).

  • Plate Layout: To a 96-well plate, add in order:

    • 50 µL Binding Buffer (for Total Binding wells) OR 50 µL of 10 µM unlabeled Galanin (for NSB wells).

    • 50 µL of the optimal membrane suspension.

    • 50 µL of the optimal SPA bead suspension.

    • 50 µL of the appropriate [¹²⁵I]M35 dilution.

    • Final volume = 200 µL.

  • Incubate: Seal the plate and incubate with gentle agitation for 3-4 hours at room temperature.

  • Count: Measure the radioactivity in a microplate scintillation counter.

Protocol 4: Competition Binding Experiment (Ki Determination)

Causality: This experiment measures the ability of an unlabeled test compound (e.g., M35 or a novel drug candidate) to compete with a fixed concentration of radioligand for the receptor. This allows for the determination of the test compound's inhibitory constant (Ki), a true measure of its binding affinity.[11][22]

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare [¹²⁵I]M35 at a single concentration, typically at or below its Kd value determined from the saturation experiment.

    • Prepare a serial dilution of the unlabeled test compound (e.g., 12 points from 1 pM to 10 µM).

  • Plate Layout: Add the following to a 96-well plate:

    • 50 µL of the test compound serial dilution or buffer.

    • 50 µL of the optimal membrane suspension.

    • 50 µL of the optimal SPA bead suspension.

    • 50 µL of the fixed concentration of [¹²⁵I]M35.

    • Also include control wells for Total Binding (no competitor) and NSB (excess unlabeled Galanin).

  • Incubate & Count: Follow steps 3 and 4 from the saturation protocol.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful parameters. Software such as GraphPad Prism is highly recommended.[19]

Caption: Figure 3. Data Analysis Workflow for Competition Binding.

Analysis of Saturation Data
  • Calculate Specific Binding: For each concentration of radioligand, subtract the average NSB CPM from the average Total Binding CPM.

  • Plot and Fit: Plot Specific Binding (Y-axis) against the molar concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for "one-site specific binding".

    • Kd (Equilibrium Dissociation Constant): The concentration of radioligand required to occupy 50% of the receptors at equilibrium. It is a measure of affinity (lower Kd = higher affinity).

    • Bmax (Maximum Receptor Density): The total concentration of binding sites in the sample, usually expressed in fmol/mg protein.

Analysis of Competition Data
  • Normalize Data: Convert the raw CPM data for each competitor concentration into a percentage of specific binding. The average Total Binding represents 100%, and the average NSB represents 0%.

  • Plot and Fit: Plot the normalized data (% Specific Binding) against the log concentration of the competitor. Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope".

    • IC50 (Half Maximal Inhibitory Concentration): The concentration of the competitor that displaces 50% of the specific binding of the radioligand.

  • Calculate Ki: The IC50 is dependent on the assay conditions, particularly the concentration of the radioligand used.[24][25] To convert it to the Ki, an intrinsic measure of affinity, use the Cheng-Prusoff equation :[13][26]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).

Field-Proven Insights & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30%) 1. Radioligand is "sticky" (hydrophobic).2. Too much membrane protein or SPA beads.3. Radioligand degradation.1. Increase BSA concentration in buffer; consider using PEI-treated SPA beads.[18]2. Re-optimize using lower concentrations of protein/beads.3. Use fresh radioligand; store properly.[20]
Low Specific Binding Signal 1. Low receptor expression in the membrane source.2. Inactive radioligand or membranes.3. Assay not at equilibrium.1. Use a cell line with higher expression or increase membrane protein per well (if NSB allows).2. Check age/storage of reagents.3. Increase incubation time and test at several time points.[11]
Poor Curve Fit / High Variability 1. Pipetting errors.2. Incomplete mixing of reagents.3. Radioligand depletion (>10% of total ligand is bound).1. Use calibrated pipettes; perform reverse pipetting for viscous solutions.2. Ensure plate is gently agitated during incubation.3. Reduce the amount of receptor in the assay.[11]
Ki Differs from Literature 1. Different assay conditions (buffer, temperature).2. Different radioligand used.3. Different receptor source/species.1. Ensure conditions are as similar as possible for comparison. Ki is more robust than IC50 but can still be affected by buffer components.[24]2. The Cheng-Prusoff equation corrects for this, but different radioligands may have different binding modes.3. Receptor pharmacology can differ between species.[27]

Conclusion

This application note provides a detailed, self-validating framework for establishing a robust radioligand binding assay for Galanin-(1-13)-bradykinin-(2-9)-amide. By following the principles of careful optimization, precise execution of saturation and competition experiments, and correct data analysis, researchers can confidently determine the binding affinities of M35 and other novel compounds at galanin receptors. These data are fundamental for advancing our understanding of the galaninergic system and for the development of new therapeutics targeting diseases such as dementia, depression, and chronic pain.[1][8]

References

  • Gu, Z. F., et al. (1994). Chimeric galanin analogs that function as antagonists in the CNS are full agonists in gastrointestinal smooth muscle. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Japan Radioisotope Association. (n.d.). SPA (Scintillation proximity assay). Available at: [Link]

  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry. Available at: [Link]

  • Wikipedia. (2023). Scintillation proximity assay. Available at: [Link]

  • Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]

  • Gobeil, F., et al. (1995). Bradykinin receptor types and B2 subtypes. Immunopharmacology. Available at: [Link]

  • Hothersall, J. D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One. Available at: [Link]

  • He, S., et al. (2021). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Iismaa, T. P., & Shine, J. (2000). Galanin receptor subtypes. Annals of the New York Academy of Sciences. Available at: [Link]

  • Wikipedia. (2023). Galanin receptor. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Bio-Rad. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. Available at: [Link]

  • Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • GraphPad. (n.d.). Nonspecific binding. Prism 11 Curve Fitting Guide. Available at: [Link]

  • Bence, G., et al. (2026). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International Journal of Molecular Sciences. Available at: [Link]

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. Immunopharmacology. Available at: [Link]

  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. Available at: [Link]

  • Gholamhossein, Y., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Gobeil, F., et al. (2001). Differential Distribution of Bradykinin B2 Receptors in the Rat and Human Cardiovascular System. Circulation Research. Available at: [Link]

  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35. Available at: [Link]

  • Wikipedia. (2024). Bradykinin receptor B1. Available at: [Link]

  • Multispan, Inc. (n.d.). Galanin GPCR Family Subtypes and Products. Available at: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available at: [Link]

  • Runesson, J., et al. (2009). Galanin Receptors and Ligands. Frontiers in Neuroscience. Available at: [Link]

  • Pan, Y., et al. (2021). Molecular basis for kinin selectivity and activation of the human bradykinin receptors. Nature Structural & Molecular Biology. Available at: [Link]

  • Kask, K., et al. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells. Regulatory Peptides. Available at: [Link]

  • Meyers, J., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Križanović, V., & Kuzmanić, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Yang, T. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. Available at: [Link]

  • Kahl, U., et al. (1995). Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types. British Journal of Pharmacology. Available at: [Link]

  • Meyers, J., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Lange, M., et al. (1998). Synthesis and activity of dimeric bradykinin antagonists containing diaminodicarboxylic acid bridge residues. Journal of Peptide Science. Available at: [Link]

Sources

Method

Probing Spinal Cord Nociceptive Circuits with the Chimeric Peptide M35 (Galanin-(1-13)-Bradykinin-(2-9)-amide) using Ex Vivo Slice Electrophysiology

Application Note & Protocol Introduction and Scientific Principles The modulation of sensory information, particularly pain signals, within the dorsal horn of the spinal cord is a complex process governed by a diverse ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Introduction and Scientific Principles

The modulation of sensory information, particularly pain signals, within the dorsal horn of the spinal cord is a complex process governed by a diverse array of neurotransmitters and neuromodulators.[1][2][3] Understanding these modulatory mechanisms is critical for developing novel analgesic therapies.[4] This application note provides a detailed guide for utilizing the chimeric peptide M35 , also known as Galanin-(1-13)-bradykinin-(2-9)-amide , to investigate its effects on neuronal activity in acute spinal cord slices using whole-cell patch-clamp electrophysiology.

M35 is a synthetic chimeric peptide that acts as a high-affinity galanin receptor antagonist.[5][6] It is constructed by linking the N-terminal (1-13) fragment of galanin, which is crucial for receptor binding, to the (2-9) fragment of bradykinin. This unique structure allows it to potently interact with galanin receptors in the central nervous system, including the spinal cord.[6][7]

The Galanin System in Nociception: Galanin is a neuropeptide with a complex, dual role in pain processing at the spinal level.[5][8] Its effects are mediated by three G-protein coupled receptor subtypes (GalR1, GalR2, and GalR3).

  • Antinociceptive (Inhibitory) Effects: High doses of galanin or activation of GalR1 receptors, which are often expressed on dorsal horn interneurons, typically produce inhibitory or analgesic effects.[9][10][11] This is particularly evident in models of neuropathic pain where galanin expression is dramatically upregulated.[9][10][12]

  • Pronociceptive (Excitatory) Effects: Conversely, low doses of galanin can be pronociceptive, an effect often attributed to the activation of GalR2 receptors, which may be located on primary afferent terminals.[5][10]

The Bradykinin System in Nociception: Bradykinin is a potent inflammatory mediator that contributes to pain hypersensitivity.[4][13][14] In the spinal cord, bradykinin acts on B1 and B2 receptors.[13][15] Activation of B2 receptors on dorsal horn neurons can potentiate glutamatergic synaptic transmission, a key mechanism of central sensitization that leads to hyperalgesia.[16][17]

Rationale for Using M35: The M35 peptide was designed as a tool to block galanin's actions. Its use in spinal cord slice electrophysiology allows researchers to dissect the endogenous role of the galanin system in modulating synaptic transmission and neuronal excitability. By applying M35, one can investigate how blocking galanin receptors alters baseline synaptic activity or the response of spinal neurons to noxious stimuli. For instance, if application of M35 enhances a nociceptive response, it suggests that endogenous galanin tonically inhibits that pathway.[5]

This guide provides the foundational protocols to prepare viable acute spinal cord slices and perform high-quality whole-cell patch-clamp recordings to characterize the effects of M35.

Key Methodologies and Workflows

The overall experimental process involves preparing acute slices from the lumbar spinal cord of a rodent, allowing them to recover, and then performing targeted electrophysiological recordings from neurons in the superficial dorsal horn (laminae I-II), a key area for nociceptive processing.

G Figure 1. Overall Experimental Workflow. cluster_prep Slice Preparation cluster_rec Recording & Analysis cluster_pharm Pharmacology Animal Rodent Anesthesia & Transcardial Perfusion Dissection Spinal Column Extraction Animal->Dissection Isolation Lumbar Cord Isolation in Ice-Cold aCSF Dissection->Isolation Slicing Vibratome Slicing (300-400 µm) Isolation->Slicing Recovery Slice Recovery (>1 hr at ~32°C then RT) Slicing->Recovery Transfer Transfer to Recording Chamber Recovery->Transfer Patching Whole-Cell Patch-Clamp Recording Transfer->Patching Baseline Establish Stable Baseline Recording Patching->Baseline Data Data Acquisition & Analysis Application Bath Application of M35 Peptide Baseline->Application Washout Washout Period Application->Washout Washout->Data

Figure 1. High-level workflow from animal preparation to data analysis.

Materials, Reagents, and Formulations

Successful electrophysiology depends on meticulously prepared solutions. All solutions should be made with high-purity (18.2 MΩ·cm) water, filtered (0.22 µm), and freshly prepared on the day of the experiment.

Solution Name Purpose Reagent Concentration (mM) Notes
Sucrose-based Dissection aCSF Neuroprotective solution for dissection and slicing to minimize excitotoxicity.Sucrose200 - 250Substitute for NaCl
KCl2.5
NaH₂PO₄1.25
NaHCO₃26Must be continuously bubbled with 95% O₂ / 5% CO₂.
Glucose10
MgCl₂6 - 7High Mg²⁺ reduces synaptic transmission.
CaCl₂0.5 - 1Low Ca²⁺ reduces synaptic transmission.
Standard Recording aCSF Physiological solution for slice recovery and recording.NaCl119 - 127
KCl2.5
NaH₂PO₄1.25
NaHCO₃26Must be continuously bubbled with 95% O₂ / 5% CO₂.
Glucose11 - 15
MgCl₂1.3 - 2
CaCl₂2.4 - 2.5Final pH should be 7.38-7.42.
K-Gluconate Internal Solution Solution to fill the patch pipette for recording neuronal voltage and currents.K-Gluconate135Main salt for setting resting potential.
KCl5
HEPES10pH buffer.
EGTA0.5 - 5Ca²⁺ chelator.
Mg-ATP4 - 5Energy source for cell health.
Na-GTP0.3 - 0.4Energy source for G-protein signaling.
Phosphocreatine10
M35 Stock Solution Concentrated peptide for dilution into recording aCSF.M35 Peptide Powder1 mMDissolve in sterile, nuclease-free water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Composition of key solutions for spinal cord slice electrophysiology. Concentrations can be adjusted based on specific lab protocols and experimental goals.[18][19][20]

Detailed Experimental Protocols

Protocol 1: Acute Spinal Cord Slice Preparation

This protocol is adapted from standard methods for preparing viable slices from young adult rodents (e.g., rats P21-P35).[21][22][23][24]

  • Preparation: Vigorously bubble both the sucrose-based and standard aCSF solutions with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes, ensuring they are ice-cold (~4°C). Prepare a 4% low-melting-point agarose block in aCSF for mounting.[19]

  • Anesthesia and Perfusion: Anesthetize the animal with an appropriate agent (e.g., isoflurane, ketamine/xylazine) according to approved institutional animal care guidelines. Perform a transcardial perfusion with ice-cold, carbogenated sucrose-based aCSF until the liver is cleared of blood.[19] This step is crucial for clearing blood and cooling the tissue rapidly to improve neuronal health.

  • Dissection: Rapidly decapitate the animal and perform a laminectomy to expose the spinal column. Carefully extract the entire spinal cord and immediately immerse it in the ice-cold sucrose-aCSF.[19] Speed is critical to minimize anoxia.

  • Isolation: Under a dissection microscope in a petri dish filled with the same ice-cold solution, identify and isolate the lumbosacral enlargement (L4-S2). Gently remove the dura mater and ventral/dorsal roots.

  • Mounting and Slicing: Glue the isolated lumbar block onto the vibratome stage (e.g., Leica VT1200S, Vibratome 1000) using cyanoacrylate glue. Submerge the stage in the vibratome buffer tray filled with ice-cold, carbogenated sucrose-aCSF. Cut transverse slices at a thickness of 300-400 µm.[25]

  • Recovery: Immediately transfer the slices using a wide-bore pipette to a recovery chamber containing standard recording aCSF, also bubbled with carbogen. Incubate at 32-34°C for 30-45 minutes, then allow them to rest at room temperature for at least 1 hour before recording.[19][25] This recovery period is essential for restoring cellular energy levels and ionic gradients. Slices should remain viable for 4-8 hours.[25]

Protocol 2: Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries. The ideal resistance when filled with K-Gluconate internal solution is 3-7 MΩ.[18][26]

  • Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage. Secure it with a slice anchor (e.g., a platinum harp with nylon strings) and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 mL/min.

  • Neuron Identification: Using an upright microscope with infrared differential interference contrast (IR-DIC) optics, visualize neurons in the superficial dorsal horn (laminae I and II).[18] These neurons are typically small and located near the dorsal white matter border.

  • Achieving a Gigaseal: Lower the pipette into the bath and apply positive pressure (~20-30 mbar). Approach a target neuron until a "dimple" appears on the membrane. Release the positive pressure to allow the pipette to form a high-resistance seal (>1 GΩ, a "gigaseal") with the cell membrane.[26]

  • Establishing Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.[26]

  • Recording Modes:

    • Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs). This mode allows for the study of synaptic transmission.

    • Current-Clamp: Inject current to study the neuron's membrane potential, resting state, and action potential firing properties (neuronal excitability).[26]

Protocol 3: Pharmacological Application of M35
  • Prepare Working Solution: On the day of the experiment, thaw a 1 mM M35 stock aliquot and dilute it to the final desired concentration (e.g., 100 nM - 1 µM) in the standard recording aCSF.

  • Establish a Stable Baseline: Once in whole-cell configuration, allow the recording to stabilize for 5-10 minutes. Record baseline activity (e.g., spontaneous EPSCs, evoked EPSCs, or firing rate) for at least 10 minutes to ensure stability.

  • Bath Application: Switch the perfusion line from the standard aCSF to the aCSF containing M35. The solution will take 1-2 minutes to fully exchange in the recording chamber.

  • Record Effect: Record the neuronal activity for 10-20 minutes in the presence of M35 to observe its full effect.

  • Washout: Switch the perfusion back to the standard aCSF to wash the peptide out of the chamber. Record for an additional 15-20 minutes to determine if the effect is reversible.

Data Analysis and Expected Outcomes

The primary goal is to quantify how M35 alters neuronal function. Analysis should compare the baseline period to the M35 application period.

  • Analysis of Synaptic Transmission (Voltage-Clamp):

    • Measure the frequency (events/second) and amplitude (pA) of spontaneous or miniature EPSCs/IPSCs. A change in frequency often suggests a presynaptic site of action, while a change in amplitude points to a postsynaptic effect.

    • For evoked responses, measure the peak amplitude of the EPSC.

  • Analysis of Neuronal Excitability (Current-Clamp):

    • Measure the resting membrane potential (mV).

    • Determine the rheobase (the minimum current injection required to fire an action potential).

    • Measure the number of action potentials fired in response to a series of depolarizing current steps (a frequency-current or "F-I" plot).

Expected Results: Since M35 is a galanin receptor antagonist, its effect will depend on the level of endogenous galanin tone in the slice preparation.

  • Hypothesis 1 (Inhibition of Tonic Inhibition): If endogenous galanin is actively suppressing nociceptive circuits, applying M35 should block this inhibition. This would be observed as an increase in sEPSC frequency, a depolarization of the resting membrane potential, or an increase in action potential firing, effectively potentiating the circuit.[5]

  • Hypothesis 2 (Blockade of Phasic Release): If galanin is released only upon specific stimulation (e.g., high-frequency afferent input), M35 may have no effect on baseline activity but could block the inhibitory effect of that specific stimulation.

G Figure 2. Hypothesized Mechanism of M35 Action. cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Gal Endogenous Galanin GalR Galanin Receptor (e.g., GalR1/2) Gal->GalR Binds NT_Release Neurotransmitter Release (e.g., Glu) GalR->NT_Release Inhibits (-) NT_Receptor Glutamate Receptor NT_Release->NT_Receptor Activates Excitability Increased Excitability NT_Receptor->Excitability Leads to M35 M35 Peptide M35->GalR Blocks

Figure 2. Diagram of M35 blocking the inhibitory effect of endogenous galanin.

Troubleshooting

  • Low Slice Viability: Ensure the dissection and slicing solutions are ice-cold and continuously bubbled with carbogen. Minimize the time between perfusion and slice recovery.

  • Difficulty Forming Gigaseals: The slice surface may have debris. Ensure gentle perfusion. The pipette tip may be dirty or broken; use fresh pipettes.

  • Unstable Recordings: The seal may be poor (<1 GΩ) or the cell may be unhealthy. Allow more recovery time for slices. Ensure internal solution is properly filtered and osmolarity is correct.

  • No Effect of M35: The endogenous galanin tone in your slice preparation may be low. Consider using a protocol that stimulates galanin release. Verify the peptide's activity and concentration. The target neurons may not express a sufficient density of galanin receptors.

References

  • Chen, Z., & Pan, H. L. (2006). Whole-cell patch-clamp recordings on spinal cord slices. PubMed. [Link]

  • Daniele, J. R., & MacDermott, A. B. (2009). Spinal cord slice patch-clamp recording. Bio-protocol. [Link]

  • Luo, M. M., et al. (2019). Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons. Journal of Visualized Experiments. [Link]

  • Dedek, A. H., et al. (2025). Processing and sectioning of organ donor spinal cord tissue for electrophysiology on acute human spinal cord slices. bioRxiv. [Link]

  • Wiley, R. G., et al. (2011). Galanin receptor-expressing dorsal horn neurons: role in nociception. Neuroscience. [Link]

  • Chen, Z., & Pan, H.-L. (2006). Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices. ResearchGate. [Link]

  • Brumovsky, P., et al. (1998). Regulation of expression of galanin and galanin receptors in dorsal root ganglia and spinal cord after axotomy and inflammation. PubMed. [Link]

  • Chen, Z., & Pan, H.-L. (n.d.). Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices. Springer Nature Experiments. [Link]

  • Garré, J. M., et al. (2017). An Acute Mouse Spinal Cord Slice Preparation for Studying Glial Activation ex vivo. Bio-protocol. [Link]

  • Wynick, D., et al. (2001). Transgenic overexpression of galanin in the dorsal root ganglia modulates pain-related behavior. PNAS. [Link]

  • Ferreira, J., et al. (2003). Regulation and function of spinal and peripheral neuronal B1 bradykinin receptors in inflammatory mechanical hyperalgesia. British Journal of Pharmacology. [Link]

  • Xu, Z. Q., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. PNAS. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Schuelert, N., et al. (2015). The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons. European Journal of Pain. [Link]

  • Chand, S., et al. (2022). The role of endogenous opioid neuropeptides in neurostimulation-driven analgesia. Frontiers in Pain Research. [Link]

  • Liu, T., et al. (2021). Electrophysiological Properties of Substantia Gelatinosa Neurons in the Preparation of a Slice of Middle-Aged Rat Spinal Cord. Frontiers in Cellular Neuroscience. [Link]

  • Chen, L. X., et al. (2001). Basal expression of bradykinin B(1) receptor in the spinal cord in humans and rats. Neuroreport. [Link]

  • Khan, I., et al. (2023). Pathophysiology of Pain and Mechanisms of Neuromodulation: A Narrative Review (A Neuron Project). Cureus. [Link]

  • Fonseca-Rodrigues, D., et al. (2022). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. Cells. [Link]

  • Aapptec. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35. Aapptec Peptides. [Link]

  • Fonseca-Rodrigues, D., et al. (2022). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. Semantic Scholar. [Link]

  • Wang, H., et al. (2005). Bradykinin Produces Pain Hypersensitivity by Potentiating Spinal Cord Glutamatergic Synaptic Transmission. Journal of Neuroscience. [Link]

  • Wang, H., et al. (2005). Bradykinin Produces Pain Hypersensitivity by Potentiating Spinal Cord Glutamatergic Synaptic Transmission. Journal of Neuroscience. [Link]

  • Lang, R., et al. (2015). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers in Neuroendocrinology. [Link]

  • He, Z., et al. (2022). mTOR–neuropeptide Y signaling sensitizes nociceptors to drive neuropathic pain. JCI Insight. [Link]

  • JoVE. (2018). Whole-Cell Patch-Clamp of SG Neurons. Journal of Visualized Experiments. [Link]

  • Kandel, B. M., et al. (2025). Nociception and Acute Pain: Neurotransmitters and Neuromodulators. Preprints.org. [Link]

  • Qu, L., & Smith, E. S. (2019). Serotonergic Neuromodulation of Peripheral Nociceptors. Frontiers in Cellular Neuroscience. [Link]

  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. NovoPro Bioscience Inc.. [Link]

  • Xu, X. J., et al. (1995). New high affinity peptide antagonists to the spinal galanin receptor. British Journal of Pharmacology. [Link]

Sources

Application

Application Note: Optimal Dosing and Administration of M35 (Galanin-(1-13)-bradykinin-(2-9)-amide) for In Vivo Behavioral Studies

Executive Summary & Pharmacological Profile Galanin is a widely distributed 29-amino acid neuropeptide that acts as a potent inhibitory neuromodulator in the central nervous system (CNS). For researchers investigating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

Galanin is a widely distributed 29-amino acid neuropeptide that acts as a potent inhibitory neuromodulator in the central nervous system (CNS). For researchers investigating the role of galanin in cognition, mood disorders, and epilepsy, M35 (Galanin-(1-13)-bradykinin-(2-9)-amide) is the gold-standard pharmacological tool.

M35 is a synthetic chimeric peptide with a molecular weight of 2233.56 g/mol [1]. By fusing the N-terminal receptor-recognition sequence of galanin (residues 1-13) with the C-terminal sequence of bradykinin (residues 2-9), M35 acts as a high-affinity, non-selective competitive antagonist at galanin receptors (GalR1 and GalR2), exhibiting a Kd​ of approximately 0.1 nM[2]. This application note provides an authoritative, self-validating framework for determining the optimal M35 dosage and administration protocols for in vivo behavioral studies.

Mechanistic Rationale: The Causality of Galanin Receptor Blockade

To design effective behavioral experiments, one must understand the causality behind M35's mechanism of action. Endogenous galanin typically exerts a tonic inhibitory effect on the release of classical neurotransmitters. In the ventral hippocampus, galanin inhibits acetylcholine (ACh) release, which can impair spatial memory[2]. In the dorsal raphe nucleus, it inhibits serotonin (5-HT) release, contributing to depressive phenotypes[3].

By administering M35, researchers competitively block GalR1/GalR2 activation. This blockade prevents the coupling of Gi/Go proteins, thereby halting the inhibition of adenylate cyclase. The downstream causality is a disinhibition (a net increase) of ACh and 5-HT release, which translates behaviorally into enhanced cognitive acquisition and antidepressant-like effects[3],[2].

Mechanism M35 M35 Peptide (Antagonist) GalR GalR1 / GalR2 Receptors M35->GalR Competitive Blockade ACh Acetylcholine / 5-HT Release M35->ACh Disinhibition EndoGal Endogenous Galanin EndoGal->GalR Agonism GiGo Gi/Go Protein Signaling (cAMP ↓) GalR->GiGo Activation GiGo->ACh Inhibits Release Behavior Behavioral Output (Memory ↑, Depression ↓) ACh->Behavior Enhances

Mechanism of M35-mediated GalR blockade and subsequent disinhibition of neurotransmitter signaling.

Quantitative Dosage Guidelines by Behavioral Paradigm

Because M35 modulates endogenous tone, the required dosage is highly dependent on the baseline state of the neural circuit being tested. The table below synthesizes the optimal dosages across standard behavioral paradigms based on validated literature.

Behavioral ParadigmTarget RegionRouteOptimal DoseObserved PhenotypeMechanism / Causality
Spatial Learning (Morris Water Maze)Ventral Hippocampusi.c.v.3.0 – 6.0 nmol Decreased escape latency; facilitated acquisition[2].Blockade of GalR1/2 prevents galanin-mediated inhibition of ACh release[2].
Depression-like Behavior (Forced Swim Test)Dorsal Raphe / Limbic Systemi.c.v.1.0 nmol Decreased immobility time; antidepressant effect[3].Disinhibition of 5-HT transmission via GalR blockade[3].
Seizure Susceptibility (PTZ Model)Hippocampusi.c.v.0.5 nmol Increased seizure severity; blocked galnon effects[4].Abolishes the endogenous anticonvulsant tone provided by galanin[4].
Nociception / Pain (Neuropathic Model)Spinal Cord (DRG)i.t.1.0 nmol Induced mechanical allodynia in naive subjects[5].Blockade of tonic inhibitory galanin signaling at the spinal level[5].

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol integrates rigorous handling procedures with a self-validating histological step to eliminate vehicle-induced artifacts and off-target delivery.

Phase 1: Peptide Reconstitution & Storage
  • Address the Counterion: M35 is typically synthesized and purified via HPLC, leaving it as a lyophilized trifluoroacetic acid (TFA) salt[1]. While the peptide constitutes >80% of the weight, residual TFA can lower the pH of your solution[1].

  • Buffering: To prevent localized acidosis in the brain (which can independently alter behavior), reconstitute M35 in freshly prepared, sterile Artificial Cerebrospinal Fluid (aCSF) buffered strictly to pH 7.3–7.4.

  • Molarity Calculation: To achieve a 6.0 nmol dose in a standard 2 µL i.c.v. injection volume, prepare a 3.0 mM stock solution ( ).

  • Storage: Aliquot the reconstituted peptide into low-bind microcentrifuge tubes to prevent hydrophobic adsorption of the peptide to plastic walls. Store at -80°C and strictly avoid freeze-thaw cycles, which rapidly degrade chimeric peptides[1].

Phase 2: Stereotaxic Surgery & Microinfusion
  • Cannulation: Implant a 22-gauge stainless-steel guide cannula targeting the lateral ventricle (i.c.v.) or specific hippocampal subregions. Allow a minimum of 5–7 days for recovery. Causality: Testing too early introduces neuroinflammation and microglial activation as confounding variables.

  • Infusion Dynamics: Insert an injection cannula extending exactly 1 mm beyond the guide. Infuse the calculated dose (e.g., 1.0 nmol in 1 µL) at a strictly controlled rate of 0.5 µL/min using a motorized microdialysis pump.

  • Diffusion Window: Leave the injector in place for 2 full minutes post-infusion. Causality: Rapid withdrawal creates a vacuum effect, drawing the peptide back up the cannula track and drastically reducing the effective dose delivered to the target tissue.

Phase 3: Behavioral Testing & Histological Validation
  • Testing Window: Initiate the behavioral paradigm (e.g., Forced Swim Test) exactly 15–20 minutes post-infusion[3]. This aligns with the peak receptor occupancy of M35 prior to enzymatic degradation by endogenous peptidases.

  • Self-Validating Step (Critical): Upon completion of the behavioral assay, infuse 1 µL of 0.1% methylene blue dye using the exact same pump parameters. Immediately sacrifice the animal, extract the brain, and section it. Visually confirm that the dye is localized to the target ventricle/region. Action: Exclude any behavioral data from subjects lacking precise dye localization, ensuring absolute trustworthiness of your dataset.

Workflow Step1 1. Reconstitution (aCSF Buffer) Step2 2. Cannulation (Stereotaxic) Step1->Step2 Step3 3. Microinfusion (0.5 µL/min) Step2->Step3 Step4 4. In Vivo Assay (MWM / FST) Step3->Step4 Step5 5. Validation (Dye Injection) Step4->Step5

Standardized self-validating workflow for in vivo M35 administration and behavioral testing.

References

  • Title: Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide - NovoPro Bioscience Inc. Source: novoprolabs.com URL: 1

  • Title: Evidence for a role of the neuropeptide galanin in spatial learning Source: pubmed.ncbi.nlm.nih.gov URL: 2

  • Title: Galanin enhances and a galanin antagonist attenuates depression-like behaviour in the rat Source: pubmed.ncbi.nlm.nih.gov URL: 3

  • Title: Anticonvulsant activity of a nonpeptide galanin receptor agonist Source: pnas.org URL: 4

  • Title: Effect of intrathecal galanin and its putative antagonist M35 on pain behavior in a neuropathic pain model Source: pubmed.ncbi.nlm.nih.gov URL: 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Galanin-(1-13)-bradykinin-(2-9)-amide Solubility

Introduction Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, is a synthetic chimeric peptide developed for the study of galanin receptors.[1][2][3] It is a valuable tool for researchers investigating the physio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, is a synthetic chimeric peptide developed for the study of galanin receptors.[1][2][3] It is a valuable tool for researchers investigating the physiological roles of galanin in various systems. However, its effective use is often hampered by a significant experimental challenge: poor solubility in aqueous buffers.

This guide provides a comprehensive, step-by-step approach to successfully solubilizing M35. As application scientists, we understand that overcoming this initial hurdle is critical for generating reliable and reproducible data. This document moves beyond simple instructions to explain the scientific rationale behind each step, empowering you to make informed decisions for your specific experimental context.

Section 1: Understanding the Challenge - Physicochemical Profile of M35

The solubility of a peptide is dictated by its primary amino acid sequence.[4][5] An initial analysis of M35 reveals why it is prone to insolubility and aggregation.

The primary sequence for M35 is: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH₂ [6]

This analysis leads to the following key properties summarized in Table 1.

PropertyAnalysisImplication for Solubility
Molecular Weight ~2233.6 g/mol [6]N/A
Amino Acid Count 21 residuesModerately long peptides can have reduced solubility compared to shorter ones.[7]
Hydrophobicity 52% Hydrophobic Residues (11 of 21: W, L, Y, L, L, P, P, P, F, P, F)Peptides with over 50% hydrophobic residues are often insoluble or only partially soluble in aqueous solutions.[8][9] This is the primary driver of M35's poor solubility.
Net Charge (at pH 7) +2 (Basic)The peptide possesses a net positive charge due to the N-terminal amine (+1) and the Arginine (R) side chain (+1). The C-terminus is amidated and thus neutral.[10][11]
Predicted Isoelectric Point (pI) ~9.75 (Calculated)As a basic peptide, its lowest solubility will be at this pH. To improve solubility, the pH of the solvent should be significantly lower than the pI.[4][12][13]

Core Insight: The M35 peptide is a highly hydrophobic, basic molecule. This profile predicts that it will be poorly soluble in neutral aqueous buffers (like PBS) but will have significantly improved solubility in acidic solutions.

Section 2: Troubleshooting Guide - A Systematic Solubilization Workflow

Always begin by testing the solubility with a small, non-critical amount of the peptide before dissolving the entire stock.[8][12] This prevents the loss of valuable material if the first condition is unsuccessful.

Workflow Diagram: Solubilizing M35

The following diagram outlines the recommended decision-making process for dissolving the M35 peptide.

G start Start: Lyophilized M35 Peptide prep Pre-dissolution Steps: 1. Warm vial to RT in desiccator. 2. Centrifuge to pellet powder. start->prep approach1 Approach 1 (Recommended): Acidic Aqueous Solution prep->approach1 protocol1 Protocol: 1. Add small volume of 10% Acetic Acid. 2. Vortex/Sonicate until clear. approach1->protocol1 check1 Is solution clear? protocol1->check1 success Success! Slowly dilute with your experimental buffer. Store aliquots at -80°C. check1->success  Yes approach2 Approach 2: Organic Co-Solvent check1->approach2 No protocol2 Protocol: 1. Add MINIMAL volume of DMSO to dissolve. 2. Vortex until fully dissolved. approach2->protocol2 dilute Critical Step: Add aqueous buffer DROP-WISE to the DMSO stock while vortexing. protocol2->dilute check2 Does it remain clear? dilute->check2 check2->success  Yes fail Insoluble / Precipitated Consider advanced methods or contact technical support. check2->fail No

Caption: Step-by-step workflow for solubilizing the M35 peptide.

Detailed Experimental Protocols
  • Causality: As a basic peptide (pI ~9.75), M35 will carry a strong positive net charge in an acidic environment (pH < 7). This charge enhances its interaction with polar water molecules and prevents the hydrophobic peptide backbones from aggregating.[12][14]

  • Step-by-Step Methodology:

    • Allow the lyophilized peptide vial to warm to room temperature in a desiccator.[8]

    • Centrifuge the vial briefly to ensure all powder is at the bottom.[10]

    • To create a concentrated stock (e.g., 1-2 mg/mL), add a small volume of 10% aqueous acetic acid.[7][9]

    • Vortex the solution vigorously.

    • If particulates remain, sonicate the vial in a water bath for 3-5 minutes, ensuring the solution does not overheat.[5][15]

    • Once the solution is completely clear, it can be slowly diluted (drop-wise) into your final experimental buffer while gently mixing.

  • Causality: The high percentage of hydrophobic residues in M35 drives it to aggregate in water to minimize unfavorable interactions. A strong organic solvent like Dimethyl Sulfoxide (DMSO) can effectively solvate these hydrophobic regions, breaking up aggregates.[8][12]

  • Step-by-Step Methodology:

    • Follow steps 1 and 2 from Approach 1.

    • Add the smallest possible volume of high-purity DMSO to the peptide (e.g., 20-50 µL).[10][12]

    • Vortex until the peptide is completely dissolved. The solution should be perfectly clear.

    • CRITICAL STEP: Slowly add your aqueous experimental buffer to the DMSO stock solution in a drop-wise manner, while continuously vortexing or stirring.[16][17] This prevents the peptide from crashing out of solution due to rapid solvent change.

    • Caution: Be mindful of the final DMSO concentration in your working solution. For most cell-based assays, this should not exceed 1%, and ideally should be below 0.5%.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: I dissolved M35 in DMSO, but it precipitated as soon as I added my PBS buffer. What went wrong? A: This is a common issue caused by "solvent shock." When an aqueous buffer is added too quickly to a peptide dissolved in an organic solvent, the localized concentration of the peptide exceeds its solubility limit in the mixed solvent, causing it to rapidly precipitate. The key is to add the aqueous buffer very slowly (drop-by-drop) to the peptide-DMSO stock while constantly mixing.[17] This allows for a gradual change in the solvent environment, keeping the peptide in solution.

Q2: What is the best way to store the solubilized M35 peptide stock solution? A: Peptide solutions are far less stable than their lyophilized form. To ensure stability and prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes and store them frozen at -20°C for short-term storage or -80°C for long-term storage.[5][12] Use sterile buffers and filtration (0.2 µm filter) to prevent microbial growth.[12]

Q3: My peptide contains a Tryptophan (W) residue. Are there special precautions? A: Yes. The indole side chain of Tryptophan is susceptible to oxidation.[8] For long-term storage of the stock solution, it is advisable to use buffers that have been degassed or prepared with oxygen-free water.[5] Store the aliquots protected from light.

Q4: The vendor datasheet mentions a TFA salt. How does this affect my experiment? A: Trifluoroacetic acid (TFA) is commonly used in the final purification step of peptide synthesis (HPLC) and remains as a counterion in the lyophilized product. This means the powder is slightly acidic, which can actually aid in the initial dissolution of a basic peptide like M35.[4] However, it's important to know that TFA contributes to the total mass of the product, so the net peptide content is typically 70-90% of the total weight.[6] For most biological assays, residual TFA is not a concern, but for highly sensitive systems, its presence should be noted.

Q5: Can I use chaotropic agents like Guanidine-HCl to dissolve M35? A: Yes, agents like 6M Guanidine-HCl or 8M Urea are powerful denaturants that can dissolve even the most stubborn peptide aggregates by disrupting hydrogen bonds.[9][10][12] However, these substances will also denature virtually all proteins in your experimental system and are generally incompatible with cell-based or enzymatic assays.[5] Their use should be restricted to applications where such denaturation is acceptable, such as preparing a sample for SDS-PAGE analysis.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Sareen, D., & Baginski, M. (2018). Peptide Solubility Limits: Backbone and Side-Chain Interactions.
  • Bio-Synthesis Inc. (n.d.). Peptide Synthesis Knowledge Base.
  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides.
  • LifeTein. (n.d.). How to dissolve peptides?.
  • Biorbyt. (n.d.). Peptide Solubility Guidelines.
  • Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
  • Kozlowski, L. P. (2021). IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. Nucleic Acids Research, 49(W1), W285–W292. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Bachem. (n.d.). Peptide solubility.
  • Tulla-Puche, J., et al. (2011). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Kozlowski, L. P. (2021). IPC 2.
  • Thermo Fisher Scientific. (2016, May 16). Isoelectric Point Estimation, Amino Acid Sequence and Algorithms.
  • El-Manzalawy, Y., & Honavar, V. (2017). a Peptide Sequence Model of Isoelectric Point (IEP/pI) using Recurrent Neural Networks (RNNs). arXiv.
  • Genosphere Biotechnologies. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • To, T., et al. (2019). A Trimethyllysine-Containing Trityl Tag for Solubilizing Hydrophobic Peptides. Journal of Organic Chemistry.
  • GenScript. (n.d.). Bradykinin (2-9).
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
  • Elabscience. (n.d.). Galanin (1-13)-Neuropeptide Y (25-36), amide (M32).
  • Google Patents. (n.d.). EP1722819B1 - Method for solubilising peptide mixtures.
  • Kask, K., et al. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells.
  • PubChem. (n.d.). Galanin (1-13)-bradikinin(2-9).
  • BenchChem. (n.d.). A Technical Guide to the Receptor Binding Affinity of Galanin (1-13)-spantide I.
  • Jarecki, M., et al. (2005). Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2. Acta Biochimica Polonica.
  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35.
  • Echelon Biosciences. (n.d.). Bradykinin (1-9).
  • Apollo. (n.d.). Protein and Peptide Solubility - In Silico and In Vitro Approaches.
  • MedChemExpress. (n.d.). Bradykinin (2-9) (Des-Arg1-bradykinin).
  • MedChemExpress. (n.d.). Galanin (1-13)-spantide I.
  • Pooga, M., et al. (2001). Characterisation of a New Chimeric Ligand for Galanin Receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide. Journal of Peptide Research.
  • Wikipedia. (n.d.). Bradykinin.
  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide.
  • MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • Shiseido. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel.
  • Reactome. (n.d.). Bradykinin receptors B1 and B2 bind to bradykinin.
  • Bachem. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide.

Sources

Optimization

Technical Support Center: In Vitro Stability of Galanin-(1-13)-bradykinin-(2-9)-amide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of proteolytic degradation of the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide (also known as M35) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is Galanin-(1-13)-bradykinin-(2-9)-amide, and why is its stability a concern?

Galanin-(1-13)-bradykinin-(2-9)-amide is a synthetic chimeric peptide. It is constructed by fusing the N-terminal (1-13) fragment of galanin with the C-terminal (2-9) fragment of bradykinin. This specific construct, often referred to as M35, has been developed as a putative galanin receptor antagonist.[1] Like many peptides, it is susceptible to degradation by proteases present in biological samples (e.g., plasma, serum, cell lysates, or culture media), which can cleave its peptide bonds and inactivate it. Ensuring its stability in vitro is critical for obtaining reliable and reproducible experimental results.[2]

Q2: What are the most likely enzymes that will degrade my peptide?

The degradation of this chimeric peptide will likely be initiated by two main classes of proteases:

  • Endopeptidases: These enzymes cleave within the peptide chain.[3] Studies on the parent galanin fragment, galanin-(1-16), have identified cleavage sites between Leu4-Asn5 and Asn5-Ser6.[4] The bradykinin portion is also susceptible to endopeptidases, which can cleave internal bonds, such as the Phe5-Ser6 bond in native bradykinin.[5]

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.[3] The N-terminus of the galanin fragment is a potential target.

The C-terminal "amide" group provides protection against carboxypeptidases, which would otherwise cleave the C-terminal amino acid.

Q3: I'm seeing rapid loss of my peptide in my experiment. What is the first thing I should check?

The most common cause of rapid peptide degradation is the presence of active proteases in your experimental matrix (e.g., serum in cell culture media, or endogenous proteases in tissue homogenates). The first step is to incorporate a broad-spectrum protease inhibitor cocktail into your buffer or media.[6][7] If you are already using one, ensure it is being used at the recommended concentration and that it is not expired. Also, confirm that your experimental conditions (e.g., temperature, pH) are not accelerating degradation.[8]

Q4: How can I analyze the stability of my peptide and identify its degradation products?

The gold-standard techniques for analyzing peptide stability are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10]

  • Reversed-Phase HPLC (RP-HPLC) can be used to separate the intact peptide from its degradation fragments. By monitoring the decrease in the peak area of the intact peptide over time, you can calculate its half-life.[8][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[12][13] This allows you to not only quantify the remaining intact peptide but also to determine the molecular weights of the degradation products, helping you to identify the specific cleavage sites.[9][13]

In-Depth Troubleshooting Guides

Problem 1: My peptide is degrading even with a standard protease inhibitor cocktail.
Root Cause Analysis:

A standard, commercially available protease inhibitor cocktail may not be sufficient for complete protection. These cocktails are convenient but may lack inhibitors for specific or highly active proteases present in your sample.[7] Furthermore, the stability and effectiveness of some inhibitors can be limited under certain experimental conditions.

Solution Pathway:

1. Identify the Class of Culprit Protease:

  • Rationale: Different proteases are blocked by specific inhibitors.[14][15] By systematically adding individual, potent inhibitors for each major class of protease, you can identify which class is responsible for the degradation.

  • Protocol:

    • Set up parallel experiments. In addition to your negative control (no inhibitor) and your standard cocktail, include separate samples each containing an inhibitor for a specific protease class.

    • Incubate your peptide in the experimental matrix (e.g., 10% fetal bovine serum in DMEM) with each inhibitor condition.

    • Analyze the samples at various time points (e.g., 0, 1, 4, 8, 24 hours) using RP-HPLC to quantify the remaining intact peptide.

Table 1: Diagnostic Protease Inhibitor Panel

InhibitorTarget Protease ClassTypical Working ConcentrationKey Considerations
PMSF or AEBSFSerine Proteases0.1–1 mMPMSF has a short half-life in aqueous solutions; add fresh before use.[7][16]
EDTAMetalloproteases1–5 mMChelates divalent cations (like Zn²⁺, Ca²⁺) required by metalloproteases.
Pepstatin AAspartic Proteases1 µMEffective against proteases like pepsin.[7]
E-64Cysteine Proteases1–10 µMA potent and specific irreversible inhibitor.[16][17]
Bestatin or AmastatinAminopeptidases10–40 µMImportant for protecting the N-terminus of the peptide.

2. Create a Custom, High-Potency Inhibitor Cocktail:

  • Rationale: Once the dominant protease class(es) have been identified, you can create a more potent and targeted inhibitor cocktail. Studies on galanin degradation in hypothalamic tissue showed that the responsible enzymes were endopeptidases that were partially inhibited by bacitracin, but not significantly by inhibitors of serine proteases, metalloproteases, or aprotinin.[4] This suggests that a more specialized approach may be necessary.

  • Example Custom Cocktail Formulation: Based on the likely proteases, a potent custom cocktail could include:

    • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A more stable alternative to PMSF for serine proteases.

    • EDTA: For broad metalloprotease inhibition.

    • Bestatin: To protect the N-terminus from aminopeptidases.

    • Bacitracin: Shown to be effective in inhibiting galanin-degrading endopeptidases.[4]

    • Phosphoramidon: A specific inhibitor of thermolysin-like endopeptidases.

Problem 2: I am unsure if my analytical method is accurately measuring peptide stability.
Root Cause Analysis:

An inadequate analytical method can lead to misleading results. Common issues include poor separation of the parent peptide from its degradation products, loss of peptide due to adsorption to surfaces, or improper sample handling leading to artificial degradation.[6]

Solution Pathway:

1. Optimize Your RP-HPLC Method for Peptide Separation:

  • Rationale: To accurately quantify the intact peptide, your HPLC method must be able to resolve the main peptide peak from any degradation products, which are often structurally very similar.[18][19][20]

  • Step-by-Step Optimization Protocol:

    • Column Selection: Use a column specifically designed for peptide analysis (e.g., a C18 column with a wide pore size of 300 Å).

    • Mobile Phase: Use a standard mobile phase system for peptides, such as:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Optimization: Start with a shallow gradient to maximize separation. For example, begin with a low percentage of Mobile Phase B and increase it slowly (e.g., a 1% per minute increase).[18]

    • Method Validation: Run a "forced degradation" study to generate degradation products.[8][21] Expose the peptide to harsh conditions (e.g., acid, base, heat, oxidation) to create a complex mixture of the intact peptide and its fragments.[21] Your HPLC method should be able to separate the main peak from all the new peaks that appear.

2. Implement a Validated LC-MS Workflow for Definitive Analysis:

  • Rationale: LC-MS provides unambiguous identification and quantification of your peptide and its degradation products.[12][13] It is the most robust method for stability studies.

  • Experimental Workflow Diagram:

G cluster_0 Sample Preparation & Incubation cluster_1 LC-MS Analysis cluster_2 Data Analysis prep Spike Peptide into Matrix (e.g., Plasma, Media) incubate Incubate at 37°C prep->incubate timepoint Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->timepoint quench Quench Reaction (e.g., add Acetonitrile or TFA) timepoint->quench lc Inject Sample onto RP-HPLC Column quench->lc ms Elute and Analyze with Mass Spectrometer lc->ms quantify Quantify Intact Peptide Peak Area ms->quantify identify Identify Degradation Products by Mass ms->identify halflife Calculate Half-Life (t½) quantify->halflife identify->halflife

Caption: Workflow for Peptide Stability Assay using LC-MS.

  • Key Controls for LC-MS Analysis:

    • Internal Standard: Include a stable, non-degradable peptide analog in your samples to account for variations in sample processing and instrument response.[12]

    • Matrix Blanks: Analyze samples of the matrix without the peptide to identify any interfering substances.

    • Time Zero Sample: This sample, where the reaction is quenched immediately after adding the peptide, represents 100% intact peptide and is your baseline for comparison.[22]

References

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC. (n.d.).
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011 - Thermo Fisher Scientific. (n.d.).
  • A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides - Benchchem. (n.d.).
  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.).
  • Peptide Degradation Product Characterization - ResolveMass Laboratories Inc. (n.d.).
  • Mass spectrometry for the quantification of bioactive peptides in biological fluids - New Home Pages of Dr. Rainer Glaser. (n.d.).
  • Peptide and Protein Analysis - Shimadzu Scientific Instruments. (n.d.).
  • Guide to Peptide Quantitation - Agilent. (n.d.).
  • The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro. (2025). Biomeditsinskaya Khimiya, 71(1), 71–76.
  • HPLC Analysis and Purification of Peptides - PMC. (n.d.).
  • The Basics of HPLC Peptide Analysis - LCGC International. (2019, December 10).
  • The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro. (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • What are the different types of proteases? - AAT Bioquest. (2023, September 7).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.).
  • Proteases | Bowers Lab. (n.d.).
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK. (n.d.).
  • Proteases - Sigma-Aldrich. (n.d.).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14).
  • The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro - PubMed. (n.d.).
  • Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities | Journal of Medicinal Chemistry - ACS Publications. (2008, November 21).
  • Proteases and the emerging role of protease inhibitors in prohormone processing. (n.d.).
  • Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC. (n.d.).
  • Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products - PubMed. (n.d.).
  • Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. (n.d.).
  • Protease Inhibitors - Labome. (2023, August 12).
  • Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (n.d.).
  • Protease Enzyme Products Center | Sino Biological. (n.d.).
  • M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord - PMC. (n.d.).
  • Microbial proteases and their applications - PMC. (n.d.).
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (n.d.).
  • A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - MDPI. (2022, March 1).
  • Characterization of a Bradykinin-Hydrolyzing Protease from the Bovine Lens - IOVS. (2004, April 15).
  • Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - Frontiers. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Galanin-(1-13)-bradykinin-(2-9)-amide (M35) Assays

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of complex chimeric peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of complex chimeric peptides. Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M35, is a high-affinity galanin receptor antagonist widely used in neuropharmacology and metabolic studies[1]. However, its unique structural biology makes it highly susceptible to aggregation, precipitation, and surface adsorption.

This guide is designed to move beyond basic data sheets, providing you with the mechanistic causality behind M35 precipitation and field-proven, self-validating protocols to rescue your assays.

The Mechanism of M35 Precipitation

To troubleshoot M35, we must first understand its structure. M35 (Sequence: GWTLNSAGYLLGPPPGFSPFR-NH2) is a fusion of the N-terminal of galanin and the C-terminal of bradykinin[1]. The galanin fragment (GWTLNSAGYLLGP) is heavily enriched in bulky, hydrophobic amino acids (Tryptophan, Leucine, Tyrosine).

When introduced to high-ionic-strength physiological buffers, the salts strip the hydration shell surrounding these hydrophobic residues. This thermodynamic instability drives intermolecular hydrophobic interactions, causing rapid aggregation and precipitation—a classic "salting-out" effect.

Precipitation_Mechanism M35 M35 Peptide (Hydrophobic) Hydration Loss of Hydration Shell M35->Hydration Exposed Trp/Leu Salt High Ionic Strength Salt->Hydration Salting Out Aggregation Hydrophobic Collapse Hydration->Aggregation Precipitate Visible Precipitate Aggregation->Precipitate

Mechanistic pathway of M35 hydrophobic collapse and precipitation in high-salt buffers.

Troubleshooting Guides (FAQs)

Q1: The vendor data sheet says "Soluble in water," but my lyophilized powder forms a cloudy suspension. What went wrong? Scientist's Insight: This is the most common issue we see, and it almost always stems from the peptide's counterion status. M35 is typically purified via High-Performance Liquid Chromatography (HPLC) using Trifluoroacetic acid (TFA). The residual TFA salt significantly enhances aqueous solubility[2]. However, if you requested a "TFA-removed" batch to avoid cellular toxicity in sensitive in vitro assays, the free base peptide's aqueous solubility drops drastically. For recalcitrant or TFA-free batches, you must use 60% acetonitrile (ACN) with 0.1% TFA or 10-20% DMSO to achieve complete solvation[3].

Q2: Why does M35 precipitate immediately when I dilute my stock into a physiological assay buffer (e.g., aCSF or PBS)? Scientist's Insight: Even if your stock solution is perfectly clear, diluting it into a buffer with high concentrations of divalent cations (like Ca²⁺ or Mg²⁺) can trigger immediate hydrophobic collapse. The sudden shift in pH and ionic strength neutralizes the charge repulsion provided by the TFA counterions. To prevent this, you must introduce a carrier protein before adding the peptide to the buffer.

Q3: How can I differentiate between actual precipitation and peptide adsorption to my assay plates? Scientist's Insight: Because of its hydrophobic bulk, M35 is notoriously "sticky." If your assay shows a sudden drop in galanin receptor antagonism but you observe no visible turbidity, the peptide is likely adsorbing to the polystyrene or polypropylene surfaces of your tubes. To prevent this silent loss of concentration, both the stopper and the vial must be siliconized[4].

Diagnostic Workflow

Use the following logical workflow to isolate the exact phase where your M35 peptide is failing.

M35_Troubleshooting Start M35 Precipitation Detected Phase When does it occur? Start->Phase Stock During Stock Reconstitution Phase->Stock Assay During Assay Buffer Dilution Phase->Assay Solvent Check Salt Form: Use 60% ACN/0.1% TFA or 10-20% DMSO Stock->Solvent Buffer Check Ionic Strength: Add 0.1% BSA or reduce divalent salts Assay->Buffer Adsorption Verify Adsorption: Use siliconized vials Assay->Adsorption

Diagnostic workflow for isolating and resolving M35 peptide precipitation.

Quantitative Data: Solvent Efficacy

To aid in your experimental design, refer to this standardized matrix of solvent compatibilities for M35. Always select the solvent that balances solubility limits with your specific assay's tolerance for organic compounds.

Solvent SystemM35 Solubility LimitAssay CompatibilitySolubilization Mechanism
100% ddH₂O (TFA Salt) ~2.0 mg/mLHigh (Standard in vitro)TFA counterion provides charge repulsion[2]
100% ddH₂O (TFA-removed) < 0.1 mg/mLHighN/A (Prone to rapid hydrophobic collapse)
10-20% DMSO in ddH₂O > 5.0 mg/mLModerate (Check cell toxicity)Organic disruption of hydrophobic interactions
60% Acetonitrile / 0.1% TFA > 10.0 mg/mLLow (Requires lyophilization)Complete solvation of Trp/Leu/Phe residues[3]

Self-Validating Experimental Protocols

These protocols are designed to be self-validating; if the solution remains optically clear at the end of the procedure, the structural integrity and availability of the peptide are confirmed.

Protocol A: Optimized Reconstitution of M35 (Stock Solution)

Objective: Generate a stable 1 mM stock solution of M35 without inducing hydrophobic collapse.

  • Thermal Equilibration: Allow the lyophilized M35 vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which can cause localized, uneven hydration and micro-aggregation.

  • Initial Solvation (Organic Phase): If the peptide is TFA-free or known to be recalcitrant, do not add water first. Add 100 µL of 100% DMSO (cell-culture grade) directly to the 5 mg vial.

  • Disruption: Gently vortex for 30 seconds until the powder is fully dissolved into a clear liquid. Causality: The pure organic solvent disrupts intermolecular beta-sheet formations before the hydrophobic core can collapse in water.

  • Aqueous Dilution: Slowly add 900 µL of sterile, deionized water (ddH₂O) dropwise while gently swirling. This creates a 10% DMSO stock solution.

  • Storage: Aliquot the stock into explicitly siliconized microcentrifuge tubes[4] and store immediately at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of M35 Working Solutions for Receptor Binding Assays

Objective: Dilute the stock solution into physiological buffers without triggering precipitation.

  • Buffer Preparation: Prepare your assay buffer (e.g., Tris-HCl or HEPES) but strictly limit the concentration of divalent cations unless absolutely required by the receptor.

  • Carrier Protein Addition (Critical Step): Add 0.1% to 0.5% Bovine Serum Albumin (BSA) to the assay buffer before adding the peptide. Causality: The hydrophobic pockets of BSA act as a chaperone, providing alternative binding sites that prevent M35 from aggregating with itself or sticking to the plastic.

  • Dilution: Dilute the M35 stock solution into the BSA-containing assay buffer at a 1:1000 ratio immediately before the assay.

  • Optical Verification: Visually inspect the solution against a dark background. If micro-precipitates form (indicated by a faint opalescence), sonicate in a water bath for 2 minutes at room temperature.

References

  • Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide - NovoPro Bioscience Inc. Source: novoprolabs.com URL:[Link]

  • Galanin Receptor Ligand M35 - GenScript Source: genscript.com URL:[Link]

  • M35 LKT Laboratories, Inc. - Amazon S3 Source: amazonaws.com URL: [Link]

Sources

Optimization

Optimizing long-term storage conditions for Galanin-(1-13)-bradykinin-(2-9)-amide aliquots

A Guide to Optimizing Long-Term Storage & Experimental Integrity Welcome to the technical support guide for the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, commonly referred to as M35. As a potent tool in neu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Long-Term Storage & Experimental Integrity

Welcome to the technical support guide for the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, commonly referred to as M35. As a potent tool in neuroscience and metabolic research, the stability and bioactivity of your M35 aliquots are paramount for generating reproducible and reliable data. This guide, developed by our Senior Application Scientists, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the long-term integrity of your peptide stocks.

Section 1: Understanding M35 Stability - Core Principles

The stability of any peptide is dictated by its amino acid sequence and its environment.[1] M35 is a 21-amino-acid synthetic chimera, combining the N-terminal fragment of galanin with a C-terminal fragment of bradykinin, and is amidated at the C-terminus.[2][3] This unique structure presents specific vulnerabilities that must be addressed to prevent degradation.

The primary degradation pathways for M35 are oxidation and deamidation , driven by its specific amino acid composition.[4][5][6]

  • Oxidation : The sequence contains Tryptophan (Trp) at position 2 and Tyrosine (Tyr) at position 9. These residues are susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][7][8] This modification can alter the peptide's conformation and receptor binding affinity, leading to a loss of biological activity.[5][7]

  • Deamidation : The peptide contains an Asparagine-Serine (Asn-Ser) sequence at positions 5-6. Asparagine is prone to a base-catalyzed deamidation reaction, converting it to aspartic acid or iso-aspartic acid.[6][9] This introduces a negative charge and can significantly impact the peptide's structure and function.[7]

dot graph "Degradation_Pathways" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes M35 [label="Intact M35 Peptide\n(GWTLNSAGYLLG...R-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidized [label="Oxidized M35\n(Trp, Tyr modified)", fillcolor="#FBBC05", fontcolor="#202124"]; Deamidated [label="Deamidated M35\n(Asn-5 -> Asp/isoAsp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive [label="Loss of Bioactivity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges M35 -> Oxidized [label=" O2, Light, Metal Ions ", color="#202124"]; M35 -> Deamidated [label=" pH > 7, Temperature ", color="#202124"]; Oxidized -> Inactive [color="#202124"]; Deamidated -> Inactive [color="#202124"]; } digraph "M35 Degradation Pathways"

Section 2: Recommended Storage Conditions

To mitigate the risks outlined above, strict adherence to validated storage protocols is essential. The following conditions are recommended to maximize the shelf-life and performance of your M35 peptide.

FormDurationTemperatureConditions
Lyophilized Powder Long-Term (>1 month)-20°C or -80°CStore in a tightly sealed, desiccated container, protected from light.[1][8][10][11][12] For maximum stability, purge the vial with an inert gas (argon or nitrogen) before sealing.[8][13][14]
Short-Term (<1 month)4°CMaintain in a desiccated, dark environment.[15] Avoid room temperature for more than a few days.[8][12][16]
Reconstituted Solution Long-Term (>1 week)-80°CStore in single-use aliquots in a sterile, slightly acidic buffer (pH 5-6).[1][11][13][17] Avoid frost-free freezers.[15][17]
Short-Term (<1 week)-20°CSingle-use aliquots are strongly preferred to avoid freeze-thaw cycles.[1] Storage at 4°C is not recommended for more than a few days.[1][18]
Section 3: Standard Operating Procedures (SOPs)

Following standardized protocols for handling, reconstitution, and aliquoting is the most effective way to prevent peptide degradation and ensure experimental consistency.

dot graph "Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Receive [label="1. Receive Lyophilized M35\nStore at -20°C / -80°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="2. Equilibrate Vial\nBring to Room Temp in Desiccator", fillcolor="#FBBC05", fontcolor="#202124"]; Reconstitute [label="3. Reconstitute Stock\n(SOP-01: Use sterile, low-pH buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="4. Create Single-Use Aliquots\n(SOP-02: Dispense and flash-freeze)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="5. Long-Term Storage\nStore aliquots at -80°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use [label="6. Experimental Use\nThaw one aliquot. Do not refreeze.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Receive -> Equilibrate [color="#202124"]; Equilibrate -> Reconstitute [color="#202124"]; Reconstitute -> Aliquot [color="#202124"]; Aliquot -> Store [color="#202124"]; Store -> Use [label="Thaw as needed", color="#202124"]; } digraph "M35 Handling Workflow"

SOP-01: Reconstitution of Lyophilized M35

Objective: To dissolve lyophilized M35 into a stable stock solution with minimal risk of contamination or degradation.

Materials:

  • Vial of lyophilized M35

  • Sterile, low-particulate water (e.g., WFI or HPLC-grade)

  • Sterile reconstitution buffer (e.g., 10 mM Acetate Buffer, pH 5.5)

  • Calibrated sterile pipettes and tips

  • Sterile, low-protein-binding polypropylene tubes

  • Vortex mixer

Procedure:

  • Equilibration: Transfer the sealed vial of lyophilized M35 from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 20-30 minutes.[15][16]

    • Rationale: This critical step prevents atmospheric moisture from condensing onto the hygroscopic peptide powder when the vial is opened, which would accelerate hydrolysis.[1][16]

  • Initial Solubilization (if needed): Briefly centrifuge the vial to ensure all powder is at the bottom.[19] For peptides with uncertain solubility, it is best to first dissolve in a minimal amount of sterile water.[10][17]

  • Solvent Addition: Using a sterile pipette, slowly add the desired volume of reconstitution buffer. Dispense the liquid down the side of the vial, not directly onto the powder, to prevent foaming.[20][21][22]

  • Dissolution: Gently swirl or roll the vial to dissolve the contents.[20] Avoid vigorous shaking, as this can induce aggregation.[21] If necessary, vortex gently for a few seconds. The final solution should be clear and free of particulates.[20]

  • Final Concentration: Ensure the final concentration is practical for your experiments, typically 1-10 mg/mL.[10] More concentrated stocks are generally less prone to adsorption losses.[23]

SOP-02: Preparation of Single-Use Aliquots

Objective: To portion the stock solution into volumes suitable for individual experiments, preventing degradation from repeated freeze-thaw cycles.

Procedure:

  • Immediate Aliquoting: Immediately after successful reconstitution, portion the stock solution into pre-labeled, sterile, low-protein-binding polypropylene microcentrifuge tubes.[22]

  • Volume Selection: The volume of each aliquot should correspond to the amount needed for a single experiment or a single day's work.

  • Sealing: Ensure tubes are tightly capped. For extra protection against oxidation, the headspace of each tube can be purged with argon or nitrogen before sealing.[14]

  • Freezing: Promptly place the aliquots in a -80°C freezer.

    • Rationale: Repeated freeze-thaw cycles are highly detrimental to peptide stability, causing aggregation and degradation.[1][11][17] The "aliquot rule" is the single most effective practice for preserving reconstituted peptides.[15]

Section 4: Troubleshooting Guide

Q: My experiment is showing inconsistent results or a complete loss of peptide activity. What are the likely causes?

A: This is the most common issue arising from improper storage. The primary suspects are:

  • Repeated Freeze-Thaw Cycles: If you have been using a single stock vial repeatedly, the peptide has likely been damaged. Discard the old stock and prepare a new one using the single-use aliquot protocol (SOP-02).[15][17]

  • Chemical Degradation: If the peptide was stored at an inappropriate pH (neutral or alkaline), deamidation of the Asn-5 residue may have occurred.[6] If exposed to air, oxidation of Trp-2 is also likely.[8] These changes can abolish bioactivity.

  • Improper Storage Temperature: Storing the solution at 4°C or -20°C for extended periods is insufficient. Long-term storage requires -80°C.[1][13] Also, confirm you are not using a "frost-free" freezer, as their temperature cycles can degrade peptides.[15][17]

Q: The reconstituted peptide solution appears cloudy or has visible precipitates. What should I do?

A: A cloudy solution indicates either poor solubility or peptide aggregation. Do not use this solution.

  • Action: Centrifuge the tube at >10,000 x g for 5 minutes. Use the clear supernatant for a pilot experiment to test for activity, but be aware that the effective concentration is now unknown.

  • Prevention: The issue may stem from the reconstitution buffer. M35 can be hydrophobic. You may need to first dissolve the peptide in a very small volume of an organic solvent like DMSO before slowly diluting it with your aqueous buffer.[21][24] Always add the aqueous solution to the organic solvent, not the other way around.

Q: I accidentally left my lyophilized peptide on the bench overnight at room temperature. Is it still usable?

A: Likely, yes. Lyophilized peptides are quite stable at room temperature for short periods (days to weeks), provided the vial remained sealed and protected from light and moisture.[12][16][17] Immediately transfer it to proper long-term storage at -20°C or -80°C. While a single event is unlikely to cause significant degradation, repeated or prolonged exposure will compromise the peptide's integrity.

Q: My peptide powder has changed color from white to yellowish or tan. What does this mean?

A: A color change is often a visual indicator of oxidation.[14][25] Peptides containing residues like Tryptophan (Trp) are particularly prone to this. While the peptide may still have some activity, it is no longer pure and should not be used for quantitative experiments where precise concentration and activity are required. This underscores the importance of storing lyophilized powder under an inert atmosphere and protected from light.[13][14]

Section 5: Frequently Asked Questions (FAQs)

Q: What is the best solvent to reconstitute M35? For maximum stability in solution, a sterile, slightly acidic buffer (pH 5-6) is recommended.[11][14][17] This acidic environment minimizes the rate of deamidation.[4] A simple buffer like 10 mM sodium acetate is a good starting point. Always use high-purity, sterile water to prepare buffers.[10]

Q: Can I store M35 in a frost-free freezer? No. Frost-free freezers use periodic warming cycles to remove ice, and these temperature fluctuations will degrade peptide aliquots over time.[15][17] Use a manual-defrost freezer set to a stable -20°C or, ideally, -80°C.

Q: How can I verify the integrity of my stored M35 aliquots? The gold standards for peptide quality control are analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[26][27] A Reverse-Phase HPLC (RP-HPLC) run can separate the intact peptide from its degraded forms (e.g., oxidized or deamidated species), which typically appear as new, small peaks near the main peak.[28] MS can then confirm the exact mass of these impurities, verifying the type of degradation that has occurred.[29][30]

Q: What are cryoprotectants, and should I use them for M35? Cryoprotectants are additives like glycerol that protect molecules from damage caused by ice crystal formation during freezing.[23][31] For standard -80°C storage of M35 in an appropriate buffer, a cryoprotectant is generally not necessary if you are flash-freezing small, single-use aliquots. However, if you need to store at -20°C, adding 25-50% sterile glycerol to your buffer can help preserve activity.[23] Note that this will dilute your peptide and may interfere with certain downstream assays.

Section 6: Quality Control & Verification Protocol

To empirically validate your storage protocol, a simple stability study using RP-HPLC is recommended.

Objective: To assess the purity of M35 aliquots over time.

Methodology:

  • Baseline (T=0): Immediately after reconstituting and aliquoting a fresh batch of M35, analyze one aliquot via RP-HPLC. This chromatogram serves as your baseline reference, showing the main peptide peak and any initial impurities.

  • Time Points: Store the remaining aliquots under your chosen long-term conditions (e.g., -80°C).

  • Analysis: At set intervals (e.g., 1 month, 3 months, 6 months), thaw a new, unused aliquot and re-run the same RP-HPLC protocol.

  • Interpretation: Compare the chromatograms from each time point to the T=0 baseline.

    • Stable Sample: The chromatogram will look nearly identical to the baseline, with the main peak retaining >95% of the total peak area.

    • Degraded Sample: You will observe a decrease in the height/area of the main peak and the appearance of new, smaller peaks (often just before or after the main peak).[28] These represent degradation products like oxidized or deamidated M35.

This self-validating system provides definitive proof of your storage protocol's effectiveness and ensures the integrity of your experimental data.

References
  • Pacific Immunology. (n.d.). Peptide Reconstitution. Retrieved from [Link]

  • Creative Biolabs. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • Extension Health. (2026, January 16). The Complete Peptide Guide: Reconstitution, Injection & Storage. Retrieved from [Link]

  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • National Institute for Biological Standards and Control (NIBSC). (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • Paradigm Peptides. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Notarnicola, A., et al. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Retrieved from [Link]

  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]

  • Peptide Sciences. (n.d.). How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection. Retrieved from [Link]

  • Peptides UK. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]

  • Anaspec. (n.d.). Galanin peptide. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Paradigm Peptides. (2024, June 27). The Importance of Proper Lyophilization for Research Peptides. Retrieved from [Link]

  • Peptide Sciences. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone. Pharmaceutical research, 7(7), 703–711. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Singh, S. K., et al. (2021). Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects. AAPS PharmSciTech, 22(5), 176. Retrieved from [Link]

  • GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]

  • Vanguard Laboratory. (2025, December 8). The Ultimate Guide to HPLC Testing for Peptides. Retrieved from [Link]

  • Hampton Research. (n.d.). CryoProTM User Guide. Retrieved from [Link]

  • G-Biosciences. (2017, August 1). Protect proteins with cryoprotectants & protein concentration. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. Retrieved from [Link]

  • Wikipedia. (n.d.). Bradykinin. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). How to Identify Unknown Peptides by LCMS Testing. Retrieved from [Link]

  • Schmaier, A. H. (2022). Bradykinin – An elusive peptide in measuring and understanding. Research and practice in thrombosis and haemostasis, 6(2), e12668. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35. Retrieved from [Link]

  • Defendi, F., et al. (2020). Measurement of Bradykinin Formation and Degradation in Blood Plasma. Frontiers in immunology, 11, 1656. Retrieved from [Link]

  • Walter, U., et al. (2015). Stability of murine bradykinin type 2 receptor despite treatment with NO, bradykinin, icatibant, or C1-INH. Allergy, 70(3), 320–324. Retrieved from [Link]

  • Amiran, M. R., & Whelpton, R. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells. European journal of pharmacology, 286(2), 225–228. Retrieved from [Link]

  • PubChem. (n.d.). Galanin (1-13)-bradikinin(2-9). National Center for Biotechnology Information. Retrieved from [Link]

  • Tharayil, Z., & Dossous, P. M. (2023). Physiology, Bradykinin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Galanin-(1-13)-bradykinin-(2-9)-amide in Blood-Brain Barrier Permeability Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35.[1] This guide provides i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on blood-brain barrier (BBB) permeability.

The successful delivery of therapeutics to the central nervous system (CNS) is often hampered by the restrictive nature of the BBB.[2] Chimeric peptides, such as M35, represent a promising strategy to overcome this obstacle.[3][4][5][6] This molecule combines the N-terminal fragment of galanin, a neuropeptide with various neuromodulatory functions, with a fragment of bradykinin, a potent vasoactive peptide known to transiently increase BBB permeability.[7][8][9][10][11]

This resource is designed to provide you with the necessary information to design, execute, and interpret your experiments with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the chimeric peptide Galanin-(1-13)-bradykinin-(2-9)-amide (M35)?

A1: The design of M35 is based on the principle of creating a bifunctional molecule that can both interact with CNS targets and facilitate its own transport across the BBB. The Galanin-(1-13) portion is included for its potential as a galanin receptor antagonist, which has been explored for its therapeutic potential in conditions like dementia.[10][11] The bradykinin-(2-9) fragment is the active component for modulating BBB permeability. Bradykinin is known to activate B2 receptors on brain endothelial cells, leading to a temporary and reversible increase in BBB permeability.[8][12]

Q2: What is the proposed mechanism of action for M35 in crossing the blood-brain barrier?

A2: The bradykinin component of M35 is expected to interact with bradykinin B2 receptors, which are constitutively expressed on the endothelial cells of the BBB.[13][14] Activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade that can lead to the opening of tight junctions between endothelial cells, thereby increasing paracellular transport.[9][15][16] This transient increase in permeability allows the entire chimeric peptide to cross the BBB and reach the brain parenchyma.

Q3: Is there direct evidence for the BBB permeability of Galanin-(1-13)-bradykinin-(2-9)-amide?

A3: While the individual components' effects on the BBB are documented, specific data quantifying the BBB permeability of the M35 chimeric peptide is limited. As with many neuropeptides, it is generally expected to have poor BBB permeability on its own without the bradykinin-mediated mechanism.[17] Therefore, experimental validation of its transport is a critical step in any research project.

Q4: How should I handle and store the M35 peptide to ensure its stability?

A4: Proper handling and storage are crucial for maintaining the integrity and activity of M35.

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a desiccator.[18][19][20]

  • Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation.[19] Reconstitute the peptide in a sterile, buffered solution (pH 5-6 is often recommended for peptide stability).[19]

  • Storage of Reconstituted Peptide: It is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19][20] Peptides in solution are much more susceptible to degradation.[19]

Troubleshooting Guides

Issue 1: Inconsistent or No Evidence of BBB Permeability in In Vitro Models

You are using an in vitro BBB model (e.g., a transwell assay with brain endothelial cells) and observe no significant transport of M35 from the apical to the basolateral chamber.

Possible Causes and Troubleshooting Steps:

  • Poor Barrier Integrity of the In Vitro Model: A "leaky" barrier can mask any specific, receptor-mediated transport.

    • Action: Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions.[21][22] Also, assess the passive permeability of the barrier using a tracer molecule like sodium fluorescein.[23]

  • Low or Absent Bradykinin B2 Receptor Expression: The cell line used may not express sufficient levels of the B2 receptor.

    • Action: Confirm B2 receptor expression in your chosen brain endothelial cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry. Consider using primary brain microvascular endothelial cells or co-culture models with astrocytes and pericytes to create a more physiologically relevant system.[24][25]

  • Peptide Degradation: M35 may be susceptible to enzymatic degradation by proteases present in the cell culture medium or released by the cells.

    • Action: Perform a stability assay by incubating M35 in the cell culture medium and analyzing its integrity over time using HPLC or LC-MS.[26] Consider using a serum-free medium or adding a protease inhibitor cocktail, but be aware of potential off-target effects.

Experimental Protocol: In Vitro BBB Permeability Assay

This protocol outlines a general procedure for assessing the permeability of M35 across an in vitro BBB model using a transwell system.

Materials:

  • Transwell inserts with a microporous membrane (e.g., polycarbonate)

  • Human brain microvascular endothelial cells (hBMECs)

  • Cell culture medium and supplements

  • Galanin-(1-13)-bradykinin-(2-9)-amide (M35)

  • Tracer molecule (e.g., sodium fluorescein)

  • TEER measurement system

  • Analytical method for M35 quantification (e.g., LC-MS/MS)

Procedure:

  • Seed hBMECs on the apical side of the transwell inserts and culture until a confluent monolayer is formed.

  • Monitor the formation of tight junctions by measuring TEER daily. Experiments should be performed when TEER values are stable and at a physiologically relevant level.

  • Add M35 to the apical chamber at the desired concentration.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Quantify the concentration of M35 in the basolateral samples using a validated analytical method.

  • In a parallel set of wells, assess the paracellular permeability by adding a tracer molecule like sodium fluorescein to the apical chamber and measuring its appearance in the basolateral chamber.

  • Calculate the apparent permeability coefficient (Papp) for M35 and the tracer molecule.

Issue 2: Lack of Expected In Vivo CNS Effects After Peripheral Administration

You have administered M35 systemically (e.g., intravenously) to an animal model but do not observe the expected central effects.

Possible Causes and Troubleshooting Steps:

  • Rapid In Vivo Degradation and Clearance: Peptides often have a short half-life in circulation due to enzymatic degradation and renal clearance.[26]

    • Action: Conduct a pharmacokinetic study to determine the plasma half-life of M35.[17] Analyze plasma samples for metabolites to assess the extent of degradation.[26]

  • Insufficient Dose to Induce BBB Opening: The dose of M35 may not be high enough to sufficiently activate B2 receptors and induce a significant increase in BBB permeability.

    • Action: Perform a dose-response study to evaluate the effect of different M35 concentrations on BBB permeability. This can be assessed by co-administering a tracer molecule that does not normally cross the BBB and measuring its concentration in the brain tissue.[27]

  • Timing of Administration: The window for increased BBB permeability after M35 administration may be transient.

    • Action: If M35 is being used to facilitate the delivery of another therapeutic agent, carefully optimize the timing of administration of both compounds.[12]

Experimental Protocol: In Vivo Assessment of BBB Permeability

This protocol describes a method to evaluate the effect of M35 on BBB permeability in a rodent model using a tracer molecule.

Materials:

  • Galanin-(1-13)-bradykinin-(2-9)-amide (M35)

  • Tracer molecule (e.g., Evans blue dye or sodium fluorescein)

  • Animal model (e.g., mice or rats)

  • Anesthesia

  • Tissue homogenization equipment

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Administer M35 systemically (e.g., via tail vein injection) at the desired dose.

  • At a predetermined time after M35 administration, inject the tracer molecule intravenously.

  • Allow the tracer to circulate for a specific period.

  • Anesthetize the animal and perform transcardial perfusion with saline to remove the tracer from the vasculature.

  • Harvest the brain and homogenize the tissue in a suitable buffer.

  • Measure the concentration of the tracer in the brain homogenate using a spectrofluorometer or spectrophotometer.

  • Compare the tracer concentration in the brains of M35-treated animals to that in control animals receiving only the vehicle.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for M35-Mediated BBB Permeability

M35_Signaling_Pathway M35 Galanin-(1-13)-bradykinin-(2-9)-amide (M35) B2R Bradykinin B2 Receptor M35->B2R Binds to Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates TJ_disruption Tight Junction Modulation Ca_release->TJ_disruption PKC->TJ_disruption Permeability Increased BBB Permeability TJ_disruption->Permeability Leads to

Caption: Proposed signaling cascade for M35-induced BBB permeability.

Experimental Workflow for In Vitro BBB Permeability Studies

In_Vitro_Workflow Cell_culture 1. Culture Brain Endothelial Cells on Transwell Inserts TEER 2. Monitor Barrier Integrity (TEER Measurement) Cell_culture->TEER Treatment 3. Add M35 to Apical Chamber TEER->Treatment Sampling 4. Collect Samples from Basolateral Chamber at Different Time Points Treatment->Sampling Analysis 5. Quantify M35 Concentration (e.g., LC-MS/MS) Sampling->Analysis Calculation 6. Calculate Apparent Permeability (Papp) Analysis->Calculation

Caption: Workflow for in vitro BBB permeability assessment.

Quantitative Data Summary

ParameterDescriptionTypical Measurement/UnitImportance in M35 Studies
TEER Transendothelial Electrical ResistanceΩ·cm²Indicates the tightness of the in vitro BBB model.[21][22]
Papp Apparent Permeability Coefficientcm/sQuantifies the rate of transport of a compound across the cell monolayer.[23]
Plasma Half-life (t½) Time taken for the plasma concentration of M35 to reduce by half.minutes or hoursIndicates the in vivo stability and clearance rate of the peptide.[26]
Brain-to-Plasma Ratio Ratio of the concentration of a tracer in the brain to its concentration in the plasma.UnitlessProvides an in vivo measure of BBB permeability.

References

  • Pardridge, W. M., Kumagai, A. K., & Eisenberg, J. B. (1987). Chimeric peptides as a vehicle for peptide pharmaceutical delivery through the blood-brain barrier. Biochemical and Biophysical Research Communications, 146(1), 307–313. [Link]

  • IRBM. (n.d.). BBB Assay Service. Retrieved from [Link]

  • Cisneros, I., et al. (2017). Lipopolysaccharide Induced Opening of the Blood Brain Barrier on Aging 5XFAD Mouse Model. Journal of visualized experiments : JoVE, (127), 56011. [Link]

  • Wikipedia. (n.d.). Bradykinin receptor B2. Retrieved from [Link]

  • Han, M., et al. (2021). The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption. Frontiers in Pharmacology, 12, 764835. [Link]

  • Pardridge, W. M., & Eisenberg, J. (1988). Beta-endorphin chimeric peptides: transport through the blood-brain barrier in vivo and cleavage of disulfide linkage by brain. Journal of Pharmacology and Experimental Therapeutics, 246(2), 560-565. [Link]

  • Creative Bioarray. (n.d.). Blood-Brain-Barrier Assay. Retrieved from [Link]

  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3705. [Link]

  • Pardridge, W. M. (1991). Peptide Transport through the Blood-Brain Barrier. DTIC. [Link]

  • Mattek. (n.d.). Blood Brain Barrier Permeability Assay. Retrieved from [Link]

  • Pardridge, W. M. (1999). Transport of Opioid Chimeric Peptides Through the Blood-Brain Barrier. Advances in Experimental Medicine and Biology, 474, 107-116. [Link]

  • Reactome. (n.d.). Bradykinin receptors B1 and B2 bind to bradykinin. Retrieved from [Link]

  • Pardridge, W. M. (1990). U.S. Patent No. 4,902,505. Washington, DC: U.S.
  • Sanovich, E., et al. (1995). Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7. Pharmaceutical Research, 12(10), 1523-1527. [Link]

  • Han, M., et al. (2021). The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury. Frontiers in Pharmacology, 12, 764835. [Link]

  • Banks, W. A., et al. (2015). Lipopolysaccharide-induced blood-brain barrier disruption: roles of cyclooxygenase, oxidative stress, neuroinflammation, and elements of the neurovascular unit. Journal of Neuroinflammation, 12, 223. [Link]

  • Kandasamy, T., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Journal of Cell Communication and Signaling, 15(4), 587–596. [Link]

  • Wang, D., et al. (2021). Increase in Blood-Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling. Journal of Inflammation Research, 14, 4283–4297. [Link]

  • Al-Salami, H., et al. (2017). Species-Dependent Blood-Brain Barrier Disruption of Lipopolysaccharide: Amelioration by Colistin In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy, 61(12), e01323-17. [Link]

  • González-Ramos, S., et al. (2024). Effects of Sodium Nitroprusside on Lipopolysaccharide-Induced Inflammation and Disruption of Blood–Brain Barrier. International Journal of Molecular Sciences, 25(10), 5345. [Link]

  • Blaukat, A., et al. (2023). Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation. Journal of Biological Chemistry, 274(48), 34075-34084. [Link]

  • Labinsights. (2023). In vitro and in vivo blood brain barrier assay for neurological diseases. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. Retrieved from [Link]

  • Bartus, R. T., et al. (1996). The development of the bradykinin agonist labradimil as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation. Journal of Cerebral Blood Flow & Metabolism, 16(6), 993-1002. [Link]

  • Rosenberger, T. A., et al. (2012). Lipopolysaccharide-induced blood brain barrier permeability is enhanced by alpha-synuclein expression. Journal of neuroinflammation, 9, 203. [Link]

  • Kariolis, M. S., et al. (2018). Enhanced Delivery of Galanin Conjugates to the Brain through Bioengineering of the Anti-Transferrin Receptor Antibody OX26. Molecular Pharmaceutics, 15(5), 1785–1794. [Link]

  • ResearchGate. (n.d.). Enhanced Delivery of Galanin Conjugates to the Brain through Bioengineering of the Anti-Transferrin Receptor Antibody OX26. Retrieved from [Link]

  • Wikipedia. (n.d.). Galanin receptor. Retrieved from [Link]

  • Kariolis, M. S., et al. (2018). Enhanced Delivery of Galanin Conjugates to the Brain through Bioengineering of the Anti-Transferrin Receptor Antibody OX26. Molecular Pharmaceutics, 15(5), 1785–1794. [Link]

  • Yin, J., et al. (2022). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences, 119(17), e2122137119. [Link]

  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35. Retrieved from [Link]

  • Helms, H. C., et al. (2016). Cell-Culture Models of the Blood–Brain Barrier. Stroke, 47(6), e157–e165. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • Stumm, C., et al. (2023). Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Martinelli, N. C., et al. (2022). Galanin Regulates Myocardial Mitochondrial ROS Homeostasis and Hypertrophic Remodeling Through GalR2. Frontiers in Cardiovascular Medicine, 9, 856037. [Link]

  • Dripdok. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]

  • Grant, G. A., & Abbott, N. J. (2000). Understanding the Physiology of the Blood-Brain Barrier: In Vitro Models. Neurosurgery, 47(5), 1219–1231. [Link]

  • Ghosh, S., et al. (2017). An assembly of galanin–galanin receptor signaling network. Journal of Cell Communication and Signaling, 11(4), 349–357. [Link]

  • Mondal, A., et al. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Tajes, M., et al. (2014). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Pharmaceuticals, 7(10), 1039–1060. [Link]

  • Peptide Sciences. (n.d.). Peptide Storage & Stability: A Definitive Guide. Retrieved from [Link]

  • Al-Azzam, W., et al. (2012). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences, 101(11), 3971–3991. [Link]

  • Li, Y., et al. (2020). The Protective Effects of Juglanin in Cerebral Ischemia Reduce Blood-Brain Barrier Permeability via Inhibition of VEGF/VEGFR2 Signaling. Drug Design, Development and Therapy, 14, 3165–3175. [Link]

Sources

Optimization

Reducing non-specific binding of Galanin-(1-13)-bradykinin-(2-9)-amide in tissue homogenates

A Guide to Reducing Non-Specific Binding in Tissue Homogenates Welcome to the technical support center for researchers working with the chimeric peptide, Galanin-(1-13)-bradykinin-(2-9)-amide (also known as M35). This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Non-Specific Binding in Tissue Homogenates

Welcome to the technical support center for researchers working with the chimeric peptide, Galanin-(1-13)-bradykinin-(2-9)-amide (also known as M35). This guide is designed to provide in-depth, practical solutions to one of the most common challenges in receptor-binding assays: high non-specific binding (NSB) in complex biological matrices like tissue homogenates. As Senior Application Scientists, we have synthesized field-proven insights and established protocols to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses foundational concepts of non-specific binding, providing the essential knowledge needed to effectively troubleshoot your experiments.

Q1: What exactly is non-specific binding (NSB) and why is it a critical issue?

A1: Non-specific binding refers to the interaction of a ligand, in this case, Galanin-(1-13)-bradykinin-(2-9)-amide, with components other than its intended receptor.[1] This can include binding to lipids, other proteins within the tissue homogenate, or even the surfaces of your assay tubes and filter materials.[1] NSB is a primary source of background noise in binding assays. When NSB is high, it obscures the true specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax), thereby compromising the reliability of your data.[1]

Q2: What are the common causes of high NSB for a peptide ligand like M35 in tissue homogenates?

A2: High NSB for a peptide such as M35 is typically driven by a combination of factors:

  • Physicochemical Properties of the Ligand: Peptides can have hydrophobic or charged regions that promote interactions with non-target molecules.[1][2] M35, being a 21-amino acid chimeric peptide, possesses multiple sites for such unintended interactions.[3][4]

  • Complexity of Tissue Homogenates: Tissue homogenates are a complex mixture of proteins, lipids, and other macromolecules that present numerous surfaces for non-specific adherence.[1] The quality of the receptor preparation is key; impurities or denatured proteins can significantly increase NSB.[1]

  • Peptide Degradation: Tissues are rich in proteases. Without adequate inhibition, your peptide ligand can be degraded, and the fragments may bind non-specifically.[5] It is crucial to use protease inhibitors during tissue homogenization and in the assay buffer.[6][7]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, low ionic strength, or the absence of blocking agents can fail to minimize the electrostatic and hydrophobic forces that drive NSB.[1][8][9]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by quantifying the binding of your labeled ligand (e.g., [¹²⁵I]-M35) in the presence of a saturating concentration of an unlabeled "cold" competitor.[1][10] This high concentration of unlabeled ligand occupies all the specific high-affinity receptor sites. Therefore, any remaining binding of the labeled ligand is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (which is measured in the absence of the unlabeled competitor).[1]

Q4: What is considered an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should represent less than 10% of the total binding signal. While levels up to 50% may be deemed acceptable in some assays, such a high background significantly reduces the assay window and compromises the precision and accuracy of the results.[1] Striving to minimize NSB is essential for generating high-quality, reliable data.

Troubleshooting Guide: From High Background to Clear Signal

This section provides a systematic approach to diagnosing and resolving high NSB in your Galanin-(1-13)-bradykinin-(2-9)-amide binding assays.

Issue: My non-specific binding is consistently high ( >30% of total binding). Where should I begin troubleshooting?

This is a common problem that can almost always be solved by systematically optimizing three key areas of your experimental setup: 1. Assay Buffer Composition , 2. Blocking Strategy , and 3. Tissue Homogenate Quality .

The following diagram illustrates a logical workflow for addressing this issue.

Troubleshooting_Workflow cluster_Buffer 1. Optimize Assay Buffer cluster_Blocking 2. Refine Blocking Strategy cluster_Tissue 3. Improve Tissue Homogenate Quality Start High NSB Detected (>30% of Total Binding) Buffer_pH A. Adjust pH Start->Buffer_pH Buffer_Ionic B. Increase Ionic Strength (e.g., add 100-250 mM NaCl) Buffer_Detergent C. Add Non-Ionic Detergent (e.g., 0.01-0.1% Tween-20) Blocking_Agent A. Test Different Blocking Agents (e.g., BSA, Non-Fat Milk) Buffer_Detergent->Blocking_Agent Blocking_Conc B. Titrate Blocker Concentration (e.g., 0.1% to 5% BSA) Blocking_Preincubation C. Pre-treat Plates/Filters Tissue_Protease A. Add Broad-Spectrum Protease Inhibitor Cocktail Blocking_Preincubation->Tissue_Protease Tissue_Wash B. Perform Additional Membrane Wash Steps Tissue_Purity C. Assess Protein Purity & Concentration End NSB Reduced to <10% Tissue_Purity->End

Caption: A systematic workflow for troubleshooting high non-specific binding.

Step 1: Optimizing the Assay Buffer

The buffer environment is your first line of defense against NSB. Its composition directly influences the weak molecular forces that cause your ligand to stick to unintended targets.

  • Question: How does changing the buffer's pH and salt concentration help? Answer: The goal is to disrupt non-specific electrostatic and hydrophobic interactions.

    • pH Adjustment: The overall charge of your peptide ligand and interacting proteins is pH-dependent. Adjusting the pH of your buffer towards the isoelectric point of your ligand can minimize charge-based interactions.[8][9]

    • Ionic Strength: Increasing the salt concentration (e.g., adding 100-500 mM NaCl) creates a "shielding" effect.[8][9][11] The salt ions in the buffer interact with charged patches on proteins and your ligand, masking them and preventing them from forming non-specific electrostatic bonds with each other.[8]

    • Detergents: If NSB is driven by hydrophobicity, adding a low concentration of a mild, non-ionic detergent like Tween-20 (0.01% - 0.1%) or Triton X-100 can be very effective.[1][8][12] These detergents disrupt hydrophobic interactions between the ligand and non-target surfaces, including plasticware.[8][9] Be cautious, as high concentrations can solubilize membrane proteins and disrupt specific binding.[1]

Step 2: Implementing an Effective Blocking Strategy

Blocking agents are inert molecules used to "coat" all potential non-specific binding sites in your assay system, leaving only the specific receptors available to the ligand.

  • Question: My buffer contains BSA, but NSB is still high. What should I do? Answer: A single blocking condition is not always sufficient. You may need to optimize both the type and concentration of the blocking agent.

    • Choice of Blocking Agent: Bovine Serum Albumin (BSA) is the most common choice, but other proteins like non-fat dry milk or casein can also be effective.[1][12][13] Each has different properties, and one may work better than another for your specific tissue and ligand combination.

    • Concentration is Key: The effectiveness of a blocking agent is highly dependent on its concentration. If NSB is high, you may have insufficient blocking. It is crucial to perform a titration experiment to find the optimal concentration that provides the lowest NSB without significantly impacting specific binding.[1] (See Protocol 2 below).

Blocking Agent Typical Concentration Mechanism & Considerations
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)A protein blocker that effectively covers hydrophobic sites on plasticware and reduces non-specific protein-protein interactions.[1][9][12]
Non-Fat Dry Milk 1% - 5% (w/v)A mixture of proteins (casein being a major component) that provides excellent blocking. May contain endogenous enzymes that could interfere with certain detection methods.[1][14]
Tween-20 0.01% - 0.1% (v/v)A non-ionic detergent that disrupts hydrophobic interactions. Often used in combination with a protein blocker.[1][8][12]
Polyethylene Glycol (PEG) 0.1% - 1% (w/v)A polymer-based blocker that can also help reduce ligand sticking to surfaces.[12][15]
Step 3: Ensuring High-Quality Tissue Homogenate

The quality of your membrane preparation is paramount. Contaminants from the homogenization process are a major source of NSB.

  • Question: How can I improve my tissue preparation protocol to reduce NSB? Answer: Focus on purity and stability.

    • Incorporate Protease Inhibitors: This is non-negotiable when working with peptides and tissue homogenates.[5] Use a broad-spectrum protease inhibitor cocktail during homogenization and consider including it in your assay buffer to prevent ligand degradation throughout the experiment.[6][7][10]

    • Perform Additional Wash Steps: After the initial homogenization and low-speed spin to remove debris, pellet the membranes by high-speed centrifugation (e.g., 20,000 - 40,000 x g).[6][10][16] Resuspend this pellet in fresh, ice-cold buffer and centrifuge again. Repeating this wash step helps to remove soluble proteins and other contaminants that are not part of the membrane fraction.[6]

    • Pre-clear the Homogenate (Advanced): For particularly "sticky" tissues, you can pre-incubate the homogenate with an inert protein (like BSA) and then centrifuge to pellet and discard the BSA-contaminant complexes before using the homogenate in the binding assay.

The following diagram illustrates the key factors contributing to non-specific binding.

NSB_Factors cluster_Ligand Ligand Properties cluster_Matrix Tissue Homogenate Matrix cluster_Conditions Assay Conditions NSB High Non-Specific Binding Hydrophobicity Hydrophobicity Hydrophobicity->NSB Charge Electrostatic Charge Charge->NSB Degradation Peptide Degradation Degradation->NSB Lipids Membrane Lipids Lipids->NSB OtherProteins Non-Receptor Proteins OtherProteins->NSB Proteases Endogenous Proteases Proteases->Degradation pH Suboptimal pH pH->NSB IonicStrength Low Ionic Strength IonicStrength->NSB Blocking Insufficient Blocking Blocking->NSB Washing Inadequate Washing Washing->NSB

Caption: Key factors contributing to non-specific binding in tissue homogenates.

Detailed Experimental Protocols

These protocols provide step-by-step guidance for core procedures discussed in this guide.

Protocol 1: Preparation of Tissue Homogenates for Binding Assays

This protocol is designed to prepare a crude membrane fraction from tissue with minimized protease activity and contaminants.

  • Homogenization Buffer Preparation: Prepare ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[10] Just before use, add a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.[6]

  • Tissue Preparation: Dissect and weigh the desired tissue on ice. Promptly rinse with ice-cold saline to remove excess blood.[17]

  • Homogenization: Place the tissue in a tube with 10-20 volumes of ice-cold Homogenization Buffer per gram of tissue.[6][18] Homogenize using a Dounce or Polytron homogenizer on ice until the tissue is uniformly dispersed.[10]

  • Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and large debris.[6][10]

  • Membrane Pelleting: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at high speed (e.g., 20,000 - 40,000 x g) for 20 minutes at 4°C to pellet the membranes.[6][16]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation (Step 5). This wash step is critical for removing soluble contaminating proteins.[6]

  • Final Preparation: After the final wash, discard the supernatant and resuspend the pellet in a suitable volume of Assay Buffer (or a storage buffer containing a cryoprotectant like 10% sucrose if freezing).[6]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10][19] This is essential for ensuring consistent amounts of receptor are added to each well. Aliquot and store at -80°C until use.[10]

Protocol 2: Optimizing Blocking Agent Concentration

This experiment determines the optimal concentration of a blocking agent (e.g., BSA) that minimizes NSB without affecting specific binding.

  • Prepare BSA Dilutions: Prepare a series of BSA concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%) in your Assay Buffer.[1]

  • Set Up Assay Plate: For each BSA concentration, set up triplicate wells for "Total Binding" and "Non-Specific Binding".

    • Total Binding Wells: Add your membrane preparation, the labeled ligand (e.g., [¹²⁵I]-M35 at a concentration near its Kd), and the corresponding BSA-containing Assay Buffer.

    • Non-Specific Binding (NSB) Wells: Add your membrane preparation, the labeled ligand, the corresponding BSA-containing Assay Buffer, AND a saturating concentration of unlabeled M35 (e.g., 1 µM).[10]

  • Incubation: Incubate the plate under your standard assay conditions (e.g., 60-90 minutes at room temperature or 30°C) to allow binding to reach equilibrium.[10][16]

  • Termination and Washing: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% PEI to reduce filter binding).[10] Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound ligand.[10][16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: For each BSA concentration, calculate the average counts per minute (CPM) for Total and NSB wells. Plot the CPM for both Total and NSB against the BSA concentration. The optimal concentration is the one that provides the lowest NSB signal without causing a significant drop in the Total Binding signal.[1]

References
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. (2020-12-10). [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019-03-18). [Link]

  • Effect of buffer additives on the nonspecific binding of UCNPs in cTnI... ResearchGate. [Link]

  • Reducing Non-Specific Binding. Surface Plasmon Resonance. (2014-02-04). [Link]

  • Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. (2025-03-21). [Link]

  • Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells. Monash University. (1995-11-10). [Link]

  • Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. NovoPro Bioscience Inc. [Link]

  • Galanin (1-13)-Bradykinin(2-9), amide; M35. Aapptec Peptides. [Link]

  • Galanin (1-13)-bradikinin(2-9). PubChem. [Link]

  • On the origin of non-specific binders isolated in the selection of phage display peptide libraries. Frontiers. (2025-06-03). [Link]

  • Dia 1. CORE. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Protease Inhibitors: Ways to Choose Them and Use Them. Biocompare. (2015-11-10). [Link]

  • A Quantitative Analysis and Chemical Approach for the Reduction of Nonspecific Binding Proteins on Affinity Resins. ACS Publications. (2003-10-22). [Link]

  • Tissue Extract Preparation for ELISA. Creative Diagnostics. [Link]

Sources

Troubleshooting

Galanin-(1-13)-bradykinin-(2-9)-amide stability in DMSO vs sterile water

Welcome to the technical support guide for the chimeric peptide, Galanin-(1-13)-Bradykinin-(2-9)-Amide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chimeric peptide, Galanin-(1-13)-Bradykinin-(2-9)-Amide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this peptide in common laboratory solvents. This guide offers troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.

I. Peptide Overview and Sequence Analysis

Galanin-(1-13)-Bradykinin-(2-9)-Amide is a synthetic chimeric peptide, also known as M35, designed for research into galanin and bradykinin receptor systems.[1][2] Understanding its amino acid sequence is the first step in predicting its behavior in different solvents.

Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2[1]

Analysis of Residues Prone to Degradation:

  • Tryptophan (Trp): Susceptible to oxidation.[3][4]

  • Asparagine (Asn): Prone to deamidation, especially at neutral or basic pH, which can lead to the formation of aspartate or iso-aspartate, potentially altering biological activity.[5][6]

  • Serine (Ser): The peptide backbone can undergo hydrolysis at the N-terminal side of serine residues at pH 5-6.[5]

  • C-terminal Amide: Can undergo acid-catalyzed hydrolysis at low pH (1-3).[5]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of Galanin-(1-13)-Bradykinin-(2-9)-Amide in DMSO versus sterile water.

Q1: Which solvent is generally recommended for long-term storage of this peptide, DMSO or sterile water?

For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or preferably -80°C, in a desiccated environment.[7][8][9] If you must store it in solution, sterile water (or a sterile, slightly acidic buffer, pH 5-6) is generally preferred over DMSO for extended periods.[10] Solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and frozen at -20°C or -80°C.[6][10]

Q2: My peptide appears to have lost activity after storage in sterile water. What could be the cause?

Loss of activity in aqueous solutions can be attributed to several factors:

  • Hydrolysis: The peptide backbone can be cleaved by water, a reaction that can be accelerated by pH extremes.[3] Given the presence of serine, hydrolysis is a potential risk.[5]

  • Deamidation: The asparagine (Asn) residue in the sequence is susceptible to deamidation, which introduces a negative charge and can alter the peptide's conformation and receptor binding.[5][6]

  • Oxidation: The tryptophan (Trp) residue can be oxidized by dissolved oxygen in the water.[3][4]

  • Bacterial Degradation: If the water or handling technique was not sterile, microbial growth can degrade the peptide.

Q3: I am observing inconsistent results in my cell-based assays when using a DMSO stock of the peptide. Why might this be happening?

Inconsistent results with DMSO stocks can arise from:

  • Hygroscopicity of DMSO: DMSO readily absorbs moisture from the atmosphere. This absorbed water can lead to gradual hydrolysis of the peptide, even when stored frozen.[11]

  • Peptide Precipitation: When a concentrated DMSO stock is diluted into an aqueous buffer for your assay, the peptide can sometimes precipitate if the final DMSO concentration is not optimal, leading to a lower effective concentration.[10]

  • Cellular Toxicity: While generally well-tolerated at low concentrations, some cell lines are sensitive to DMSO, and variability in the final DMSO concentration across experiments can affect results. It is recommended to keep the final DMSO concentration as low as possible, generally below 0.5-1% for most cell assays.[12]

Q4: What is the best way to solubilize a new vial of lyophilized Galanin-(1-13)-Bradykinin-(2-9)-Amide?

The solubility of a peptide is primarily determined by its amino acid composition.[13] Before dissolving the entire sample, it is wise to test the solubility of a small amount.[14] Based on its sequence, this peptide is relatively hydrophobic. A general strategy would be:

  • First, attempt to dissolve a small amount in sterile water. Sonication can aid dissolution.[10]

  • If it is insoluble in water, try a small amount of an organic solvent like DMSO.[13][14]

  • Once fully dissolved in DMSO, slowly add this stock solution dropwise to your aqueous buffer with gentle agitation to reach the desired final concentration.[10] This helps prevent precipitation.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: The peptide has low solubility in sterile water.
  • Cause: The peptide has a high proportion of hydrophobic amino acids (Trp, Leu, Gly, Ala, Pro, Phe), making it poorly soluble in aqueous solutions.

  • Solution:

    • Use of Organic Solvents: Dissolve the peptide in a minimal amount of DMSO first.[13][14]

    • Dilution: Slowly dilute the DMSO stock into your aqueous experimental buffer while vortexing gently.[10]

    • Acidic Conditions: For basic peptides, dissolving in a dilute acidic solution (e.g., 10% acetic acid) can improve solubility.[13][14]

Problem 2: The peptide solution appears cloudy or contains precipitates after dilution from a DMSO stock.
  • Cause: The peptide is "crashing out" of the solution upon dilution into an aqueous buffer where it is less soluble.

  • Solution:

    • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay may need to be increased slightly to maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO.

    • Change Dilution Method: Ensure you are adding the concentrated DMSO stock to the aqueous buffer and not the other way around. Add it slowly and with constant, gentle mixing.[10]

    • Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Tween-20) in the final buffer can help maintain peptide solubility, but this must be validated for compatibility with your assay.

Problem 3: Gradual loss of peptide potency over time in a stored aqueous stock solution.
  • Cause: This is likely due to chemical degradation of the peptide.

  • Solution:

    • Aliquot and Freeze: Prepare single-use aliquots of your peptide solution to avoid multiple freeze-thaw cycles, which can accelerate degradation.[6][10]

    • Use a Buffered Solution: Storing the peptide in a sterile, slightly acidic buffer (pH 5-6) can help minimize deamidation and hydrolysis.[5][10]

    • Use Oxygen-Free Buffers: To prevent oxidation of the tryptophan residue, use buffers that have been degassed.[13]

IV. Data Summary and Visualization

Table 1: Comparison of Solvents for Galanin-(1-13)-Bradykinin-(2-9)-Amide
FeatureDMSO (Dimethyl Sulfoxide)Sterile Water
Solubilizing Power High, especially for hydrophobic peptides.[13]Moderate to low for this peptide.
Long-Term Stability Can be compromised by absorbed water leading to hydrolysis.[11] Not recommended for peptides with Met or Cys.[10]Susceptible to hydrolysis, deamidation, and oxidation.[3][5]
Ease of Use in Assays Requires careful dilution to avoid precipitation and cellular toxicity.[10]Biologically compatible, but may require buffers for pH control.
Risk of Contamination Low risk of microbial growth.High risk if not handled with sterile technique.
Recommended Storage Short-term at -20°C or -80°C.Aliquoted and frozen at -20°C or -80°C for short to medium term.[10]
Experimental Workflow for Assessing Peptide Stability

The following diagram outlines a typical workflow to compare the stability of the peptide in DMSO and sterile water.

G cluster_0 Preparation cluster_2 Analysis (Time Points: 0, 1, 4, 12 weeks) P1 Lyophilized Peptide P2 Dissolve in DMSO (e.g., 10 mM stock) P1->P2 P3 Dissolve in Sterile Water (e.g., 1 mM stock) P1->P3 S1 Aliquot & Store at -80°C P2->S1 Sample Set 1 S2 Aliquot & Store at -20°C P2->S2 S3 Aliquot & Store at 4°C P2->S3 Sample Set 1 P3->S1 Sample Set 2 P3->S2 Sample Set 2 P3->S3 Sample Set 2 A1 HPLC-MS Analysis (Purity & Degradants) S1->A1 S2->A1 S3->A1 A2 Bioassay (e.g., Receptor Binding or Functional Assay) A1->A2 Correlate Purity with Activity

Caption: Workflow for comparing peptide stability in different solvents.

Potential Degradation Pathways

This diagram illustrates the primary chemical instability pathways for this peptide.

G cluster_degradation Degradation Products Peptide G-W-T-L-N-S-A-G-Y-L-L-G-P-P-P-G-F-S-P-F-R-NH2 Intact Peptide Oxidized Oxidized Trp Peptide->Oxidized O2 (in water or air) Deamidated Deamidated Asn (Asp or iso-Asp) Peptide->Deamidated H2O (pH > 6) Hydrolyzed Hydrolyzed Peptide Fragments Peptide->Hydrolyzed H2O (acid/base catalysis)

Caption: Key degradation pathways for the chimeric peptide.

V. References

  • Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia.pub. Retrieved from [Link]

  • Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho. Retrieved from [Link]

  • How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein®. Retrieved from [Link]

  • How to store and handle Synthetic Peptides. (n.d.). LifeTein®. Retrieved from [Link]

  • Handling and Storage of Synthetic Peptides. (2017, March 29). NovoPro Bioscience Inc. Retrieved from [Link]

  • Galanin (1-13)-Bradykinin(2-9), amide. (n.d.). QYAOBIO. Retrieved from [Link]

  • Bradykinin. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International. Retrieved from [Link]

  • Chemical degradation mechanism of peptide therapeutics. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. (2024, December 12). PMC. Retrieved from [Link]

  • Bradykinin. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding. (2022, August 1). PLOS Biology. Retrieved from [Link]

  • Fig. 5. A. The amino acid sequence of galanin prepropeptide. (n.d.). ResearchGate. Retrieved from [Link]

  • Bradykinin (2-9). (n.d.). GenScript. Retrieved from [Link]

  • Protein and Peptide Solubility - In Silico and In Vitro Approaches. (n.d.). Apollo. Retrieved from [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). AAPS. Retrieved from [Link]

  • Galanin-like Peptide. (n.d.). Peptide Institute, Inc. Retrieved from [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (n.d.). PMC. Retrieved from [Link]

  • Galanin (1-13)-Spantide I. (n.d.). Peptides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Galanin-(1-13)-bradykinin-(2-9)-amide (M35) vs. M40 Galanin Receptor Antagonist: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Context Galanin is a widely distributed 29-amino-acid neuropeptide (30 amino acids in humans) that exerts profound modulatory effects on nociception, cognition, feeding behavior, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Galanin is a widely distributed 29-amino-acid neuropeptide (30 amino acids in humans) that exerts profound modulatory effects on nociception, cognition, feeding behavior, and peripheral inflammation 1. These physiological processes are mediated through three distinct G-protein-coupled receptors: GalR1, GalR2, and GalR3. To dissect the specific roles of the galaninergic system, researchers rely heavily on chimeric peptide antagonists.

Two of the most prominent synthetic ligands are M35 (Galanin-(1-13)-bradykinin-(2-9)-amide) and M40 (Galanin-(1-13)-Pro-Pro-(Ala-Leu)₂-Ala-amide) 2. While both peptides share the highly conserved N-terminal Galanin(1-13) sequence—which is critical for receptor recognition—their distinct C-terminal domains dictate profound differences in binding kinetics, in vivo efficacy, and their propensity to act as partial agonists in peripheral tissues 3. This guide provides an objective, data-driven comparison to help drug development professionals select the optimal antagonist for their experimental models.

Molecular Architecture and Binding Kinetics

The structural divergence at the C-terminus between M35 and M40 is the primary driver of their pharmacological differences. M35 utilizes a bradykinin(2-9) sequence, which locks the galanin receptors into an inactive conformation across both central and peripheral tissues 4. Conversely, M40 utilizes a Pro-Pro-(Ala-Leu)₂-Ala motif. While this specific sequence grants M40 superior oxidative stability, it inadvertently allows the peptide to exhibit weak partial agonism in peripheral tissues 2.

Quantitative Receptor Affinity Profiling
Property / MetricM35 (Galanin-(1-13)-bradykinin-(2-9)-amide)M40 (Galanin-(1-13)-Pro-Pro-(Ala-Leu)₂-Ala-amide)
GalR1 Affinity ( Ki​ ) 0.11 nM2.4 nM
GalR2 Affinity ( Ki​ ) 2.0 nM4.1 nM
GalR3 Affinity ( Ki​ ) 13.8 nM16.2 nM
Primary Pharmacological Action Potent, non-selective full antagonist (CNS & Periphery)Potent CNS antagonist; Partial agonist in periphery
Oxidative Stability ModerateHigh
Molecular Weight 2233.56 g/mol 2066.4 g/mol

Data sourced from standardized radioligand displacement assays1, 5.

In Vivo Profiling: Causality in Experimental Outcomes

Selecting between M35 and M40 requires a deep understanding of the target tissue microenvironment. The choice of ligand directly dictates the reliability of the experimental outcome.

A. Central Nervous System (CNS) Models: Feeding and Cognition
  • M40 in Hypothalamic Feeding Models: M40 is highly effective in the brain. Its superior oxidative stability makes it the ideal candidate for intracerebroventricular (i.c.v.) infusions, where it successfully blocks galanin-induced feeding behaviors and reverses galanin-mediated inhibition of acetylcholine release 2.

  • M35 in Spatial Learning: Galanin infusions into the GalR2-rich dentate gyrus of the hippocampus impair spatial learning in the Morris water maze. M35 robustly blocks this impairment, acting as a true antagonist without confounding agonist activity, making it the gold standard for cognitive behavioral assays 6.

B. Peripheral Inflammation Models: Acute Pancreatitis

The divergence between M35 and M40 is most pronounced in peripheral tissues. In models of cerulein-induced acute pancreatitis (AP):

  • M35 significantly ameliorates AP severity. It reduces plasma hyperenzymemia by 40-75%, lowers pancreatic myeloperoxidase (MPO) activity by 65-80%, and significantly reduces the acinar cell necrosis score 7.

  • M40 fails to alter plasma hyperenzymemia or necrosis scores, demonstrating mixed effects 7.

  • Causality: M40's failure in peripheral models is attributed to its weak partial agonist activity in the periphery (such as in pancreatic islets and the spinal flexor reflex). M35 acts as a pure antagonist, making it the required choice for peripheral inflammatory research.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity Profiling)

Purpose: To determine the Ki​ of M35 or M40 against specific GalR subtypes.

  • Membrane Preparation: Harvest CHO cells stably expressing human GalR1, GalR2, or GalR3. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [¹²⁵I]-human galanin, and varying concentrations of the antagonist (M35 or M40) ranging from 10−12 to 10−6 M.

  • Self-Validation Step (Non-Specific Binding): Dedicate 3 wells to receive 1 µM of unlabeled endogenous galanin instead of the antagonist. This defines the non-specific binding (NSB) baseline, ensuring that the calculated displacement is strictly receptor-mediated.

  • Separation & Quantification: Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Analysis: Measure filter radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Evaluation in Cerulein-Induced Acute Pancreatitis

Purpose: To assess the anti-inflammatory efficacy of galanin antagonists.

  • Animal Preparation: Fast adult male mice for 12 hours prior to the experiment, allowing water ad libitum.

  • Disease Induction: Administer 7 hourly intraperitoneal (IP) injections of cerulein (50 µg/kg) to induce acute pancreatitis.

  • Antagonist Administration: Co-administer M35 or M40 (40 nmol/kg, IP) concurrently with the cerulein injections.

  • Self-Validation Step (Antagonist-Only Control): Include a cohort receiving saline + M35 (or M40) without cerulein. If this group shows elevated MPO or necrosis at the endpoint, it indicates the peptide possesses intrinsic pro-inflammatory/agonist properties, invalidating its use as an antagonist.

  • Endpoint Analysis: Sacrifice animals 12 hours after the first injection. Collect blood for plasma amylase/lipase quantification. Harvest the pancreas, homogenize a portion for MPO activity assay (a direct marker of neutrophil infiltration), and fix the remainder in 10% formalin for H&E histological necrosis scoring.

Signaling Pathways & Workflow Visualization

The following diagram illustrates the mechanistic divergence between M35 and M40 upon the galaninergic signaling cascade.

GalaninSignaling Gal Endogenous Galanin (Agonist) GalR13 GalR1 & GalR3 (Gi/o Coupled) Gal->GalR13 Activates GalR2 GalR2 (Gq/11 Coupled) Gal->GalR2 Activates M35 M35 Antagonist (Full Antagonism) M35->GalR13 Blocks M35->GalR2 Blocks M40 M40 Antagonist (CNS Antagonist / Periphery Partial Agonist) M40->GalR13 Blocks (CNS) M40->GalR2 Partial Agonist (Periphery) cAMP ↓ cAMP & ↑ K+ Efflux (Hyperpolarization) GalR13->cAMP IP3 ↑ IP3 / DAG & ↑ Ca2+ (Depolarization) GalR2->IP3 CNS CNS Effects: Feeding & Memory Impairment cAMP->CNS Periphery Peripheral Effects: Pancreatic Inflammation IP3->Periphery

Mechanistic divergence of M35 and M40 antagonists on GalR-mediated intracellular signaling pathways.

Conclusion

Both M35 and M40 are indispensable tools for probing the galaninergic system, but they are not interchangeable. M40 should be prioritized in central nervous system studies—particularly those involving prolonged i.c.v. infusions—due to its high oxidative stability and potent central antagonism. However, for peripheral assays (such as pancreatitis or spinal reflex models), M35 is the mandatory choice. Its bradykinin-derived C-terminus ensures complete receptor blockade without the confounding partial agonist activity that limits M40's utility outside the brain.

Sources

Comparative

Comparative Analysis of GalR1 Affinity: Galanin-(1-13)-bradykinin-(2-9)-amide vs. Galantide

A Senior Application Scientist's Guide to Two Seminal Galanin Receptor Ligands In the intricate world of neuropeptide signaling, the galaninergic system presents a compelling target for therapeutic intervention in condit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Two Seminal Galanin Receptor Ligands

In the intricate world of neuropeptide signaling, the galaninergic system presents a compelling target for therapeutic intervention in conditions ranging from neuropathic pain and epilepsy to Alzheimer's disease and depression.[1][2] Galanin, a widely expressed neuropeptide, exerts its diverse physiological effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[3][4][5] The GalR1 subtype, predominantly coupled to Gαi/o proteins, mediates inhibitory effects by suppressing adenylyl cyclase activity.[6][7][8][9] The development of specific ligands for these receptors is paramount to dissecting their individual roles and unlocking their therapeutic potential.

This guide provides an in-depth comparison of two pioneering chimeric peptide ligands, Galanin-(1-13)-bradykinin-(2-9)-amide (also known as M35) and Galantide (M15), with a specific focus on their binding affinity for the GalR1 receptor. We will delve into the quantitative binding data, the experimental methodologies used to obtain this data, and the functional implications of their receptor interactions.

The Ligands: Chimeric Peptides at the Forefront

The challenge in early galanin research was the lack of selective antagonists.[3] This led to the innovative strategy of creating chimeric peptides, which combine the receptor-binding domain of an agonist with a sequence from another peptide to alter its functional properties.

  • Galantide (M15): As the first reported galanin antagonist, Galantide is a 20-amino acid chimeric peptide.[10] It consists of the N-terminal fragment of galanin, galanin-(1-12), fused via a proline linker to the C-terminal fragment of substance P (residues 5-11).[6][10] The N-terminal portion of galanin is crucial for receptor interaction, with residues like Gly1, Trp2, Asn5, and Tyr9 identified as key pharmacophores for high-affinity binding.[6]

  • Galanin-(1-13)-bradykinin-(2-9)-amide (M35): This ligand is another chimeric peptide that fuses the N-terminal galanin-(1-13) fragment to bradykinin-(2-9)-amide.[11][12] Its sequence is H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2.[13] It was developed as a high-affinity galanin receptor ligand.[11]

Quantitative Comparison of GalR1 Binding Affinity

Direct comparison of binding affinities requires careful consideration of the experimental systems in which the data were generated. Both ligands have been characterized using radioligand binding assays, typically on cell lines endogenously or recombinantly expressing galanin receptors, such as the rat insulinoma Rin m 5F cell line.

The data reveals that both peptides are high-affinity ligands, binding to the GalR1 receptor in the sub-nanomolar to low-nanomolar range.

LigandReceptor SourceRadioligandAffinity Constant (Ki or IC50)Reference
Galantide (M15) Rin m 5F cell membranes[¹²⁵I]galaninIC₅₀ < 0.1 nM[10]
Galanin-(1-13)-bradykinin-(2-9)-amide (M35) Rin m 5F cell membranes[¹²⁵I]galaninKᵢ = 0.3 ± 0.1 nM (high-affinity site)[11]
Galanin-(1-13)-bradykinin-(2-9)-amide (M35) Rin m 5F cell membranes[¹²⁵I]M35Kᴅ = 0.9 ± 0.1 nM[11]

Table 1: Comparative GalR1 Binding Affinities.

Analysis of Affinity Data:

  • Galantide (M15) exhibits exceptionally high affinity for galanin receptors, with an IC₅₀ value reported to be less than 0.1 nM in displacing radiolabeled galanin from Rin m 5F cell membranes.[10] Some reports suggest its affinity is approximately tenfold higher than that of endogenous galanin itself.[14]

  • Galanin-(1-13)-bradykinin-(2-9)-amide (M35) is also a very high-affinity ligand. Competition binding studies where M35 displaced [¹²⁵I]galanin revealed two distinct binding sites, with the high-affinity site demonstrating a Kᵢ value of 0.3 nM.[11] When [¹²⁵I]M35 was used as the radioligand, it bound to a single high-affinity site with a Kᴅ of 0.9 nM.[11]

While both are potent binders, the data suggests that Galantide (M15) may possess a slightly higher affinity for the galanin receptor population on Rin m 5F cells. However, it is crucial to note the functional complexity of M35, which displays mixed agonist-antagonist properties depending on the concentration and biological system, whereas Galantide is more consistently characterized as an antagonist.[11][14]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinity (Kᵢ) is a cornerstone of receptor pharmacology. The gold-standard method for this is the competitive radioligand binding assay, which measures the ability of an unlabeled test compound (the "competitor," e.g., M35 or Galantide) to displace a labeled "hot" ligand of known affinity from the receptor.[15][16]

Causality Behind Experimental Choices:

The choice of a radioligand assay is driven by its sensitivity and quantitative nature, allowing for precise measurement of receptor-ligand interactions.[15][16] Using membranes from cells expressing the target receptor ensures a concentrated and accessible source of the receptor, free from the complexities of intact cellular signaling.[17] The filtration step is a rapid and effective method to separate receptor-bound radioligand from the unbound fraction, which is essential for accurate quantification.[18][19]

Step-by-Step Methodology:

1. Cell Membrane Preparation: a. Culture cells expressing the GalR1 receptor (e.g., CHO-hGalR1 or Rin m 5F cells) to confluence in appropriate flasks. b. Wash the adherent cells with ice-cold phosphate-buffered saline (PBS). c. Scrape the cells into an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).[17] d. Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. e. Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes. g. Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

2. Competitive Binding Assay: a. Prepare a series of dilutions of the unlabeled competitor ligand (M35 or Galantide). b. In assay tubes or a 96-well plate, combine the following in order: i. Assay Buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4). ii. A fixed concentration of radioligand (e.g., [¹²⁵I]galanin, typically at a concentration near its Kᴅ). iii. The serially diluted competitor ligand. iv. Cell membranes (typically 10-50 µg of protein per well). c. Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (a high concentration of unlabeled native galanin, e.g., 1 µM, to saturate all specific binding sites). d. Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification: a. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand. b. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand. c. Place the filters into scintillation vials. d. Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter or gamma counter.

4. Data Analysis: a. Calculate the "Specific Binding" by subtracting the Non-Specific Binding CPM from the Total Binding CPM. b. Plot the percentage of specific binding against the log concentration of the competitor ligand. This will generate a sigmoidal dose-response curve. c. Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding). d. Convert the IC₅₀ value to a Kᵢ (inhibition constant), which is a true measure of affinity, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor Source (Cell Membranes) Incubation Incubate to Reach Equilibrium Membranes->Incubation HotLigand Radioligand ([¹²⁵I]galanin) HotLigand->Incubation ColdLigand Competitor Ligand (M35 or Galantide) ColdLigand->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Terminate Reaction Counting Quantify Radioactivity (Gamma Counter) Filtration->Counting Measure Bound Ligand Curve Generate Competition Curve Counting->Curve Plot Data Ki_Calc Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) Curve->Ki_Calc Non-linear Regression Result Final Affinity Value (Kᵢ) Ki_Calc->Result

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways and Functional Implications

Binding affinity is only one part of the story; the functional outcome of that binding is critical. GalR1 activation typically leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.[2][6]

GalR1_Signaling cluster_membrane Cell Membrane GalR1 GalR1 G_Protein Gαi/oβγ GalR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP Galanin Galanin (Agonist) Galanin->GalR1 ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Hyperpolarization) PKA->Response

Caption: Simplified GalR1 signaling pathway.

  • Galantide (M15) , as an antagonist, binds to GalR1 with high affinity but does not trigger this downstream signaling cascade. Instead, it competitively blocks endogenous galanin from binding and initiating its inhibitory effects.[10][14] This makes it a valuable tool for studying the physiological roles of galanin by observing the consequences of receptor blockade.

  • M35 presents a more complex profile. While it acts as an antagonist in several in vivo models, it can also behave as a partial agonist in vitro, particularly at higher concentrations (>10 nM).[11] Its binding is sensitive to GTP, which is a hallmark of an agonist-like interaction that promotes the coupling of the receptor to its G protein.[11] This dual functionality underscores the subtle structural determinants that differentiate agonist from antagonist activity.

Conclusion and Future Outlook

Both Galantide (M15) and Galanin-(1-13)-bradykinin-(2-9)-amide (M35) are seminal, high-affinity chimeric peptides that have been instrumental in probing the galaninergic system. While quantitative data suggests Galantide may have a marginally higher affinity, both bind potently to GalR1 in the sub-nanomolar range. The key differentiator lies in their functional activity: Galantide is a more classical antagonist, while M35 exhibits a complex mixed agonist/antagonist profile.

The development of these early ligands paved the way for a deeper understanding of galanin's role in health and disease. The ongoing challenge in the field is to develop non-peptide, systemically active, and truly subtype-selective ligands.[6] Such tools will be indispensable for precisely targeting individual galanin receptors and translating the vast potential of the galaninergic system into novel therapeutics.

References

  • Branchek, T. A., Smith, K. E., Gerald, C., & Walker, M. W. (2000). Galanin receptor subtypes. Trends in Pharmacological Sciences, 21(3), 109-117. [Link]

  • Wikipedia. (n.d.). Galanin receptor. In Wikipedia. Retrieved April 4, 2026. [Link]

  • Multispan, Inc. (n.d.). Galanin GPCR Family Subtypes and Products. [Link]

  • Lang, R., Gundlach, A. L., & Kofler, B. (2015). The galanin peptide family: receptor pharmacology, pleiotropic biological actions, and therapeutic potential. Pharmacology & Therapeutics, 145, 1-21. [Link]

  • Turu, G., & Helyes, Z. (2026). Galanin Receptors: G Protein-Dependent Signaling and Beyond. Biomolecules, 16(2), 236. [Link]

  • He, L., et al. (2021). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences, 118(15), e2024429118. [Link]

  • Sahu, A., & Sahu, G. (2012). An assembly of galanin–galanin receptor signaling network. Journal of Cell Communication and Signaling, 6(1), 37-43. [Link]

  • Wikipedia. (n.d.). Galanin. In Wikipedia. Retrieved April 4, 2026. [Link]

  • Lindskog, S., Ahrén, B., Land, T., Langel, Ü., & Bartfai, T. (1992). The novel high-affinity antagonist, galantide, blocks the galanin-mediated inhibition of glucose-induced insulin secretion. European Journal of Pharmacology, 210(2), 183-188. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Wang, S., Hashemi, T., He, C., Strader, C., & Bayne, M. (1998). Differential Intracellular Signaling of the GalR1 and GalR2 Galanin Receptor Subtypes. Biochemistry, 37(19), 6711-6717. [Link]

  • Kask, K., Langel, Ü., & Bartfai, T. (1995). Galanin-a neuropeptide with inhibitory actions. Cellular and Molecular Neurobiology, 15(6), 653-673. [Link]

  • Hulme, E. C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-215. [Link]

  • Vezenkov, L. T., Danalev, D. L., & Gentscheva, G. L. (2009). Synthesis and characterization of new galanthamine derivatives comprising peptide moiety. Protein and Peptide Letters, 16(9), 1024-1028. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. Molecules, 30(11), 2415. [Link]

  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]

  • ResearchGate. (2009). (PDF) Synthesis and Characterization of New Galanthamine Derivatives Comprising Peptide Moiety. [Link]

  • Al-Harrasi, A., et al. (2023). Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Kask, K., Berthold, M., Kahl, U., Nordvall, G., & Bartfai, T. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells. Regulatory Peptides, 59(3), 341-348. [Link]

  • Webling, K. E., & Runesson, J. (2021). Biochemical and Physiological Effects of Galanin in Health and Disease. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. [Link]

  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35 [142846-71-7]. [Link]

  • White, H. S., et al. (2008). Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. Journal of Medicinal Chemistry, 51(24), 7766-7778. [Link]

  • PubChem. (n.d.). Galanin (1-13)-bradikinin(2-9). [Link]

  • Fujii, N., et al. (1986). Synthesis of galanin, a new gastrointestinal polypeptide. Journal of the Chemical Society, Chemical Communications, (6), 494-495. [Link]

Sources

Validation

A Comparative Guide to the Validation of Galanin-(1-13)-bradykinin-(2-9)-amide (M871) as a Selective GalR2 Antagonist

This guide provides an in-depth, objective comparison of Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M871, and its performance as a selective Galanin Receptor 2 (GalR2) antagonist. It is intended for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Galanin-(1-13)-bradykinin-(2-9)-amide, commonly known as M871, and its performance as a selective Galanin Receptor 2 (GalR2) antagonist. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed protocols for independent validation.

The Galanin System: A Brief Overview

The neuropeptide galanin is widely expressed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including neuroendocrine regulation, cognition, and nerve regeneration.[1][2] Galanin exerts its effects through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[3][4] While all three receptors bind galanin with high affinity, they are coupled to different intracellular signaling pathways, leading to distinct physiological responses.[5][6]

  • GalR1 and GalR3 primarily couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • GalR2 , in contrast, exhibits more diverse signaling, coupling to Gq/11 to activate the phospholipase C (PLC) pathway, and also to Gi/o.[8][9] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), as well as the modulation of other signaling cascades like the mitogen-activated protein kinase (MAPK/ERK) pathway.[5][6]

The development of subtype-selective ligands is therefore crucial for dissecting the specific roles of each galanin receptor subtype in health and disease.

M871: A Selective GalR2 Antagonist

M871 is a chimeric peptide that has been developed as a selective antagonist for GalR2.[3][8] Its selectivity is a key attribute that allows researchers to specifically investigate the functions of GalR2 without the confounding effects of activating GalR1 or GalR3.

Comparative Analysis of M871 and Other Galanin Receptor Ligands

To understand the utility of M871, it's essential to compare its binding and functional properties with other commonly used galanin receptor ligands.

LigandReceptor Target(s)Primary ActionReported Binding Affinity (Ki)
M871 GalR2 Antagonist GalR2: 13.1 nM [10][11][12]
GalR1GalR1: 420 nM[10][11][12]
GalR3GalR3: >10,000 nM[10]
M35 GalR1/GalR2Antagonist/Partial AgonistHigh affinity for both GalR1 and GalR2[8][13]
Galantide GalR1/GalR2AntagonistNon-selective antagonist[3]

Table 1: Comparative data for M871 and other galanin receptor ligands.

As the data indicates, M871 displays a significantly higher affinity for GalR2 over GalR1 (over 30-fold) and negligible affinity for GalR3, making it a superior tool for the specific interrogation of GalR2 function.[3][10] In contrast, ligands like M35 and galantide lack this selectivity.[3][8]

Experimental Validation of M871 as a GalR2 Antagonist

To independently validate the selectivity and antagonistic properties of M871, a series of well-established in vitro assays are recommended. The following protocols provide a robust framework for this validation.

I. Radioligand Binding Assays: Determining Binding Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[1] A competitive binding assay is used to determine the Ki of M871 for each of the three galanin receptor subtypes.

Principle: This assay measures the ability of an unlabeled ligand (M871) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-Galanin) for binding to the receptor.[1] The concentration of M871 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki).[1]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep1 Prepare cell membranes expressing GalR1, GalR2, or GalR3 assay1 Incubate membranes, [¹²⁵I]-Galanin, and M871 (or vehicle) prep1->assay1 prep2 Prepare serial dilutions of M871 prep2->assay1 prep3 Prepare [¹²⁵I]-Galanin (radioligand) prep3->assay1 analysis1 Separate bound from free radioligand (Filtration) assay1->analysis1 assay2 Total Binding: Membranes + [¹²⁵I]-Galanin assay2->analysis1 assay3 Non-specific Binding: Membranes + [¹²⁵I]-Galanin + excess unlabeled Galanin assay3->analysis1 analysis2 Quantify bound radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate Specific Binding and plot competition curve analysis2->analysis3 analysis4 Determine IC50 and calculate Ki analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.[1]

Detailed Protocol:

  • Receptor Source: Use cell membranes from stable cell lines recombinantly expressing human GalR1, GalR2, or GalR3 (e.g., CHO-K1, HEK-293).[1]

  • Radioligand: [¹²⁵I]-porcine Galanin is a suitable choice with high specific activity.[1]

  • Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, supplemented with 0.1% BSA.[1]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Galanin, and varying concentrations of M871.[14]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C to allow binding to reach equilibrium.[1][14]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a filter plate (e.g., GF/C filters pre-soaked in polyethyleneimine).[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of M871 and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

II. Functional Assays: Demonstrating Antagonism of GalR2 Signaling

Functional assays are essential to confirm that M871 not only binds to GalR2 but also blocks its signaling activity. Given the distinct signaling pathways of the galanin receptors, different functional assays are appropriate for each subtype.

Principle: GalR2 activation leads to the stimulation of PLC, resulting in the production of inositol phosphates (IPs).[6][8] This assay measures the accumulation of IPs as a direct readout of Gq pathway activation. An antagonist will block the galanin-induced increase in IP production.

start Seed GalR2-expressing cells in 96-well plates pretreat Pre-incubate cells with varying concentrations of M871 start->pretreat stimulate Stimulate with a fixed concentration of Galanin (e.g., EC80) pretreat->stimulate lyse Lyse cells and measure inositol phosphate accumulation stimulate->lyse analyze Plot dose-response curve and determine IC50 lyse->analyze

Caption: Workflow for an inositol phosphate accumulation assay.

Detailed Protocol:

  • Cell Culture: Plate cells expressing GalR2 in 96-well plates.

  • Pre-incubation: Pre-treat the cells with increasing concentrations of M871 for a defined period.

  • Stimulation: Add a fixed concentration of galanin (typically the EC80, the concentration that gives 80% of the maximal response) to stimulate the receptors.

  • Lysis and Detection: After incubation, lyse the cells and measure the accumulation of inositol phosphates using a commercially available assay kit.

  • Data Analysis: Plot the inhibition of the galanin-induced IP production against the concentration of M871 to determine the IC50 value.

Principle: GalR2 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[15][16] This can be measured using various techniques, such as Western blotting or high-throughput immunoassays (e.g., AlphaScreen SureFire).[15][17] An antagonist will block the galanin-induced phosphorylation of ERK.

Detailed Protocol (using AlphaScreen SureFire):

  • Cell Culture and Starvation: Plate GalR2-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.[17]

  • Pre-incubation: Pre-treat cells with varying concentrations of M871.

  • Stimulation: Stimulate the cells with galanin for a short period (e.g., 5-10 minutes).[15]

  • Lysis and Assay: Lyse the cells and perform the AlphaScreen SureFire phospho-ERK1/2 assay according to the manufacturer's protocol.[15]

  • Data Analysis: Determine the IC50 of M871 for the inhibition of galanin-stimulated ERK phosphorylation.

Principle: GalR1 and GalR3 activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[18] In this assay, cAMP production is first stimulated with forskolin, and the ability of galanin to inhibit this stimulation is measured.[18][19] A selective GalR2 antagonist like M871 should have little to no effect on the galanin-mediated inhibition of cAMP in cells expressing GalR1 or GalR3.

Detailed Protocol:

  • Cell Culture: Plate cells expressing either GalR1 or GalR3.

  • Pre-incubation: Pre-treat the cells with M871.

  • Stimulation: Add a mixture of forskolin and galanin to the cells.

  • Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Confirm that M871 does not significantly alter the inhibitory effect of galanin on forskolin-stimulated cAMP production.

In Vivo Validation

The antagonistic activity of M871 has also been demonstrated in various in vivo models. For example, it has been shown to block the pro-nociceptive effects of GalR2 agonists in pain models and has been used to investigate the role of GalR2 in conditions like allergic rhinitis and myocardial ischemia-reperfusion injury.[10][20]

Conclusion

The experimental data strongly support the classification of M871 as a potent and selective GalR2 antagonist.[3][10][11][12] Its high affinity for GalR2, coupled with its ability to functionally block GalR2-mediated signaling pathways, makes it an invaluable tool for researchers. The protocols outlined in this guide provide a comprehensive framework for the independent validation of M871 and similar compounds, ensuring scientific rigor and reproducibility. The use of such selective antagonists is paramount for advancing our understanding of the complex biology of the galanin system and for the development of novel therapeutics targeting galanin receptors.

References

  • Sollenberg, U. E., et al. (2006). M871—A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2. International Journal of Peptide Research and Therapeutics, 12(2), 115-119.
  • Wang, S., et al. (1998). Differential Intracellular Signaling of the GalR1 and GalR2 Galanin Receptor Subtypes. Biochemistry, 37(19), 6711-6717.
  • Wang, S., et al. (1998). Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes. Biochemistry, 37(19), 6711-7.
  • Wikipedia. (2023, December 2). Galanin receptor 2. Retrieved from [Link]

  • Gong, M., et al. (2022). Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding.
  • Zhang, D., et al. (2021). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences, 118(16), e2023307118.
  • Southern, C., et al. (2013). Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3). Assay and Drug Development Technologies, 11(7), 427-441.
  • Liu, J., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
  • BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay. Retrieved from [Link]

  • Jana, B., et al. (2021). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs. International Journal of Molecular Sciences, 22(13), 7087.
  • Kumari, P., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 132, 125-140.
  • Liu, J., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
  • Zhang, D., et al. (2021). Structural insights into galanin receptor signaling.
  • Fang, P., et al. (2018). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Molecular Neuroscience, 11, 48.
  • Patnaik, S., et al. (2025). Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells. ACS Chemical Biology.
  • Southern, C., et al. (2013). Development of a high-throughput screening-compatible cell-based functional assay to identify small molecule probes of the galanin 3 receptor (GalR3). Assay and Drug Development Technologies, 11(7), 427-41.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Elliott, P. I., et al. (2009). Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage. Journal of Neurochemistry, 109(4), 1089-1098.
  • St-hubert, F., et al. (2025).
  • Moreira, T., et al. (2022). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. International Journal of Molecular Sciences, 23(5), 2795.
  • Zhu, H., et al. (2025). Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells. ACS Chemical Biology.
  • Ciblat, S., et al. (2016). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. Cisbio.
  • NovoPro Bioscience Inc. (n.d.). Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide. Retrieved from [Link]

  • Lee, S., et al. (2022). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. Scientific Reports, 12(1), 14093.
  • Foster, A. C., et al. (1989). Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation. Journal of Neuroscience, 9(10), 3369-3378.
  • Aapptec Peptides. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35 [142846-71-7]. Retrieved from [Link]

  • Bulaj, G., et al. (2008). Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery. Journal of Medicinal Chemistry, 51(24), 8038-8047.
  • Southern, C., et al. (2013). Galanin 3 receptor (GalR3) expresses poorly at the plasma membrane in....
  • Hawes, J. J., et al. (2008). GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism. Journal of Neurochemistry, 106(5), 2219-2229.
  • Assay Guidance Manual. (2012). Phospho-ERK Assays.
  • PubChem. (n.d.). Galanin (1-13)-bradikinin(2-9). Retrieved from [Link]

Sources

Comparative

Reproducibility of Galanin-(1-13)-bradykinin-(2-9)-amide (M35) Effects in GalR Knockout Mice: A Comparative Guide

Executive Summary Galanin is a widely distributed neuropeptide that modulates diverse physiological processes—ranging from nociception and mood regulation to seizure threshold—via three G-protein-coupled receptors: GalR1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Galanin is a widely distributed neuropeptide that modulates diverse physiological processes—ranging from nociception and mood regulation to seizure threshold—via three G-protein-coupled receptors: GalR1, GalR2, and GalR3[1]. To probe this system, researchers frequently utilize Galanin-(1-13)-bradykinin-(2-9)-amide (M35) , a high-affinity chimeric peptide designed as a non-selective GalR antagonist.

However, M35 presents a distinct pharmacological paradox: while it acts as a potent antagonist in in vivo central nervous system (CNS) models, it frequently exhibits full agonistic properties at cloned GalR1 receptors in in vitro heterologous expression systems[1]. For drug development professionals and application scientists, this dual behavior necessitates rigorous validation. This guide objectively compares M35 against alternative chimeric ligands (M40, M15) and provides self-validating experimental workflows utilizing GalR knockout (KO) mice to ensure data reproducibility.

Comparative Analysis of Chimeric Galanin Ligands

The first generation of GalR antagonists were chimeric peptides combining the N-terminal sequence of galanin (residues 1-13), which is critical for receptor recognition, with C-terminal sequences of other bioactive peptides (e.g., bradykinin, substance P, or synthetic sequences)[2].

When selecting a ligand, researchers must weigh binding affinity against the risk of off-target effects or partial agonism. M35 is often preferred for in vivo CNS studies due to its high potency, but alternatives like M40 and M15 (Galantide) offer different pharmacological profiles.

Table 1: Binding Affinities and Functional Profiles of Galanin Ligands
LigandPeptide CompositionGalR1 Ki​ (nM)GalR2 Ki​ (nM)GalR3 Ki​ (nM)Primary In Vivo Action (CNS)
Galanin (1-29) Endogenous mammalian sequence~0.1~0.8~1.5Full Agonist[3]
M35 Gal(1-13)-Bradykinin(2-9)-amide0.1 - 0.30.5 - 1.0~1.2Antagonist (CNS) / Agonist (in vitro)[1]
M15 (Galantide) Gal(1-13)-Substance P(5-11)0.1 - 0.21.0 - 2.0~1.5Antagonist[2]
M40 Gal(1-13)-Pro-Pro-(Ala-Leu)₂-Ala0.5 - 1.02.0 - 4.0>5.0Weak Antagonist / Partial Agonist[2]

Causality in Ligand Selection: M35 is the most potent antagonist of the three for blocking galanin-mediated maintenance of status epilepticus (SE)[4]. However, because M35 contains a bradykinin sequence, researchers must account for potential cross-reactivity with bradykinin receptors in peripheral tissues. M40 avoids this by using a synthetic C-terminus, but it suffers from weaker antagonistic potency and partial agonism in the periphery[2].

Mechanistic Pathway & Ligand Intervention

Understanding the intracellular coupling of GalR subtypes is critical for interpreting M35's effects. GalR1 is coupled to Gi/o​ proteins (inhibiting adenylyl cyclase), whereas GalR2 primarily couples to Gq/11​ (activating phospholipase C)[2]. M35's ability to block these pathways in vivo while occasionally activating them in vitro is the primary driver for utilizing KO models.

G Gal Endogenous Galanin GalR1 GalR1 (Gi/o coupled) Gal->GalR1 Agonist GalR2 GalR2 (Gq/11 coupled) Gal->GalR2 Agonist M35 M35 (Gal-Bradykinin) M35->GalR1 Antagonizes in vivo Agonizes in vitro M35->GalR2 Antagonizes M40 M40 / M15 M40->GalR1 M40->GalR2 AC Adenylyl Cyclase Inhibition (Decreased cAMP) GalR1->AC PLC Phospholipase C Activation (Increased IP3/DAG) GalR2->PLC

Mechanistic pathway of GalR1/GalR2 signaling and modulation by M35, M40, and M15.

The Necessity of GalR Knockout Models for Reproducibility

Because of the chimeric nature of M35, relying solely on wild-type (WT) pharmacological blockade can yield false positives due to off-target effects, or false negatives due to in vitro agonism[1]. To create a self-validating system , researchers must cross-reference M35 administration in WT mice with vehicle administration in GalR KO mice.

  • GalR1 Knockout Mice: GalR1 acts as a neuroprotective factor. In models of kainic acid (KA)-induced status epilepticus, GalR1 KO mice show exacerbated hippocampal neuronal loss[5]. If M35 is a true GalR1 antagonist in vivo, administering M35 to a WT mouse should perfectly phenocopy the GalR1 KO mouse. Studies confirm that M35 injection prior to KA challenge in WT mice induces the same severe hippocampal damage seen in GalR1 KO strains[5].

  • GalR2 Knockout Mice: GalR2 KO mice exhibit increased seizure severity and duration, though the latency to the first seizure remains unchanged[6]. M35 effectively blocks the anticonvulsant effects of exogenous galanin in these models, confirming its affinity and antagonistic behavior at GalR2[4].

  • GalR3 Knockout Mice: While GalR3 KO mice show specific anxiety-like phenotypes, M35's role here is less defined compared to highly selective GalR3 non-peptidergic antagonists (e.g., SNAP-37889)[7][8].

Experimental Protocol: Validating M35 Efficacy In Vivo

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must explain the why behind the how. The following is a standardized, self-validating workflow for testing M35's antagonistic properties using a Kainic Acid (KA)-induced excitotoxicity model.

Step-by-Step Methodology
  • Subject Preparation & Genotyping:

    • Action: Utilize adult C57BL/6J WT mice alongside GalR1-/- and GalR2-/- littermates.

    • Causality: The C57BL/6J background is naturally highly resistant to KA-induced neuronal injury. This resistance provides a clean baseline; any exacerbation of cell death caused by M35 or gene deletion will be highly visible and statistically significant[5].

  • Stereotaxic Cannulation:

    • Action: Surgically implant a guide cannula into the lateral ventricle (i.c.v.) or directly into the hippocampus. Allow 5-7 days for recovery.

    • Causality: M35 is a large chimeric peptide that does not cross the blood-brain barrier (BBB)[7]. Systemic administration would result in peripheral degradation and failure to engage CNS targets.

  • Peptide Administration (Target Engagement):

    • Action: Infuse M35 (0.5 to 5.0 nmol) or artificial cerebrospinal fluid (aCSF) vehicle 15 minutes prior to the excitotoxic challenge[4].

    • Causality: Pre-treatment is mandatory to achieve competitive receptor occupancy at GalR1/GalR2 before the massive release of endogenous galanin triggered by the KA insult.

  • Kainic Acid Challenge:

    • Action: Administer systemic KA (e.g., 20-30 mg/kg i.p.) to induce status epilepticus. Monitor and score seizures using the modified Racine scale for 120 minutes.

  • Histological Validation (Endpoint Analysis):

    • Action: 7 days post-SE, sacrifice the animals and perform Nissl and NeuN immunostaining on hippocampal slices.

    • Causality: Behavioral seizure scores can be subjective. Quantifying actual neuronal loss in the CA1/CA3 regions provides an objective, hard-data endpoint. The WT + M35 group should statistically mirror the GalR1-/- + Vehicle group[5].

Workflow Genotype 1. Genotype Cohorts (WT vs GalR1/2 KO) Surgery 2. Stereotaxic Surgery (i.c.v. Cannulation) Genotype->Surgery Dosing 3. Peptide Delivery (M35 or Vehicle) Surgery->Dosing Challenge 4. Kainic Acid Injection (Induce SE) Dosing->Challenge Analysis 5. NeuN/Nissl Staining (Quantify Cell Death) Challenge->Analysis

Step-by-step experimental workflow for validating M35 efficacy in GalR knockout mice.

Conclusion & Best Practices for Drug Development

For researchers mapping the galanin system, M35 remains one of the most potent tools available. However, its reproducibility is highly context-dependent.

  • Use M35 when conducting in vivo CNS studies where high-affinity blockade of GalR1/GalR2 is required (e.g., epilepsy, depression, or nociception models)[4][7].

  • Avoid M35 (or proceed with extreme caution) in in vitro cell-based assays, where it is known to act as a full agonist at cloned GalR1 receptors[1].

  • Gold Standard: Always run parallel control arms using GalR1 and GalR2 knockout mice. If M35 produces an effect in a WT mouse that is absent in a GalR KO mouse, the reproducibility and target-specificity of the compound are definitively validated.

References

  • Schauwecker, P. E. (2010). "Galanin Receptor 1 Deletion Exacerbates Hippocampal Neuronal Loss after Systemic Kainate Administration in Mice." PLOS One. Available at:[Link]

  • Mazarati, A. M., et al. (2004). "Galanin Modulation of Seizures and Seizure Modulation of Hippocampal Galanin in Animal Models of Status Epilepticus." Journal of Neuroscience (via PMC). Available at:[Link]

  • Lang, R., et al. (2015). "Galanin." National Institutes of Health (PMC). Available at:[Link]

  • Juhasz, G., et al. (2023). "Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications." MDPI. Available at:[Link]

  • Branchek, T. A., et al. (2000). "Sequences of galanin and related peptide ligands." ResearchGate. Available at:[Link]

  • Kuteeva, E., et al. (2008). "Galanin Receptor Antagonists: A Potential Novel Pharmacological Treatment for Mood Disorders." ResearchGate. Available at:[Link]

  • Mazarati, A. M., et al. (2018). "Effects of galanin receptor 2 and receptor 3 knockout in mouse models of acute seizures." NIH. Available at:[Link]

  • Mansouri, S., et al. (2021). "Involvement of Neuropeptide Galanin Receptors 2 and 3 in Learning, Memory and Anxiety in Aging Mice." MDPI. Available at:[Link]

Sources

Validation

A Publish Comparison Guide: Cross-Reactivity of Galanin-(1-13)-bradykinin-(2-9)-amide (M35) with Bradykinin Receptors

Executive Summary In the landscape of neuropeptide pharmacology, chimeric peptides represent a sophisticated approach to receptor modulation. Among these, Galanin-(1-13)-bradykinin-(2-9)-amide, universally designated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropeptide pharmacology, chimeric peptides represent a sophisticated approach to receptor modulation. Among these, Galanin-(1-13)-bradykinin-(2-9)-amide, universally designated as M35 , stands out as a critical tool compound[1]. Originally synthesized to serve as a high-affinity galanin receptor (GalR) antagonist, M35 fuses the N-terminal recognition sequence of galanin (residues 1-13) with the C-terminal sequence of bradykinin (residues 2-9)[2][3].

While its utility in probing GalR1 and GalR2 functions in the central nervous system and pancreatic islets is well-documented[2][4], its bipartite structure introduces a complex pharmacological variable: cross-reactivity with bradykinin receptors (B1R and B2R)[3][5]. Misattributing an observed physiological effect solely to galanin antagonism—when bradykinin receptor modulation may be occurring concurrently—can severely confound preclinical data, particularly in models of neurogenic inflammation and acute pancreatitis[3][5]. This guide objectively compares the performance of M35 against native ligands and highly selective alternatives, providing the experimental frameworks necessary to uncouple its dual-receptor activities.

Molecular Anatomy & Comparative Receptor Affinity

M35's design leverages the critical pharmacophores of galanin (Gly1, Trp2, Asn5, Tyr9) to anchor into the GalR binding pocket[6]. Concurrently, the bradykinin (2-9) tail (Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) mimics the kinin structure[3][7]. Notably, native bradykinin is a 9-amino-acid peptide (Arg1-Pro2-Pro3-Gly4-Phe5-Ser6-Pro7-Phe8-Arg9) that potently activates the B2 receptor[8][9]. The absence of the N-terminal Arg1 in M35 alters its kinin-like binding kinetics, often shifting its profile toward antagonism at kinin receptors—a feature that has been exploited to ameliorate cerulein-induced acute pancreatitis[3][5].

Table 1: Comparative Pharmacological Profile
Ligand / PeptidePrimary TargetAffinity ( Kd​ / Ki​ )Secondary Target (Cross-Reactivity)Functional Profile
M35 GalR1, GalR20.1 - 1.0 nM[2][10]B1R / B2R (Moderate)[3][5]GalR Antagonist (Partial Agonist >10nM)[2]
Galanin (1-29) GalR1, GalR2, GalR3~1.0 nM[2]NoneFull Agonist (Inhibits AC)[2]
Bradykinin (1-9) B2R~0.1 - 1.0 nMNoneFull Agonist (Pro-inflammatory)[3][9]
HOE-140 (Icatibant) B2R< 1.0 nMNoneSelective B2R Antagonist
Galantide (M15) GalR1, GalR2~0.1 nMNK1 Receptor (Substance P)[3][5]GalR Antagonist / NK1 Agonist[3]

Mechanistic Pathways of Dual-Receptor Interaction

The physiological outcomes of M35 administration depend heavily on the local receptor density and the presence of endogenous tone. At galanin receptors, M35 classically blocks the Gi/o-mediated inhibition of adenylate cyclase[2][11]. However, at concentrations exceeding 10 nM, M35 exhibits intrinsic partial agonist activity at GalR, a phenomenon attributed to its chimeric nature[2][12]. Concurrently, its interaction with Gq/11-coupled bradykinin receptors can modulate intracellular calcium mobilization and inflammatory cascades[9].

Pathway M35 M35 Chimeric Peptide Gal(1-13)-BK(2-9)amide GalR Galanin Receptors (GalR1, GalR2) M35->GalR High Affinity BKR Bradykinin Receptors (B1R, B2R) M35->BKR Cross-Reactivity Gi Gi/o Pathway (↓ cAMP) GalR->Gi Gq Gq/11 Pathway (↑ Ca2+, PLC) BKR->Gq Outcome1 Modulation of Secretion Gi->Outcome1 Outcome2 Inflammatory Modulation Gq->Outcome2

Fig 1. Dual-receptor interaction pathways of M35 modulating secretion and inflammation.

Experimental Methodologies: Uncoupling Cross-Reactivity

To rigorously evaluate M35, a self-validating experimental protocol must isolate receptor-specific events. The following workflow utilizes a dual-cell line approach to prevent the confounding variable of simultaneous dual-receptor activation in native tissues.

Protocol: Competitive Radioligand Binding and Functional Profiling
  • Membrane Preparation : Isolate membranes from Rin m 5F cells (endogenously expressing GalR)[2][11] and CHO cells stably transfected with human B2R.

    • Causality: Using distinct cell lines ensures that displacement curves are receptor-specific and not skewed by heteromeric receptor complexes or downstream pathway crosstalk.

  • Radioligand Incubation : Incubate Rin m 5F membranes with 0.1 nM [125I]-Galanin. Incubate CHO-B2R membranes with 0.5 nM [3H]-Bradykinin.

    • Causality: We utilize[3H]-Bradykinin rather than [125I]-Tyr8-Bradykinin to prevent steric hindrance at the B2 receptor's binding pocket, ensuring accurate Ki​ derivation for M35's C-terminal domain.

  • Ligand Titration : Introduce M35 in a logarithmic concentration gradient from 1 pM to 10 µM[2]. Include HOE-140 and native Galanin as highly selective controls.

  • Rapid Filtration : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine pre-treatment is mandatory to neutralize the negative charge of the glass fibers, thereby minimizing non-specific binding of the highly basic arginine residues present in the native bradykinin controls.

  • Data Synthesis : Quantify using liquid scintillation counting. Calculate IC50 values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Membrane Isolation Step2 Radioligand Incubation Step1->Step2 Step3 M35 Titration Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation & Analysis Step4->Step5

Fig 2. Self-validating competitive radioligand binding assay workflow for M35 profiling.

Comparative Performance Analysis

M35 vs. Galantide (M15) in Inflammatory Models

Galantide is another widely used chimeric galanin antagonist, composed of Galanin(1-13) and Substance P(5-11)[3]. While M35 risks cross-reactivity with bradykinin receptors[3][5], Galantide risks cross-reactivity with Neurokinin-1 (NK1) receptors[3][5]. In models of acute pancreatitis, Substance P exacerbates inflammation via NK1, making Galantide a potentially confounding agent if it acts as an NK1 agonist[3][5]. Conversely, M35, acting as a bradykinin antagonist at the B2R, synergistically ameliorates inflammation, making it the superior choice for in vivo pancreatic and neurogenic inflammatory studies[3][5].

M35 vs. HOE-140 (Icatibant)

For researchers strictly investigating bradykinin B2 receptor antagonism, HOE-140 remains the gold standard due to its sub-nanomolar affinity and lack of off-target galanin effects[8][13]. M35 should not be used as a primary B2R antagonist; rather, its kinin-like properties must be accounted for as an off-target variable when studying galanin systems[8][13].

Strategic Recommendations for Drug Development

M35 is a potent, high-affinity tool for galanin receptor blockade, but its identity as a "pure" antagonist is a misconception[2][12]. Its concentration-dependent partial agonism at GalR and its structural propensity to cross-react with bradykinin receptors demand rigorous experimental controls[2][3]. Drug development professionals must deploy highly selective reference compounds (e.g., HOE-140 for B2R, or non-peptide GalR antagonists) alongside M35 to validate that observed phenotypic changes are definitively driven by galanin receptor modulation, rather than artifactual bradykinin receptor cross-reactivity.

References

  • InnoPep. "Galanin (1 - 13) - Bradykinin (2 - 9), amide, M35". innopep.com. 1

  • NovoPro Bioscience Inc. "Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide". novoprolabs.com. 7

  • Monash University. "Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells". monash.edu. 2

  • Karger Publishers. "Galanin Receptor Antagonist M35 but Not M40 or C7 Ameliorates Cerulein-Induced Acute Pancreatitis in Mice". karger.com. 3

  • Frontiers. "Galanin Receptors and Ligands". frontiersin.org. 6

  • IUPHAR/BPS. "THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein‐coupled receptors". unipd.it. 8

  • NIH/PMC. "G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer". nih.gov. 9

  • GenScript. "Galanin Receptor Ligand M35". genscript.com. 14

  • NIH/PubMed. "The Galanin Antagonist M35 Has Intrinsic Agonistic Activity in the Dorsal Root Ganglion". nih.gov. 12

  • MedChemExpress. "galanin | MedChemExpress (MCE) Life Science Reagents". medchemexpress.com. 10

Sources

Comparative

In Vivo Efficacy Comparison Guide: Galanin-(1-13)-bradykinin-(2-9)-amide (M35) vs. M15 Peptide

Executive Summary Galanin is a highly conserved neuropeptide that modulates neurotransmitter release, cognitive functions, pain perception, and seizure thresholds via three G-protein-coupled receptors (GalR1, GalR2, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Galanin is a highly conserved neuropeptide that modulates neurotransmitter release, cognitive functions, pain perception, and seizure thresholds via three G-protein-coupled receptors (GalR1, GalR2, and GalR3)[1]. To dissect the galaninergic system in vivo, researchers developed high-affinity chimeric peptide ligands by fusing the N-terminal pharmacophore of galanin (residues 1-13)—which is essential for receptor recognition—to the C-terminal fragments of other bioactive peptides[1].

This technical guide provides an objective, data-driven comparison of two foundational chimeric ligands used in drug development and neurological research:

  • M15 (Galantide): Galanin-(1-13)-substance P-(5-11)-amide[2].

  • M35: Galanin-(1-13)-bradykinin-(2-9)-amide[3].

Structural and Pharmacological Profiles

While both peptides bind to galanin receptors with sub-nanomolar affinities, their in vivo behavior diverges significantly due to their distinct C-terminal domains[4]. across multiple tissue types[2]. In contrast, , often acting as a partial agonist in the absence of endogenous galanin[3].

Quantitative Data Summary
FeatureGalanin-(1-13)-bradykinin-(2-9)-amide (M35)M15 Peptide (Galantide)
Chimeric Structure Galanin(1-13) + Bradykinin(2-9) amideGalanin(1-13) + Substance P(5-11) amide
Receptor Affinity (Kd) ~0.1 - 1.0 nM (Prefers GalR1/GalR2)[5]~0.1 nM (Non-selective GalR)[1]
Intrinsic Activity Mixed Agonist / Antagonist[4]Full Antagonist[2]
Effect on Basal ACh Stimulates basal ACh release (Partial Agonism)[4]No effect on basal ACh[2]
In Vivo Seizure Efficacy Potently blocks galanin (equimolar efficacy)[5]Attenuates galanin (requires 10x excess)[5]

In Vivo Efficacy and Functional Divergence

Neuromodulation (Acetylcholine Release)

In the rat striatum and ventral hippocampus, endogenous galanin inhibits the release of acetylcholine (ACh) via Gi/Go protein coupling[2].

  • M15 Efficacy: When co-infused with galanin, M15 fully blocks the galanin-evoked inhibition of ACh release. Administered alone, , confirming its profile as a pure antagonist in this pathway[4].

  • M35 Efficacy: M35 only partially blocks galanin-induced ACh inhibition. Crucially, when administered alone, , demonstrating intrinsic agonistic activity[4]. The bradykinin domain of M35 likely stabilizes an active receptor conformation that triggers partial G-protein coupling.

Epilepsy and Seizure Models (Status Epilepticus)

Galanin acts as an endogenous anticonvulsant in the hippocampus. During self-sustaining status epilepticus (SSSE), administering exogenous galanin halts seizure activity[5].

  • Antagonist Potency: M35 is significantly more potent than M15 in this model. , whereas M15 requires a 10-fold excess dose to achieve similar attenuation[5]. Furthermore, pre-treatment with M35 facilitates the development of SSSE, underscoring its high efficacy at GalR1 receptors which mediate seizure suppression[5].

Metabolic Regulation

M35 has also been utilized to study galanin's role in insulin sensitivity. In euglycemic-hyperinsulinemic clamp tests, at the plasma membrane of skeletal muscle cells, proving its efficacy in blocking endogenous galanin's metabolic enhancements during exercise[6].

Visualizations of Mechanisms and Workflows

SignalingPathway Gal Endogenous Galanin (Full Agonist) GalR Galanin Receptors (GalR1 / GalR2) Gal->GalR Activates M15 M15 Peptide (Full Antagonist) M15->GalR Blocks M35 M35 Peptide (Mixed Agonist/Antagonist) M35->GalR Competes / Partially Activates Agonism Partial Agonism (Basal ACh Stimulation) M35->Agonism Intrinsic Activity Gi Gi/Go Protein Coupling GalR->Gi AC Adenylyl Cyclase Inhibition Gi->AC ACh Decreased ACh Release (Neuromodulation) AC->ACh

Fig 1: Galanin Receptor Signaling Pathway Modulated by M15 and M35 Chimeric Peptides.

MicrodialysisWorkflow S1 1. Stereotaxic Surgery (Probe Implantation) S2 2. Baseline & Evocation (Scopolamine Injection) S1->S2 S3 3. Peptide Perfusion (Galanin + M15/M35) S2->S3 S4 4. HPLC Analysis (ACh Quantification) S3->S4

Fig 2: In Vivo Microdialysis Workflow for Quantifying Striatal ACh Release.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate strict self-validating steps.

Protocol A: In Vivo Microdialysis for Striatal ACh Release

Causality & Rationale: Scopolamine (a muscarinic antagonist) is utilized to artificially elevate basal ACh release. This creates a dynamic functional window to clearly observe both the inhibitory effect of galanin and the subsequent reversal by M15/M35, which would otherwise be masked by the assay's lower limits of detection[2].

  • Stereotaxic Surgery: Implant a microdialysis probe into the rat striatum or ventral hippocampus under anesthesia. Allow 24-48 hours for recovery.

  • Baseline Sampling: Perfuse artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine, 1 µM) at 2 µL/min. Collect fractions every 20 mins until stable baseline ACh levels are achieved (variance < 10%).

  • Evocation: Inject scopolamine (0.3 mg/kg s.c.) to stimulate ACh efflux.

  • Peptide Perfusion:

    • Group 1 (Control): Perfuse Galanin (3 nmol). Observe ACh decrease.

    • Group 2 (M15): Co-perfuse Galanin (3 nmol) + M15 (3 nmol). ACh levels should remain at the scopolamine-evoked baseline (validating full antagonism).

    • Group 3 (M35): Co-perfuse Galanin (3 nmol) + M35 (3 nmol). Observe partial ACh reduction (validating mixed agonism).

  • Quantification: Analyze dialysates using HPLC with electrochemical detection[4].

Protocol B: Status Epilepticus (SSSE) Modulation

Causality & Rationale: Using perforant path stimulation (PPS) ensures a standardized induction of seizures, allowing precise temporal administration of galanin antagonists to differentiate between seizure initiation and maintenance phases[5].

  • Electrode Implantation: Implant bipolar stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus.

  • Induction: Apply PPS for 30 minutes to induce SSSE.

  • Antagonist Administration: Inject M35 (0.5 nmol) or M15 (5.0 nmol) intrahippocampally via a pre-implanted cannula either 15 mins before PPS (to test initiation) or during the SSSE plateau (to test maintenance).

  • Validation: Continuously record EEG. A successful blockade by M35/M15 is validated by the continuation of spike-wave discharges despite the co-administration of exogenous galanin (0.5 nmol)[5].

References

  • Title: M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord. Source: Proceedings of the National Academy of Sciences (PNAS) / PMC. URL: [Link]

  • Title: Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release. Source: European Journal of Pharmacology / PubMed. URL: [Link]

  • Title: The Galanin Antagonist M35 Has Intrinsic Agonistic Activity in the Dorsal Root Ganglion. Source: Neuroreport / PubMed. URL: [Link]

  • Title: Effect of M35, a neuropeptide galanin antagonist on glucose uptake translated by glucose transporter 4 in trained rat skeletal muscle. Source: PubMed. URL: [Link]

  • Title: Galanin Modulation of Seizures and Seizure Modulation of Hippocampal Galanin in Animal Models of Status Epilepticus. Source: Journal of Neuroscience / PMC. URL: [Link]

  • Title: Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Galanin-(1-13)-bradykinin-(2-9)-amide

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the exact logistical, safety, and handling protocols requi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the exact logistical, safety, and handling protocols required for Galanin-(1-13)-bradykinin-(2-9)-amide (commonly referred to as M35 ).

This guide bypasses generic safety advice to focus on the specific physicochemical properties of M35, ensuring that every step in your workflow is grounded in scientific causality and self-validating methodologies.

Pharmacological Context & Risk Assessment

Before designing a safety protocol, we must define the biological and chemical threat profile of the compound. M35 is a highly potent, chimeric synthetic peptide consisting of galanin(1-13) and bradykinin(2-9)[1].

  • Extreme Potency: M35 is a high-affinity ligand for Galanin receptors (GalR1 and GalR2) with a Kd​ of approximately 0.1 nM[2]. Because of this high affinity, even microgram-level accidental systemic exposure can trigger unintended neuroendocrine responses, such as the modulation of insulin secretion or alterations in spatial memory pathways[3].

  • Dual Mechanism of Action: M35 exhibits a concentration-dependent dual effect. At low concentrations (< 10 nM), it antagonizes endogenous galanin, reversing its inhibitory effects. At higher concentrations (> 15 nM), it acts as a GalR agonist, directly inhibiting forskolin-stimulated cyclic AMP (cAMP) production[2][4].

  • Physical State Hazards: M35 is supplied as a lyophilized powder. In this state, it poses a severe inhalation hazard due to its low density and high potential for aerosolization.

  • Chemical Irritation: The peptide is typically synthesized and purified as a Trifluoroacetic acid (TFA) salt to enhance aqueous solubility[3]. Residual TFA can cause mild to moderate irritation of the ocular and respiratory mucosa upon exposure.

M35_Mechanism cluster_0 Low Concentration (< 10 nM) cluster_1 High Concentration (> 15 nM) M35_Low M35 Peptide GalR_Antag GalR1 / GalR2 M35_Low->GalR_Antag Antagonist Gal_Endo Endogenous Galanin Gal_Endo->GalR_Antag Blocked by M35 cAMP_Normal cAMP Maintained GalR_Antag->cAMP_Normal Prevents Inhibition M35_High M35 Peptide GalR_Agonist GalR1 / GalR2 M35_High->GalR_Agonist Agonist Action cAMP_Inhibited cAMP Inhibited GalR_Agonist->cAMP_Inhibited Inhibits Adenylate Cyclase

Caption: Concentration-dependent dual mechanism of action of M35 on Galanin receptors modulating cAMP.

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to when handling the lyophilized powder or concentrated stock solutions.

PPE ComponentSpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness).Prevents dermal absorption of the biologically active peptide and protects against residual TFA salt irritation.
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Protects ocular mucosa from aerosolized lyophilized powder during the pressure-equalization phase of vial opening.
Body Protection Fluid-resistant, long-sleeved laboratory coat.Prevents contamination of street clothes and accidental secondary exposure to personnel outside the lab.
Respiratory N95 / FFP2 mask (Minimum).Mitigates the inhalation risk of highly potent, low-molecular-weight peptide dust if handled outside of containment.
Engineering Control Class II Biological Safety Cabinet (BSC) or Fume Hood.Provides a physical barrier and negative pressure environment to contain aerosolized particulates during reconstitution.

Operational Workflow: Reconstitution & Handling

Peptides containing hydrophobic residues (such as Trp, Leu, and Phe in the M35 sequence: GWTLNSAGYLLGPPPGFSPFR) readily adsorb to standard glass and untreated plastic surfaces[3]. Do not attempt to weigh out a smaller portion of the lyophilized contents. Weighing introduces moisture, causes loss of material on spatulas, and risks aerosolization[5]. Instead, reconstitute the entire vial at once.

Step-by-Step Reconstitution Protocol:

  • Thermal Equilibration: Remove the M35 vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of moisture onto the hygroscopic peptide powder, leading to rapid hydrolysis and degradation.

  • Pre-Centrifugation: Centrifuge the sealed vial at 10,000 × g for 60 seconds.

    • Causality: Lyophilized powder often coats the walls and stopper during shipping. Centrifugation forces all material to the bottom, preventing aerosolization and material loss upon opening.

  • Solvent Addition: Inside a Class II BSC, carefully remove the stopper and add sterile, distilled water (or your specific assay buffer) dropwise down the side of the vial.

    • Calculation Note: M35 has a Molecular Weight of 2233.56 g/mol [3]. To create a 1 mM stock from a 1 mg vial, add exactly 447.7 μL of solvent ( Volume=Mass/(Concentration×MW) ).

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly. Do not vortex.

    • Causality: Vortexing introduces severe shear stress and foaming at the air-liquid interface, which can cause the peptide to denature or aggregate, destroying its binding affinity.

  • Aliquoting & Storage: Divide the reconstituted stock into single-use aliquots using siliconized microcentrifuge tubes[5]. Store immediately at -80°C.

    • Causality: Siliconized tubes prevent the hydrophobic residues of M35 from sticking to the plastic, ensuring your calculated molarity remains accurate. Stock solutions are stable for up to 6 months at -80°C, but only 1 month at -20°C[2].

Workflow Vial Lyophilized M35 Vial (Stored at -20°C) PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Vial->PPE Hood Transfer to Class II BSC (Engineering Control) Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Hood->Equilibrate PPE->Hood Reconstitute Reconstitute in Sterile H2O (Dropwise, No Vortexing) Equilibrate->Reconstitute Aliquot Aliquot into Siliconized Vials (Prevents Adsorption) Reconstitute->Aliquot Storage Store Aliquots at -80°C (Stable for 6 Months) Aliquot->Storage

Caption: Step-by-step operational workflow for the safe handling, reconstitution, and storage of M35.

Spill Management & Disposal Plan

In the event of an accidental spill of M35 (either as a powder or a reconstituted solution), immediate neutralization is required to prevent biological exposure.

Step-by-Step Spill Cleanup:

  • Containment:

    • For Liquid Spills: Immediately cover the spill with absorbent laboratory pads to prevent the spread of the peptide solution.

    • For Powder Spills: Gently cover the powder with damp absorbent paper. Causality: Dry wiping a powder spill will aerosolize the highly potent peptide. Dampening the paper prevents dust formation.

  • Chemical Decontamination: Flood the covered spill area with a 10% sodium hypochlorite (bleach) solution or 1N NaOH. Allow a contact time of 30 minutes.

    • Causality: High pH and oxidative stress rapidly cleave the peptide bonds, permanently denaturing M35 and neutralizing its biological activity at the GalR receptors.

  • Physical Cleanup: Working from the outside edges toward the center, wipe up the neutralized spill. Wash the area a second time with standard laboratory detergent and water.

  • Disposal: Place all contaminated absorbent materials, gloves, and empty M35 vials into a designated, clearly labeled solid biohazardous/chemical waste container. Do not dispose of peptide solutions down the drain.

References

  • GenScript. "Galanin Receptor Ligand M35".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS92rMPKPv21PNAo6Cb_nYCxSoTokPKwPHbCbZ3uPHp7I-of5wMrUU-kaO3ek8EjhGoJwQiKCoDP65YtXyd3qkcO3SlurAfZqYqhsXC_IF9HhRB4KPCtCkCILwNSgnCmJieAn2JszlsspYxKX2ne6sZnJovACVHcBJnrc8K91dX0VxRBA9]
  • NovoPro Bioscience Inc. "Galanin (1-13)-Bradykinin (2-9) amide, M35 peptide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrtqF1jxjam3rE4nCBlzOpJiVLKYm3y7rqv-BpCSlfo2eqobR1NWlGVV8mQSvFj7CD2VSMQktaffXMkr-stotvNEo0ZOgkxBgGoFq7vMFmIYGJ-2eiOvNE9WqlghMTikiVYmjXD6fTecSe2W4-vpUBGFP8EAOOTnkHuYveInk5Uw6qxkfYSg==]
  • IUPHAR/BPS Guide to PHARMACOLOGY. "M35 | Ligand page".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4DGmam_qyP83-bZPSg35X6QbFtDbcLSr5Wjgs0aTVqWElAmBdo-TpqRVS1vZhB_b-2-yyzwFr9ItdEWACsFuSNtNaG9_T0o8vhcqfAbZwq5jvlwS7HvUZENYIj6KBW3Sd8fIy6k2LkGDV_gFC779qrURtA4kSYDVcIJm9JCT4-Y9BG__x1A==]
  • Monash University. "Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQlWkweiOZ0oORvzx_DYZGK_-GqYFBNoMDtV5HckdlvTgA7_Yo2hGS83pUriowNwf4DQchj6GSZOs7ycWJdQl1cOyNxQAUl4JDlGPoyjhY2eI_dOpAX3wTvZqbMd4zkNgX6Nr5bFMWJnHsE1TnAV4i_GibkJfH151apBbSA00ZRUENzaoO1OVy0qnh9TqLXg_LS9qzK9neD-r1PacN9Hep0g4HSd9O57Dz]
  • MedChemExpress. "Galanin Receptor Ligand M35".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqKbStJ2tCGk1pN5R5JnAD-aY175ipEJ_HyvrOl44N-hoxuB4gkNW0Kv1EIAPiUrL-c03BErGa7822RFuoSz_2kyNS4oyYMfvlHsUAcsxUgsN3xj8asmT0sHEVmiaNrG73-ARmxiRuf8h7XQuXfFFd_Dkvop7liTyx2g==]
  • Karger Publishers. "Galanin Receptor Antagonist M35 but Not M40 or C7 Ameliorates Cerulein-Induced Acute Pancreatitis in Mice".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6_yjfhxmOJuJe8jmLoeydbNiO17rcbQu9rXElE8h0AiosOaSbp_esphjsBX4fXCgAatqvEnyoCKpQvTBIL2eTLpz0NbSu6kdBEfYhVBR9wHf_DhBbXHm2kivaW7e99yt4XmqrdQFCaxjFPTMIQhKwOtzUjZjR6-IzBnRO5As_CEjtJA8XFxpRLdaMc0EsP94evPmtLHYLUHFgWQ==]

Sources

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